Methyl 3-(piperazin-1-YL)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCUTYNFOZSYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596587 | |
| Record name | Methyl 3-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-08-8 | |
| Record name | Methyl 3-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the N-Arylpiperazine Scaffold
An In-depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)benzoate
This compound is a key chemical intermediate whose value is anchored in the prevalence of the N-arylpiperazine moiety in medicinal chemistry. This structural motif is a cornerstone in a vast array of pharmacologically active compounds, demonstrating activities as antidepressants, antipsychotics, and anti-cancer agents, among others.[1] The piperazine ring often enhances aqueous solubility and improves the pharmacokinetic profile of drug candidates, while the benzoate portion provides a reactive handle for further molecular elaboration. Understanding the mechanistic underpinnings of its synthesis is therefore crucial for researchers and drug development professionals aiming to construct complex molecular architectures.
This guide provides a detailed exploration of the predominant synthesis mechanism for this compound, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. It will dissect the causality behind experimental choices, present a validated protocol, and contrast this modern approach with other potential, albeit less efficient, synthetic strategies like Nucleophilic Aromatic Substitution (SNAr).
Primary Synthesis Mechanism: The Buchwald-Hartwig Amination
The formation of the aryl C-N bond in this compound is most efficiently achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and comparatively mild reaction conditions, replacing harsher traditional methods.[2]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig reaction hinges on the synergistic interplay of several key components: the aryl halide, the amine, the palladium catalyst system, and a suitable base.
-
Aryl Halide Substrate: The synthesis typically starts with an appropriate methyl 3-halobenzoate, such as methyl 3-bromobenzoate. Aryl bromides and chlorides are common choices, offering a balance of reactivity and stability. The halogen serves as an effective leaving group upon oxidative addition to the palladium catalyst.
-
The Amine: Unprotected piperazine is the nucleophile. A significant challenge in this reaction is controlling selectivity to achieve mono-arylation, as both nitrogen atoms of the symmetric piperazine are nucleophilic. To circumvent the formation of the undesired 1,4-diarylpiperazine byproduct, a common strategy is to use a large excess of piperazine. Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be used, which is then deprotected in a subsequent step to yield the final product.[3]
-
Palladium Catalyst System: The heart of the transformation is the palladium catalyst. This is not a single component but a system comprising a palladium precursor and a supporting ligand.
-
Palladium Precursor: Common precursors include palladium(II) acetate (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These precursors generate the active Pd(0) species in situ.
-
Phosphine Ligand: The ligand is critical for the catalyst's efficacy. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4] For arylpiperazine synthesis, bidentate ligands like BINAP or ferrocene-based ligands (e.g., dppf) were early developments.[2] More recently, highly effective, sterically hindered biarylphosphine ligands such as tBuBrettPhos have been developed, allowing for efficient coupling even with less reactive aryl chlorides under mild conditions.[5]
-
-
The Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the palladium-amide complex necessary for reductive elimination. Strong bases like sodium tert-butoxide (NaOt-Bu) are frequently used, although milder carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can also be effective depending on the specific catalyst system and substrates.[6]
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the methyl 3-halobenzoate, inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) complex. The base then removes a proton from the coordinated piperazine nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle.
Validated Experimental Protocol
The following protocol describes a general procedure for the synthesis of this compound via Buchwald-Hartwig amination, adapted from established methodologies for N-arylpiperazine synthesis.[1][7]
Step-by-Step Methodology
-
Inert Atmosphere Setup: A flame-dried Schlenk flask or round-bottom flask is equipped with a magnetic stir bar and purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Solvent and Substrates: Add anhydrous toluene, followed by methyl 3-bromobenzoate and piperazine. To favor mono-arylation, piperazine is typically used in excess.
-
Reaction: The mixture is heated to the specified temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent, such as ethyl acetate. The organic layers are combined.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Reagent/Component | Molar Equiv. | Role |
| Methyl 3-bromobenzoate | 1.0 | Aryl Halide Substrate |
| Piperazine | 2.0 - 5.0 | Nucleophile |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Precursor |
| Phosphine Ligand | 0.02 - 0.04 | Ligand for Catalyst |
| Sodium tert-butoxide | 1.4 - 2.0 | Base |
| Anhydrous Toluene | - | Solvent |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | |
| Time | 4 - 24 hours |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig reaction is the method of choice, it is instructive to consider Nucleophilic Aromatic Substitution (SNAr) as a potential alternative and to understand its limitations for this specific synthesis.
SNAr Mechanism and Requirements
The SNAr mechanism is a two-step addition-elimination process.[8] First, a potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Crucially, this pathway is only efficient if the aromatic ring is "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[9] This specific positioning is required to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[9]
Limited Feasibility for this compound
For the synthesis of this compound from a methyl 3-halobenzoate, the SNAr pathway is highly disfavored for two primary reasons:
-
Insufficient Activation: The methoxycarbonyl (-CO₂Me) group is only a moderately electron-withdrawing group. It does not activate the ring towards nucleophilic attack as strongly as a nitro group.
-
Incorrect Regiochemistry: The EWG is in the meta position relative to the halogen leaving group. In this position, it cannot participate in the resonance stabilization of the negative charge of the Meisenheimer intermediate. The negative charge is localized on the carbons ortho and para to the site of attack, but the meta substituent cannot delocalize it.[9]
Consequently, attempting this synthesis via an SNAr reaction would likely require extremely harsh conditions (high temperatures and pressures) and would result in very low yields, if any.
Conclusion
The synthesis of this compound is a prime example of the power and utility of modern organometallic chemistry in pharmaceutical development. The Palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and efficient method, offering high yields under manageable conditions with excellent functional group tolerance. A thorough understanding of its catalytic cycle and the rationale behind the choice of reagents is essential for optimizing the reaction and overcoming challenges such as achieving selective mono-arylation. While alternative mechanisms like SNAr exist in theory, a critical analysis of their mechanistic requirements reveals their impracticality for this specific target, reinforcing the superiority of the palladium-catalyzed approach. This guide provides the foundational knowledge for researchers to confidently apply and adapt these principles in their synthetic endeavors.
References
-
Reilly, S. W., & Mach, R. H. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available at: [Link]
-
(N/A). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available at: [Link]
-
(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
(N/A). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]
-
(2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 3-(piperazin-1-YL)benzoate" chemical properties and structure
An In-Depth Technical Guide to Methyl 3-(piperazin-1-yl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Preamble: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern medicinal chemistry, the efficiency of synthesizing novel molecular entities is paramount. The strategic selection of starting materials and intermediates dictates the feasibility, cost, and timeline of a drug discovery program. This compound emerges as a compound of significant interest not due to its own biological activity, but for its role as a highly versatile bifunctional scaffold. It elegantly combines two of the most valuable moieties in pharmaceutical design: the piperazine ring, a "privileged scaffold" known to impart favorable pharmacokinetic properties, and a substituted benzoate system, a classic building block for constructing more complex aromatic systems.
This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer insights into its synthesis, structural characteristics, and strategic deployment in research and development. The content herein is curated for the practicing researcher and drug development professional, emphasizing the causality behind experimental choices and the logical framework for its application.
Core Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, indicating its status as a synthetic intermediate rather than a common commercial product, its core properties can be reliably calculated and inferred from its structure and closely related analogues.
| Property | Data / Predicted Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated from structure. |
| Molecular Weight | 220.27 g/mol | Calculated from molecular formula. |
| CAS Number | Not readily available | The precursor acid, 3-(piperazin-1-yl)benzoic acid, is registered under CAS 446831-28-3.[1] The ester is typically synthesized as needed. |
| Appearance | Expected to be an off-white to pale yellow solid or oil | Based on common substituted piperazine and benzoate compounds. |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water. | The piperazine moiety enhances polarity, but the overall molecule retains significant organic character. The free base form is expected to be soluble in acidic aqueous solutions due to protonation of the piperazine nitrogens. |
| pKa (Predicted) | ~8-9 (for the secondary amine) | The piperazine secondary amine is basic. This value is typical for N-arylpiperazines. |
Structural Elucidation: A Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Below is a predicted spectroscopic profile based on established principles and data from analogous compounds, such as Methyl 3-fluoro-4-(piperazin-1-yl)benzoate.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
Aromatic Protons (4H): These will appear in the downfield region (~7.0-7.8 ppm). The meta-substitution pattern will lead to a complex splitting pattern. A singlet-like signal might be observed for the proton between the two substituents, with doublet and triplet-like signals for the others.
-
Methyl Ester Protons (3H): A sharp singlet will be present around 3.8-3.9 ppm.
-
Piperazine Protons (8H): Two distinct multiplets are expected, corresponding to the four protons adjacent to the benzene ring (N-Ar, ~3.2-3.4 ppm) and the four protons adjacent to the secondary amine (N-H, ~3.0-3.2 ppm).
-
Amine Proton (1H): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for:
-
Carbonyl Carbon: A signal in the range of 166-168 ppm.
-
Aromatic Carbons: Six signals in the 115-155 ppm range. The carbon attached to the piperazine nitrogen will be the most upfield among the substituted carbons.
-
Methoxy Carbon: A signal around 52 ppm.
-
Piperazine Carbons: Two signals in the 45-55 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by key vibrational bands:
-
N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 220 or 221, respectively. Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage of the piperazine ring.
Synthesis and Reactivity
The synthesis of this compound can be approached via several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The two most logical and field-proven synthetic strategies are outlined below.
Logical Synthesis Pathways
Caption: Primary synthetic routes to this compound.
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
This is arguably the most versatile and modern approach. It involves the cross-coupling of an aryl halide with an amine. To ensure mono-arylation of the piperazine, a protecting group strategy is essential.
-
Coupling: Methyl 3-bromobenzoate is coupled with mono-Boc-piperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos) in the presence of a base like sodium tert-butoxide.
-
Deprotection: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleanly remove the Boc group and yield the desired product, often as a salt.
Pathway B: Nucleophilic Aromatic Substitution followed by Esterification
This classical two-step approach is also highly effective.
-
SNAr Reaction: 3-Fluorobenzoic acid (or another suitably activated halo-acid) is reacted with an excess of piperazine at elevated temperatures. The electron-withdrawing carboxylic acid group activates the ring for nucleophilic aromatic substitution (SNAr). This yields the key intermediate, 3-(piperazin-1-yl)benzoic acid.[1]
-
Esterification: The resulting carboxylic acid is then esterified using standard Fischer esterification conditions: refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.[4][5]
Representative Experimental Protocol: Fischer Esterification (Pathway B)
This protocol describes the esterification of the precursor acid, which is a robust and scalable method.
Caption: Step-by-step workflow for the esterification protocol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(piperazin-1-yl)benzoic acid (1.0 eq). Add an excess of methanol (20-50 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Ensure CO₂ evolution has ceased.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure product.
Reactivity Profile
The reactivity of this compound is dominated by its two functional groups:
-
Secondary Amine (Piperazine): The N-H proton is weakly acidic, but the nitrogen is nucleophilic. It readily undergoes reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation, making it the primary handle for diversification.
-
Methyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines (ammonolysis), which is a common strategy in drug development.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for creating libraries of complex molecules for biological screening. The piperazine ring is a well-established pharmacophore that can increase aqueous solubility, introduce a basic center for salt formation, and act as a rigid linker to correctly orient other pharmacophoric elements for optimal target engagement.[6]
Role as a Molecular Scaffold and Linker
The molecule can be conceptualized as having two key modification points, allowing for systematic Structure-Activity Relationship (SAR) exploration.
Caption: Strategic use of this compound in medicinal chemistry.
-
R² Modification (Piperazine N-H): The secondary amine is the most common site for modification. A diverse range of substituents (R²) can be introduced via standard nitrogen chemistry. This allows chemists to probe interactions with one part of a biological target's binding site. For example, attaching aromatic or heteroaromatic groups can introduce key hydrogen bonding or π-stacking interactions.
-
R¹ Modification (Ester Group): The methyl ester can be converted into a carboxylic acid, which can then be coupled with a wide array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry. This "R¹" vector allows for exploration of a different region of the target's binding pocket.
This dual-handle approach makes the scaffold ideal for synthesizing libraries of compounds to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound stands as an exemplary case of a molecular tool whose value is defined by its potential. While not a final drug product, its structural features—a reactive secondary amine and a modifiable ester group, arranged in a medicinally relevant meta-substituted pattern—make it a powerful and strategic intermediate. This guide has provided a comprehensive technical overview, from its fundamental properties and likely spectroscopic signature to robust synthetic protocols and its logical application in drug discovery. For researchers aiming to rapidly generate novel chemical diversity around a proven pharmacophoric core, understanding and utilizing scaffolds like this compound is a cornerstone of efficient and successful pharmaceutical R&D.
References
-
LookChem. (n.d.). Methyl 3-fluoro-4-(piperazin-1-yl)benzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. Retrieved from [Link]
-
Jennychem. (n.d.). 3-(Piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
ChemSrc. (2025). Methyl benzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
-
National Center for Biotechnology Information. (n.d.). Kinetic research and modeling of benzoic acid esterification process. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
Sources
- 1. 446831-28-3 Cas No. | 3-(Piperazin-1-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 3-(piperazin-1-YL)benzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable physicochemical and pharmacokinetic properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prime example of such a scaffold. Its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS), underscores its strategic importance.[1] The piperazine moiety's ability to enhance aqueous solubility, modulate lipophilicity, and serve as a versatile linker for connecting different pharmacophoric elements makes it an invaluable tool for medicinal chemists.
This guide provides a comprehensive technical overview of Methyl 3-(piperazin-1-yl)benzoate, with a focus on its stable and commercially available hydrochloride salt (CAS No. 2208746-53-4). We will delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The hydrochloride salt of this compound presents as a stable, crystalline solid, which is advantageous for handling and formulation.
| Property | Value | Source |
| CAS Number | 2208746-53-4 | [2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [2] |
| Molecular Weight | 256.73 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Synthesis of this compound Hydrochloride: A Step-by-Step Protocol
The synthesis of this compound hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction, followed by salt formation. The following protocol is a representative, self-validating system based on established chemical principles for similar transformations.
Reaction Scheme
Caption: Synthetic workflow for this compound Hydrochloride.
Experimental Protocol
Materials:
-
Methyl 3-bromobenzoate
-
Piperazine (preferably as a mono-Boc protected derivative for selectivity)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the palladium catalyst and the ligand.
-
Addition of Reactants: Add Methyl 3-bromobenzoate, the mono-Boc protected piperazine, and the strong base to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up and Deprotection: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The Boc-protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Purification of the Free Base: The crude product is purified by column chromatography to yield the pure free base of this compound.
-
Salt Formation: Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Isolate the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound hydrochloride.
Causality behind Experimental Choices:
-
The use of a palladium catalyst and a suitable ligand is crucial for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig amination, a common method for such transformations.
-
Employing a mono-protected piperazine derivative is a key strategy to prevent di-arylation, thus ensuring higher yields of the desired mono-substituted product.
-
The choice of a strong, non-nucleophilic base is essential to deprotonate the piperazine nitrogen without competing in the substitution reaction.
-
Performing the reaction under an inert atmosphere prevents the degradation of the catalyst and other sensitive reagents.
Applications in Drug Discovery and Development
This compound hydrochloride serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic secondary amine and an ester group that can be hydrolyzed to a carboxylic acid or participate in other transformations, allows for its incorporation into diverse molecular architectures.
Role as a Scaffold in CNS Drug Design
The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, known to often confer blood-brain barrier permeability.[3] Piperazine derivatives are integral to drugs targeting various neurological and psychiatric disorders, including anxiety, depression, and psychosis.[1][4] this compound hydrochloride provides a readily available starting material for the synthesis of novel CNS-active compounds.
Intermediate in the Synthesis of Marketed Drugs and Clinical Candidates
This compound is identified as a key intermediate in the synthesis of Flibanserin, a medication used for the treatment of hypoactive sexual desire disorder in women.[2] Its structural motif is also found in a variety of investigational new drugs, highlighting its relevance in the pharmaceutical industry.
Utility in Fragment-Based Drug Discovery and Linker Chemistry
In the realm of fragment-based drug discovery, piperazine-containing fragments are frequently used as starting points for lead optimization. The defined geometry of the piperazine ring can serve as a rigid linker to orient other pharmacophoric groups, aiding in the design of potent and selective inhibitors.
Caption: Key applications of this compound Hydrochloride.
Suppliers
This compound hydrochloride (CAS: 2208746-53-4) is available from various chemical suppliers that specialize in providing intermediates for research and development. Some of the notable suppliers include:
-
Pharmaffiliates[2]
-
Fluorochem
-
Chemicea
It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Conclusion
This compound hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the discovery and development of CNS-active drugs. Its synthesis, while requiring careful control of reaction conditions, is based on well-established synthetic methodologies. The strategic incorporation of the piperazine moiety through this building block can lead to the development of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their drug discovery endeavors.
References
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 1181458-11-6.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed Central.
- Development of piperazine derivatives as potential cognition enhancers - Hilaris Publisher.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE.
- Supplementary Information - The Royal Society of Chemistry.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
- Methyl 3-(piperazin-1-yl)propanoate molecular weight - Benchchem.
- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate - Benchchem.
- 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic.
- Flibanserin-impurities | Pharmaffiliates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Spectroscopic Blueprint of Methyl 3-(piperazin-1-yl)benzoate: A Technical Guide for Researchers
The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its physicochemical and pharmacokinetic properties. [1]The title compound, which incorporates this key scaffold linked to a methyl benzoate unit, presents a unique combination of structural features that are amenable to detailed spectroscopic analysis. Understanding its characteristic spectral fingerprints is crucial for synthesis confirmation, purity assessment, and further derivatization efforts.
Molecular Structure and Spectroscopic Workflow
The structural features of Methyl 3-(piperazin-1-yl)benzoate, including the aromatic ring, the ester group, and the piperazine ring, each contribute distinct and predictable signals in various spectroscopic techniques. A typical workflow for the comprehensive characterization of such a molecule is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol for acquiring NMR spectra for compounds of this class is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal through the Nuclear Overhauser Effect (NOE).
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the piperazine ring protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | m | 2H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| 3.91 | s | 3H | -OCH₃ |
| ~3.2-3.4 | t | 4H | -N(CH₂)- (proximal to Ar) |
| ~3.0-3.2 | t | 4H | -N(CH₂)- (distal from Ar) |
| ~1.9 (broad) | s | 1H | -NH |
Interpretation:
-
Aromatic Region (δ 7.2-7.7): The aromatic protons are expected to appear as a complex set of multiplets due to the meta-substitution pattern. The electron-donating nature of the piperazine nitrogen and the electron-withdrawing nature of the methyl ester group will influence the precise chemical shifts.
-
Methyl Ester (δ 3.91): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.91 ppm, a characteristic region for such functional groups.
-
Piperazine Protons (δ 3.0-3.4): The eight protons of the piperazine ring are expected to appear as two distinct triplets. The four protons on the carbons directly attached to the aromatic ring will be slightly downfield due to the deshielding effect of the aromatic system. The remaining four protons on the carbons adjacent to the NH group will be slightly upfield.
-
NH Proton (δ ~1.9): The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~151 | Ar-C (C-N) |
| ~131 | Ar-C (C-COOCH₃) |
| ~129 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~52 | -OCH₃ |
| ~49 | -N(CH₂)- (proximal to Ar) |
| ~45 | -N(CH₂)- (distal from Ar) |
Interpretation:
-
Carbonyl Carbon (δ ~167): The ester carbonyl carbon is expected to resonate significantly downfield, which is characteristic for this functional group.
-
Aromatic Carbons (δ 115-151): Six distinct signals are predicted for the aromatic carbons due to the lack of symmetry. The carbon attached to the electron-withdrawing ester group will be downfield, while the carbon attached to the electron-donating piperazine nitrogen will also be significantly affected.
-
Methyl Carbon (δ ~52): The carbon of the methyl ester group is expected in the typical range of 50-55 ppm.
-
Piperazine Carbons (δ ~45-49): Two signals are predicted for the piperazine carbons, reflecting their different chemical environments. The carbons closer to the aromatic ring will be slightly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Medium, Broad | N-H stretch (piperazine) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2850 | Medium | Aliphatic C-H stretch (piperazine & -OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-N stretch (aromatic amine) |
Interpretation:
-
The presence of a broad absorption around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring.
-
A strong, sharp peak around 1720 cm⁻¹ is a key diagnostic band for the carbonyl (C=O) stretch of the ester functional group.
-
The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperazine and methyl groups will be just below 3000 cm⁻¹.
-
The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O and C-N stretching vibrations, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The molecular formula of this compound is C₁₂H₁₆N₂O₂ with a molecular weight of 220.27 g/mol .
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 189 | [M - OCH₃]⁺ |
| 161 | [M - COOCH₃]⁺ |
| 134 | [C₈H₈NO]⁺ |
| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |
Interpretation:
-
Molecular Ion Peak ([M]⁺): A peak at m/z 220 corresponding to the molecular ion should be observed.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) would result in a fragment at m/z 189.
-
Loss of the entire methyl ester group (-COOCH₃) would lead to a fragment at m/z 161.
-
Cleavage of the piperazine ring is a common fragmentation pathway for such compounds. A characteristic fragment for the piperazine moiety is often observed at m/z 85.
-
Cleavage at the C-N bond between the aromatic ring and the piperazine would also be expected.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from the established principles of NMR, IR, and MS, and supported by data from analogous structures, offers a reliable blueprint for the characterization of this molecule. Researchers working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of their target molecule. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in structural assignments.
References
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Available at: [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health. Available at: [Link]
Sources
The Strategic Utility of Methyl 3-(piperazin-1-yl)benzoate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, Methyl 3-(piperazin-1-yl)benzoate (CAS No. 179003-08-8) has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth analysis of its synthesis, chemical properties, and its application as a cornerstone in the development of sophisticated pharmaceutical compounds. Authored for researchers, medicinal chemists, and professionals in drug development, this document provides both foundational knowledge and actionable protocols to leverage the unique attributes of this compound.
Core Chemical Characteristics
This compound is a bifunctional molecule featuring a piperazine ring, a common pharmacophore in numerous approved drugs, and a methyl benzoate moiety. This unique combination of a secondary amine and an ester group provides two reactive handles for diverse chemical modifications, making it an ideal starting point for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 179003-08-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | [2] |
| Appearance | Available as a hydrochloride salt | [2] |
The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes, while the methyl benzoate group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, unlocking a multitude of synthetic pathways.
Synthesis of this compound: A Methodological Overview
The synthesis of N-aryl piperazines is most effectively achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being the method of choice for its high efficiency and broad substrate scope. This palladium-catalyzed reaction facilitates the formation of the crucial carbon-nitrogen bond between an aryl halide and an amine.
The Buchwald-Hartwig Amination Approach
The most logical and widely applicable synthesis of this compound involves the coupling of a methyl 3-halobenzoate (typically bromo- or iodo-) with piperazine. A key challenge in this synthesis is achieving selective mono-N-arylation of the piperazine ring, as the formation of the di-substituted by-product is a common competing reaction. To circumvent this, a common and effective strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group deactivates one of the piperazine nitrogens, directing the arylation to the free secondary amine. The Boc protecting group can then be cleanly removed under acidic conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the synthesis of the N-Boc protected precursor, which can be adapted and optimized for specific laboratory conditions.
Materials:
-
Methyl 3-bromobenzoate
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A sterically hindered phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add methyl 3-bromobenzoate (1.0 equivalent) and N-Boc-piperazine (1.2-1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Deprotection: The resulting protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to yield this compound.
Applications in Medicinal Chemistry
The 3-(piperazin-1-yl)benzoate scaffold is a key structural motif in a variety of biologically active compounds, underscoring its importance in drug discovery. The strategic placement of the piperazine and benzoate functionalities allows for the exploration of chemical space in multiple directions, targeting a diverse range of biological targets.
Central Nervous System (CNS) Agents
The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system. Its ability to engage with various receptors and transporters, combined with its favorable physicochemical properties, makes it a valuable component in the design of antidepressants, antipsychotics, and anxiolytics. For instance, the structurally related compound Flibanserin, a treatment for hypoactive sexual desire disorder, features a substituted piperazine ring.[3]
Kinase Inhibitors
In the realm of oncology, many kinase inhibitors incorporate a heterocyclic core, such as piperazine, which can interact with the hinge region of the ATP-binding site of kinases. The methyl benzoate portion of the building block can be elaborated to introduce substituents that occupy other pockets within the enzyme, leading to potent and selective inhibitors.
Anti-Infective and Anti-Inflammatory Agents
Derivatives of piperazine have shown promise as anti-bacterial and anti-inflammatory agents.[4][5] The ability to readily modify both the piperazine nitrogen and the benzoate group of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel anti-infective and anti-inflammatory drug candidates.
Caption: Key therapeutic areas for derivatives of the title compound.
Conclusion
This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis via established cross-coupling methodologies, coupled with its dual reactive sites, provides a robust platform for the creation of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed starting materials will undoubtedly accelerate the pace of drug discovery and development across a wide spectrum of diseases.
References
- Garlapati, K. K., et al. (2022). Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity. Russian Journal of Organic Chemistry, 58(10), 1534-1541.
- Butt, N., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Singh, U. P., & Singh, R. K. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(19), 12029-12081.
- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
Sources
The Versatile Scaffold: A Technical Guide to Methyl 3-(piperazin-1-yl)benzoate Derivatives in Modern Drug Discovery
This guide provides an in-depth exploration of the methyl 3-(piperazin-1-yl)benzoate core, a privileged scaffold in medicinal chemistry. We will dissect the synthetic routes to its derivatives and illuminate their proven and potential applications in critical therapeutic areas, with a focus on neuroscience and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity for next-generation therapeutics.
The Core Moiety: Strategic Importance of this compound
The this compound structure is a compelling starting point for library synthesis in drug discovery. Its value lies in the strategic combination of three key features:
-
A Reactive Handle: The secondary amine on the piperazine ring (N4) serves as a prime nucleophile, readily undergoing a variety of chemical transformations such as alkylation, acylation, arylation, and sulfonylation. This allows for the systematic and facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
-
The Phenylpiperazine Motif: The arylpiperazine substructure is a well-established pharmacophore found in numerous FDA-approved drugs. It is recognized by a multitude of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases, making it a valuable component for designing ligands with desired pharmacological profiles.
-
Modifiable Ester Group: The methyl ester provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other functional groups, further expanding the chemical space accessible from the parent scaffold.
The inherent properties of the piperazine ring itself, such as its ability to improve aqueous solubility and its frequent role as a key interacting element in receptor binding pockets, further cement the utility of this core structure.[1]
Synthesis of Key Derivatives: Building on the Core
The derivatization of the this compound core primarily involves reactions at the secondary amine of the piperazine ring. The following protocols represent robust and widely applicable methods for generating diverse libraries of analogues.
N-Acylation/Amide Bond Formation
This is one of the most common and reliable methods for derivatization, often employed to mimic peptide bonds or introduce specific recognition elements.
Protocol: EDC/HOBt Amide Coupling
-
Acid Activation: In an inert atmosphere (N₂ or Argon), dissolve the desired carboxylic acid (1.1 equivalents) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to form the activated ester.
-
Amine Coupling: To this mixture, add a solution of this compound (1.0 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[2][3]
Causality: The use of EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a clean and efficient reaction with the piperazine amine. DIPEA is crucial for neutralizing the hydrochloride salt often associated with amine reagents and to scavenge the HCl produced during the reaction.
N-Alkylation and Reductive Amination
Introducing alkyl groups can modulate lipophilicity, steric profile, and basicity. Reductive amination is a powerful method for this transformation.
Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the stirring solution. NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the starting aldehyde/ketone and is tolerant of mildly acidic conditions.
-
Reaction Progression: Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purification is achieved via flash column chromatography.
The following diagram illustrates these primary synthetic pathways.
Caption: General synthetic pathways for derivatizing the core scaffold.
Applications in Neuroscience: Targeting Dopamine Receptors
Arylpiperazine derivatives are potent and selective ligands for dopamine receptors, particularly the D₃ subtype.[4][5][6] The D₃ receptor is a high-value target for treating substance use disorders and certain neuropsychiatric conditions. High D₃ affinity and selectivity over the D₂ receptor are critical to achieving therapeutic effects while minimizing extrapyramidal side effects.
Derivatives of this compound can be designed as D₃ receptor antagonists by appending specific arylcarboxamide moieties, a strategy that has proven successful for other arylpiperazine cores.[5] For instance, coupling the core scaffold with heterocyclic carboxylic acids can yield potent ligands.
| Representative Moiety | Target | Affinity (Ki) | Selectivity (D₂/D₃) | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD₃ | 0.7 nM | 133-fold | [5] |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)fluorenylcarboxamide | hD₃ | 2.0 nM | 56-fold | [5] |
| Piperazinylbutylisoxazole derivative 6s | hD₃ | 2.6 nM | 46-fold | [6] |
This table presents data for established D₃ ligands to illustrate the potential of the arylpiperazine pharmacophore. The synthesis of analogous compounds using the this compound core is a rational strategy for discovering novel D₃-selective ligands.
The mechanism involves competitive binding at the D₃ receptor, preventing the endogenous ligand dopamine from activating downstream signaling cascades that contribute to reward-seeking behavior.
Caption: Antagonism of the Dopamine D3 receptor signaling pathway.
Applications in Oncology: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Potent and selective inhibitors of mTOR, a key kinase in this pathway, have been developed using a substituted phenylpiperazine core.[7]
One such inhibitor, Torin1, incorporates a 4-propionylpiperazin-1-yl moiety.[7] This demonstrates that the this compound scaffold is highly relevant for developing novel kinase inhibitors targeting this critical cancer pathway. By modifying the N4-substituent and the ester group, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.
| Compound | Target | IC₅₀ (biochemical) | EC₅₀ (cellular) | Reference |
| Torin1 | mTORC1 | 5.4 nM | 3 nM | [7] |
| NVP-BEZ235 | PI3K/mTOR | - | - | [7] |
This table highlights the potency of a known mTOR inhibitor featuring a core structure highly analogous to the derivatives discussed herein.
These inhibitors function as ATP-competitive ligands, occupying the kinase domain of mTOR and preventing the phosphorylation of its downstream substrates like S6K and 4E-BP1. This blockade leads to the inhibition of protein synthesis and ultimately induces cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Future Directions and Conclusion
The this compound core is more than just a chemical building block; it is a strategic platform for the efficient discovery of novel therapeutics. The synthetic accessibility and the proven track record of the embedded arylpiperazine pharmacophore make it an exceptionally valuable starting point for programs targeting a wide range of diseases.
Future exploration could focus on:
-
Bioisosteric Replacement: Replacing the benzoate ester with other functional groups (e.g., tetrazoles, oxadiazoles) to modulate physicochemical properties and metabolic stability.
-
Dual-Target Ligands: Designing derivatives that simultaneously modulate two distinct targets, such as a GPCR and a kinase, to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.
-
PROTACs: Utilizing the piperazine nitrogen as an attachment point for linker-warhead combinations in the development of proteolysis-targeting chimeras (PROTACs).
References
-
Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]
-
Grundt, P., Prevatt, K. M., Cao, J., Taylor, M., Floresca, C. Z., Choi, J. K., Jenkins, B. G., Luedtke, R. R., & Newman, A. H. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135–4146. [Link]
-
Saeed, A., Çiçek, S. S., Uğurlu, M., Çakmak, A. İ., & Kaplancıklı, Z. A. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. [Link]
-
Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., Nader, M. A., Luedtke, R. R., & Grundt, P. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1143–1152. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]
-
Zhong, Z., et al. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][9]benzoquinone. Chinese Chemical Letters, 22(8), 891-894. [Link]
-
Lee, K. W., Kim, Y., Oh, J. S., Lee, J., Kim, J., & Kim, D. (2002). Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(10), 1327–1330. [Link]
-
Al-Omary, F. A. M., El-Araby, M. E., Cicic, D., & Höfner, G. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Surana, A. D., et al. (2020). Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Medicinal Chemistry, 11(5), 623-638. [Link]
-
Zhang, M., Surh, Y. J., & Lee, S. S. (2020). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 63(17), 9154–9170. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Piperazine Moiety in "Methyl 3-(piperazin-1-YL)benzoate"
Executive Summary
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its versatile ability to confer favorable physicochemical, pharmacokinetic, and pharmacodynamic properties.[3][4] This guide elucidates the multifaceted role of the piperazine moiety as exemplified by the molecule "Methyl 3-(piperazin-1-yl)benzoate." We will dissect how this specific heterocyclic core dictates the molecule's fundamental properties, from its basicity and solubility to its potential as a pharmacophore in drug design. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental insights, providing researchers and drug development professionals with a comprehensive understanding of this crucial structural unit.
The Piperazine Moiety: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.[4] The piperazine ring fits this description perfectly. Its utility stems from a unique combination of features:
-
Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values, typically around 5.5 and 9.7.[5] This allows it to be protonated at physiological pH, a property that is crucial for enhancing aqueous solubility and enabling the formation of stable, crystalline salts for pharmaceutical formulations.[2]
-
Pharmacokinetic Advantages: The incorporation of a piperazine moiety often leads to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles. Its polarity can enhance solubility and bioavailability, while its structure can be modified to modulate metabolic stability.[3][6]
-
Synthetic Tractability: The two nitrogen atoms of the piperazine ring offer readily available handles for chemical modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).[7]
-
Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable scaffold.[8] This helps to correctly orient other pharmacophoric groups for optimal interaction with biological targets like G protein-coupled receptors (GPCRs) and kinases.[2][9]
Deconstructing this compound: A Physicochemical Analysis
To understand the role of the piperazine moiety in this compound, we must first examine the fundamental physicochemical properties it imparts to the parent molecule.
Molecular Structure and Key Features
The structure of this compound consists of a central piperazine ring linking a methyl benzoate group at the N1 position. The N4 nitrogen remains unsubstituted, presenting a secondary amine.
Caption: Structure of this compound highlighting key functional groups.
Basicity and Ionization State
The two nitrogen atoms of the piperazine ring have different electronic environments.
-
N1 (Aryl Amine): This nitrogen is directly attached to the benzene ring. Its basicity is significantly reduced due to the delocalization of its lone pair of electrons into the aromatic system. Its pKa is expected to be low.
-
N4 (Alkyl Amine): This secondary amine is the primary basic center of the molecule. Its pKa is expected to be in the typical range for a cyclic secondary amine (around 9.7), although the electron-withdrawing nature of the distant aryl group may slightly lower it.[5]
This dual basicity means that at physiological pH (~7.4), the N4 nitrogen will be predominantly protonated, conferring a positive charge to the molecule. This ionization is critical for:
-
Aqueous Solubility: The charged species interacts favorably with water, significantly improving the molecule's solubility compared to a non-basic analogue.[2]
-
Target Engagement: The protonated amine can form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate, Glutamate) in a protein binding pocket, a common and powerful interaction in drug-receptor binding.[2]
Lipophilicity and Permeability
The molecule presents a balance between the hydrophilic piperazine core and the more lipophilic methyl benzoate fragment. This balance is crucial for oral bioavailability, as a drug must be soluble enough to dissolve in the gastrointestinal tract but also permeable enough to cross lipid cell membranes. The piperazine moiety plays a key role in modulating the overall LogP (a measure of lipophilicity) of the molecule, often preventing it from becoming excessively lipophilic, which can lead to poor solubility and increased metabolic clearance.
Pharmacological Significance: The Piperazine as a Versatile Pharmacophore
Beyond its physicochemical contributions, the piperazine ring is an active pharmacophore, directly participating in interactions with biological targets. It is a key structural feature in drugs targeting the central nervous system (CNS), oncology, and infectious diseases.[2][7]
Arylpiperazines as GPCR Ligands
Arylpiperazines are a well-established class of ligands for aminergic G protein-coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9] In this context, the piperazine in this compound can serve several roles:
-
Scaffold: It acts as a rigid spacer, positioning the aryl (benzoate) group for optimal interaction with a receptor's binding pocket.[9]
-
Hydrogen Bonding: The N-H group at the N4 position can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors, forming crucial connections with the receptor.[10]
-
Ionic Anchor: As previously mentioned, the protonated N4 nitrogen can form a salt bridge with an acidic residue, often a key anchor point for this class of ligands.
Caption: Conceptual diagram of piperazine moiety interacting with a GPCR binding site.
Role in Kinase Inhibition
In oncology, the piperazine scaffold is integral to many kinase inhibitors, such as Imatinib.[2] Here, it often functions as a linker connecting two key pharmacophoric fragments that bind within the ATP-binding pocket of a target kinase. The basicity of the piperazine can be leveraged to form salt bridges with acidic residues in the hinge region of the kinase, enhancing binding affinity.[2]
Impact on Pharmacokinetics and Metabolism
The piperazine ring is subject to common metabolic transformations, which drug developers must consider.
-
N-dealkylation: If the N4 position were substituted (e.g., with a methyl group), this would be a likely site for cytochrome P450 (CYP) mediated N-dealkylation.
-
Oxidation: The carbon atoms adjacent to the nitrogens can undergo oxidation.
-
Glucuronidation: The secondary amine at N4 is a potential site for conjugation with glucuronic acid, a major phase II metabolic pathway that facilitates excretion.
Notably, the piperazine moiety itself can influence the metabolism of other drugs by inhibiting CYP isoenzymes. Studies have shown that piperazine analogues can be significant inhibitors of enzymes like CYP2D6 and CYP3A4.[11] Furthermore, piperazine derivatives have been investigated as P-glycoprotein (P-gp) inhibitors, which could increase the bioavailability of co-administered drugs that are P-gp substrates.[6]
Synthetic Strategies and Methodologies
The synthesis of arylpiperazines like this compound is well-established in organic chemistry. A common and robust method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a representative synthesis of an arylpiperazine.
Objective: To couple an aryl halide (e.g., Methyl 3-bromobenzoate) with piperazine.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Piperazine (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. The base is required to deprotonate the piperazine and facilitate the catalytic cycle.
-
-
Reagent Addition: Add the aryl halide (Methyl 3-bromobenzoate) and the anhydrous solvent to the flask. Stir for 5-10 minutes to ensure dissolution.
-
Nucleophile Addition: Add piperazine to the reaction mixture.
-
Causality: A slight excess of piperazine is used to drive the reaction to completion and account for potential side reactions.
-
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]
- 7. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Characterization of Methyl 3-(piperazin-1-YL)benzoate: Solubility and Stability Profiling
Introduction
Methyl 3-(piperazin-1-yl)benzoate is a bifunctional organic molecule featuring a piperazine ring and a methyl benzoate moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The methyl ester provides a reactive handle for further synthetic elaboration. As such, this compound is a valuable building block for researchers in drug discovery and chemical biology.
The successful application of any compound in a research and development setting is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates how a compound can be formulated for assays and administered in preclinical studies, while stability determines its shelf-life and identifies potential degradation pathways that could impact its efficacy or safety.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data on this specific molecule[2], this document outlines robust, field-proven protocols and explains the scientific rationale behind them. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, ensuring the integrity of their subsequent investigations.
Section 1: Physicochemical Profile and Predicted Characteristics
Before embarking on experimental work, it is instructive to predict the compound's behavior based on its constituent parts. The molecule's structure is a hybrid of a basic, hydrophilic piperazine unit and a more lipophilic, hydrolytically sensitive methyl benzoate unit.
-
Piperazine Moiety : The piperazine ring contains two nitrogen atoms, making it a weak base. This feature is expected to confer significant aqueous solubility, particularly at acidic to neutral pH where the nitrogens can be protonated. Piperazine itself is freely soluble in water.[3] This property is often leveraged to improve the drug-like properties of more complex molecules.[1]
-
Methyl Benzoate Moiety : The methyl ester group is susceptible to hydrolysis, especially under alkaline conditions, to yield the corresponding carboxylic acid and methanol.[4] This is often the primary degradation pathway for benzoate esters.[5] The aromatic ring increases the molecule's lipophilicity.
A summary of predicted physicochemical properties is presented below. These values are computationally derived and serve as a preliminary guide for experimental design.
| Property | Predicted Value | Rationale & Implication |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | Essential for preparing solutions of known concentration.[6] |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The compound is expected to be soluble in a range of organic solvents but may require formulation aids for high aqueous concentrations. |
| pKa (most basic) | ~8.5 - 9.5 | Attributed to the piperazine nitrogen. Dictates that solubility will be highly pH-dependent, increasing significantly below this pKa. |
| pKa (second basic) | ~4.5 - 5.5 | Attributed to the second piperazine nitrogen.[7] |
| Aqueous Solubility | pH-dependent | Expected to be higher at acidic pH (<7) due to protonation of the piperazine ring. |
Section 2: A Practical Guide to Solubility Determination
Solubility should be assessed in a range of relevant media to inform various stages of research, from in vitro screening to preclinical formulation. We will describe a workflow for determining kinetic solubility using a high-throughput shake-flask method, which is suitable for most research applications.
Rationale for Experimental Design
The choice of solvents is critical. We include aqueous buffers to understand pH-dependence, biorelevant media to predict in vivo behavior, and organic solvents commonly used for stock solution preparation. The use of HPLC-UV for quantification is a standard, robust analytical technique.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 1 mL of high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated 10 mg/mL stock solution.
-
-
Preparation of Solvent Plates:
-
Dispense 495 µL of each test solvent (see table below) into separate wells of a 96-well deep-well plate.
-
Test Solvents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Glycine-HCl Buffer, pH 3.0
-
Water (unbuffered)
-
Ethanol
-
Acetonitrile
-
-
-
Initiation of Solubility Assay:
-
Add 5 µL of the 10 mg/mL DMSO stock solution to each well containing the test solvents. This results in a nominal concentration of 100 µg/mL with 1% DMSO.
-
Seal the plate tightly.
-
-
Equilibration:
-
Place the plate on an orbital shaker at room temperature (~25°C).
-
Shake vigorously for 2 hours to allow the system to reach equilibrium. The 2-hour time point is a standard for kinetic solubility, balancing throughput with achieving a reasonable estimate of solubility.
-
-
Separation of Undissolved Compound:
-
Centrifuge the plate at >3000 x g for 20 minutes to pellet any precipitated material.
-
-
Sample Preparation for Analysis:
-
Carefully transfer 100 µL of the clear supernatant from each well to a new 96-well analysis plate.
-
Dilute the supernatant 1:1 with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon injection.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 10 mg/mL DMSO stock solution in the 50:50 Acetonitrile:Water mixture to create standards ranging from 100 µg/mL down to ~0.1 µg/mL.
-
-
HPLC-UV Analysis:
-
Inject the prepared samples and calibration standards onto a calibrated HPLC-UV system.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 5 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for maxima, likely ~254 nm or ~280 nm.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the diluted supernatant samples by interpolating their peak areas from the calibration curve.
-
Calculate the solubility in the original test solvent, accounting for the dilution factor.
-
Workflow Visualization
Caption: Workflow for kinetic solubility determination.
Section 3: A Strategic Approach to Stability Assessment
Stability testing is crucial to identify degradation pathways and establish appropriate storage and handling conditions. A forced degradation study is the cornerstone of this effort, intentionally exposing the compound to harsh conditions to accelerate decomposition.
Rationale for Experimental Design
The conditions selected (acid, base, oxidation, heat, light) represent common stresses encountered during manufacturing, storage, and biological testing. The presence of the ester linkage makes basic hydrolysis a particularly important pathway to investigate.[4][8] A stability-indicating analytical method—one that can separate the parent compound from all its degradation products—is essential for accurate quantification.
Experimental Protocol: Forced Degradation Study
-
Preparation of Test Solutions:
-
Prepare a solution of this compound at a concentration of ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water. This co-solvent system helps maintain solubility across different stress conditions.
-
-
Application of Stress Conditions:
-
For each condition, mix equal volumes of the 1 mg/mL compound solution with the stressor solution in separate vials. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: 0.1 N Hydrochloric Acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N Sodium Hydroxide. Incubate at room temperature (25°C) for 2 hours. Rationale: Ester hydrolysis is rapid under basic conditions, requiring milder temperatures and shorter times.[4]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature (25°C) for 24 hours in the dark.
-
Thermal Stress: Store the initial 1 mg/mL solution at 60°C for 7 days in the dark.
-
Photostability: Expose the initial 1 mg/mL solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter).
-
-
Sample Quenching and Analysis:
-
At designated time points (e.g., 0, 2, 8, 24 hours for hydrolytic/oxidative; 0, 1, 3, 7 days for thermal/photo), withdraw an aliquot from each vial.
-
For acid and base samples, neutralize the solution by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples using a stability-indicating HPLC method. This method should be developed specifically for this purpose, often requiring longer run times or different gradient profiles than the solubility method to ensure separation of all peaks. A Photodiode Array (PDA) detector is essential for peak purity analysis.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.
-
Determine the percentage of total degradation products formed.
-
Perform a mass balance calculation (Remaining Parent % + Total Degradant %) to ensure all major components are accounted for. A good mass balance is typically between 95-105%.
-
Identify potential degradation products using LC-MS analysis.
-
Forced Degradation Study Design
Caption: Design of a forced degradation study.
Section 4: Data Interpretation and Reporting
Clear and concise reporting is paramount for the utility of the generated data.
Solubility Data
Solubility data should be reported in a tabular format, clearly stating the solvent system, temperature, and measured concentration.
Table 1: Solubility of this compound at 25°C
| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|---|
| Citrate Buffer | 3.0 | Experimental Value | Calculated Value |
| Citrate Buffer | 5.0 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| Water | ~7.0 | Experimental Value | Calculated Value |
Stability Data
Stability data should summarize the percentage of the parent compound remaining under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Parent Remaining | Major Degradants (m/z) |
|---|---|---|---|
| 0.1 N HCl, 60°C | 24 h | Experimental Value | From LC-MS |
| 0.1 N NaOH, 25°C | 2 h | Experimental Value | From LC-MS |
| 3% H₂O₂, 25°C | 24 h | Experimental Value | From LC-MS |
| Thermal, 60°C | 7 days | Experimental Value | From LC-MS |
| Photolytic (ICH Q1B) | - | Experimental Value | From LC-MS |
Based on the results, a primary degradation pathway can be proposed. For this molecule, the expected major degradation product under basic conditions is 3-(piperazin-1-yl)benzoic acid, resulting from the hydrolysis of the methyl ester.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its effective use in any scientific endeavor. This guide provides a robust, scientifically-grounded framework for generating this critical data. By following these protocols, researchers can ensure that their work is built on a solid foundation of well-characterized starting materials, leading to more reliable, reproducible, and ultimately more successful research outcomes. The principles and methodologies outlined herein are not only applicable to the title compound but can also be readily adapted for the characterization of other novel chemical entities.
References
- Solubility of Things. (n.d.). Piperazine.
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Wikipedia. (2023). Piperazine. Retrieved from [Link]
-
Gomes, M. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-756. Retrieved from [Link]
-
DrugBank. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Donbrow, M., & Rhodes, C. T. (1964). The hydrolysis of propyl benzoate in aqueous solutions of surface-active agents. Journal of Pharmacy and Pharmacology, 16(1), 229-240. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(piperazin-2-yl)benzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - Methyl 3-(piperazin-2-yl)benzoate (C12H16N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 6. 3-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 4741681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine [medbox.iiab.me]
- 8. academic.oup.com [academic.oup.com]
Methyl 3-(piperazin-1-YL)benzoate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including aqueous solubility, tunable basicity, and synthetic tractability, make it an invaluable component in the design of novel therapeutics.[2][3] This guide focuses on a specific, yet highly versatile derivative: Methyl 3-(piperazin-1-YL)benzoate . We will explore its strategic importance in novel scaffold design, providing a comprehensive overview of its synthesis, characterization, and the rationale behind its application in drug discovery programs. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to leverage this promising chemical entity.
The Strategic Value of the Piperazine Moiety in Drug Design
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions. This deceptively simple structure imparts a range of desirable pharmacological properties. The presence of two nitrogen atoms allows for modulation of basicity and the introduction of diverse substituents, significantly influencing a compound's pharmacokinetic and pharmacodynamic profile.[4][5]
The piperazine scaffold is a key feature in drugs targeting a wide array of diseases, including cancer, neurological disorders, and infectious agents.[3][4][5] Its ability to act as a flexible linker or as a key pharmacophoric element has been instrumental in the development of numerous approved drugs.
Physicochemical and Pharmacokinetic Advantages
The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability. Furthermore, the piperazine ring can engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets.[5]
Synthetic Versatility
The secondary amine of a mono-substituted piperazine offers a reactive handle for a wide range of chemical transformations. This allows for the straightforward introduction of various functional groups and the construction of large, diverse chemical libraries for high-throughput screening.
Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably achieved through established synthetic methodologies for N-arylation of piperazine.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A robust and widely applicable method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Caption: Proposed synthesis of this compound.
Causality behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the di-substituted by-product, where the benzoate moiety is attached to both nitrogen atoms of the piperazine.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for reaction efficiency. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly used to facilitate the reductive elimination step and improve yields.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine, making it a more potent nucleophile.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 equiv), piperazine (2.0 equiv), sodium tert-butoxide (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BINAP (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).
Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons, and the protons of the piperazine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring. |
| Mass Spec | The molecular ion peak corresponding to the exact mass of this compound. |
| IR Spec | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the amine, and aromatic C-H stretching. |
In Silico Modeling and Novel Scaffold Design
This compound is an excellent starting point for in silico drug design. Its structure can be readily modified in silico to explore a vast chemical space and predict potential biological activities.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The arylpiperazine motif is a common feature in many pharmacophore models for various targets, including G-protein coupled receptors (GPCRs) and kinases.
Caption: Workflow for pharmacophore model generation.
By analyzing the pharmacophoric features of known active arylpiperazine-containing drugs, researchers can design novel derivatives of this compound with a higher probability of biological activity.
Structure-Activity Relationship (SAR) by Design
The structure of this compound offers three key points for diversification to build a focused library for SAR studies:
-
The Secondary Amine of the Piperazine: This position can be functionalized with a variety of substituents to probe interactions with the target protein.
-
The Benzoate Ring: The aromatic ring can be substituted with different electron-donating or electron-withdrawing groups to modulate electronic properties and explore additional binding pockets.
-
The Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to introduce new hydrogen bonding capabilities.
Experimental Validation and Biological Screening
Following in silico design and synthesis, the novel derivatives of this compound must be subjected to a cascade of in vitro and in vivo assays to determine their biological activity and drug-like properties.
Caption: High-level experimental validation workflow.
Conclusion
This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its straightforward synthesis, coupled with the proven track record of the arylpiperazine motif in medicinal chemistry, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical space, from initial synthesis and characterization to rational drug design and experimental validation. The principles and protocols outlined herein are intended to empower scientists to unlock the full potential of this and related piperazine-based scaffolds in the quest for new and improved medicines.
References
Sources
- 1. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and activities of novel benzothiazole derivatives containing arylpiperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of Methyl 3-(piperazin-1-yl)benzoate via Buchwald-Hartwig Amination
Introduction
Methyl 3-(piperazin-1-yl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of a wide array of pharmaceutical agents, owing to the presence of a reactive secondary amine on the piperazine ring and an ester group on the benzene ring. These functional groups allow for diverse chemical modifications, enabling the construction of complex molecular architectures. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, primarily focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.
Core Chemical Principles: The Buchwald-Hartwig Amination
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3] This powerful C-N bond-forming reaction has revolutionized the synthesis of arylamines, offering a significant improvement over harsher, traditional methods.[1] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2]
The catalytic cycle, a cornerstone of this transformation, is initiated by the oxidative addition of the aryl halide (Methyl 3-bromobenzoate) to a Pd(0) species. This is followed by coordination of the amine (piperazine) to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by a strong base facilitates the formation of a palladium-amide complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, thus completing the cycle.[2] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and preventing undesirable side reactions.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Notes |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 mmol | Sigma-Aldrich | Starting material |
| Piperazine | C₄H₁₀N₂ | 86.14 | 1.2 mmol | Acros Organics | Use in excess |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.02 mmol | Strem Chemicals | Catalyst |
| Racemic-BINAP | C₄₄H₃₂P₂ | 622.67 | 0.03 mmol | Alfa Aesar | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 mmol | Fisher Scientific | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | EMD Millipore | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | VWR | For extraction |
| Hexanes | C₆H₁₄ | 86.18 | As needed | VWR | For chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | J.T. Baker | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | Sorbent Technologies | For chromatography |
Step-by-Step Synthesis Protocol
1. Reaction Setup (under inert atmosphere):
-
Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and ensure a successful reaction.[4]
-
Procedure:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Flame-dry the flask under a vacuum and backfill with an inert gas.
-
To the flask, add Methyl 3-bromobenzoate (1.0 mmol, 215 mg), Piperazine (1.2 mmol, 103 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), racemic-BINAP (0.03 mmol, 18.7 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add 5 mL of anhydrous toluene to the flask via syringe.
-
2. Reaction:
-
Rationale: The reaction is heated to provide the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.[2] Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
-
Procedure:
-
Immerse the Schlenk flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
3. Work-up:
-
Rationale: The work-up procedure is designed to quench the reaction, remove the catalyst and inorganic salts, and isolate the crude product.
-
Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove any remaining water-soluble impurities.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
4. Purification:
-
Rationale: Column chromatography is a standard technique for purifying organic compounds.[6] The choice of eluent is crucial for achieving good separation of the desired product from any unreacted starting materials or byproducts.
-
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Potential Side Reactions
Caption: Potential side reactions in the Buchwald-Hartwig synthesis of this compound.
Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation, where the aryl halide is reduced to the corresponding arene (methyl benzoate in this case), and β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of an imine and the hydrodehalogenated arene.[5] Careful control of reaction conditions and the use of appropriate ligands can help to minimize these side reactions.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Chemical Hazards:
-
Methyl 3-bromobenzoate: May cause skin, eye, and respiratory irritation.[9]
-
Piperazine: Corrosive and may cause skin and eye burns. Harmful if swallowed.
-
Palladium(II) acetate: May be harmful if swallowed or inhaled.
-
Sodium tert-butoxide: Corrosive and reacts violently with water.
-
Toluene: Flammable liquid and vapor. May cause drowsiness or dizziness.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[10]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This protocol offers a detailed, step-by-step guide for researchers in the fields of organic synthesis and drug discovery. By carefully following the outlined procedures and adhering to the safety precautions, a high yield of the desired product can be achieved. The versatility of the product as a chemical intermediate underscores the importance of this synthetic methodology.
References
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. Retrieved from [Link]
- Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fr.cpachem.com [fr.cpachem.com]
Reductive amination protocols for "Methyl 3-(piperazin-1-YL)benzoate" synthesis
An In-Depth Guide to the Synthesis of Methyl 3-(piperazin-1-yl)benzoate via Reductive Amination
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Approach to a Key Intermediate
This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. While several synthetic routes exist, including palladium-catalyzed methods like the Buchwald-Hartwig amination, reductive amination offers a robust, scalable, and cost-effective alternative. This guide provides a detailed exploration of a two-step synthesis strategy commencing with the reductive amination of methyl 3-formylbenzoate.
This process is bifurcated into two primary stages to ensure high yield and purity:
-
Controlled Mono-alkylation: Reaction of methyl 3-formylbenzoate with a mono-protected piperazine, namely tert-butyl piperazine-1-carboxylate (Boc-piperazine), via reductive amination. This prevents the common side reaction of di-alkylation.
-
Deprotection: Efficient removal of the Boc protecting group under acidic conditions to yield the final target molecule.
This document furnishes detailed protocols, mechanistic insights, and comparative data to empower researchers in successfully executing this synthesis.
Part A: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
The cornerstone of this synthesis is the direct reductive amination, a one-pot reaction that combines an aldehyde and an amine to form a new amine. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its remarkable selectivity.[1][2] Unlike stronger hydrides (e.g., NaBH₄), STAB is a mild reductant that does not readily reduce aldehydes or ketones but efficiently reduces the iminium ion intermediate formed in situ.[1][2][3] This chemoselectivity prevents the consumption of the starting aldehyde and ensures the reaction proceeds cleanly towards the desired product.
Mechanism of Action
The reaction proceeds through two key stages within the same pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of Boc-piperazine on the carbonyl carbon of methyl 3-formylbenzoate. This is followed by dehydration, a step often catalyzed by a weak acid like acetic acid, to form a transient iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the stable tertiary amine product.[4]
Sources
Purification of "Methyl 3-(piperazin-1-YL)benzoate" by column chromatography
An Application Note and Protocol for the Purification of Methyl 3-(piperazin-1-YL)benzoate by Column Chromatography
Abstract
This compound is a versatile intermediate in medicinal chemistry and drug development, frequently requiring high purity for subsequent synthetic steps and biological screening. Its structure, which incorporates both a moderately polar methyl ester and a basic piperazine moiety, presents a distinct challenge for purification via standard silica gel column chromatography. The basic nitrogen atoms of the piperazine ring can engage in strong, non-ideal interactions with acidic silanol groups on the silica surface, leading to significant peak tailing, poor resolution, and potential loss of the compound on the column. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel chromatography. We will delve into the causal-based method development, the critical role of mobile phase modifiers in mitigating undesirable interactions, and a step-by-step guide from slurry packing to final product isolation, ensuring researchers can achieve high purity and yield.
The Chromatographic Challenge: Understanding Analyte-Stationary Phase Interactions
The success of any chromatographic separation hinges on the principle of differential partitioning of components between a stationary phase and a mobile phase[1][2]. For this compound, the key to a successful purification lies in understanding and controlling the interaction between its basic piperazine ring and the acidic nature of the silica gel stationary phase.
1.1. Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is paramount for method design.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Indicates the presence of heteroatoms (N, O) that contribute to polarity. |
| Molecular Weight | 220.27 g/mol | A relatively small molecule, well-suited for silica gel chromatography. |
| Key Functional Groups | Methyl Ester, Tertiary Aryl Amine, Secondary Aliphatic Amine | The ester is a polar hydrogen bond acceptor. The piperazine amines are polar and basic, capable of hydrogen bonding and protonation. |
| Polarity | Moderately Polar; Basic | The piperazine moiety is the primary driver of polarity and basicity. Piperazine itself is a weak base with two pKb values (5.35 and 9.73)[3]. |
| Predicted LogP | ~1.0 - 1.5 | Suggests moderate lipophilicity, suitable for normal-phase separation with appropriate solvents. |
1.2. The Problem: Silanol Interactions
Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms of the piperazine ring can be protonated by these acidic sites, leading to a strong ionic interaction. This results in:
-
Peak Tailing: A portion of the analyte is strongly retained, eluting slowly and creating a "tail" on the chromatographic peak.
-
Poor Resolution: Tailing peaks are broad and often overlap with impurities.
-
Irreversible Adsorption: In severe cases, the compound may bind so strongly that it cannot be eluted from the column, leading to low recovery.
1.3. The Solution: Mobile Phase Modification
To achieve efficient purification, the acidic silanol sites must be "masked" or "neutralized" to prevent strong ionic interactions[4]. This is accomplished by adding a small amount of a volatile basic modifier to the mobile phase. This modifier, typically a tertiary amine like triethylamine (TEA) or a solution of ammonia in methanol, acts as a competing base. It preferentially interacts with the silanol groups, creating a more homogenous, less acidic stationary phase surface for the target compound to traverse, resulting in symmetrical peaks and improved separation[4][5].
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC)[1][6]. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures that the compound will elute from a preparative column in a reasonable volume of solvent, with good separation from less polar and more polar impurities.
2.1. Step-by-Step TLC Protocol
-
Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare Eluent Systems: In separate TLC chambers or beakers, prepare various solvent systems. A common starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Crucially, add 0.5-1% triethylamine (TEA) to each system.
-
Develop the Plate: Place the spotted TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If the compound is not UV-active, use a staining agent like potassium permanganate.
-
Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Adjust the solvent ratios to achieve the target Rƒ of 0.25-0.35. If the spot is too high (high Rƒ), the eluent is too polar; decrease the proportion of the polar solvent. If the spot is too low (low Rƒ), increase the polarity.
2.2. Suggested TLC Screening Systems
| System No. | Non-Polar Solvent | Polar Solvent | Modifier (1% v/v) | Starting Ratio |
| 1 | Hexane | Ethyl Acetate | Triethylamine | 70:30 |
| 2 | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine | 98:2 |
| 3 | Dichloromethane (DCM) | Acetone | Triethylamine | 90:10 |
Adjust ratios as needed to achieve the target Rƒ.
Preparative Column Chromatography: Detailed Protocol
This protocol assumes a standard flash column chromatography setup, where mild air pressure is used to accelerate solvent flow[7].
3.1. Workflow Overview
Caption: Workflow for the purification of this compound.
3.2. Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Standard Grade, 230-400 mesh (40-63 µm) |
| Crude Product | This compound | The mixture to be purified. |
| Mobile Phase Solvents | HPLC Grade | As determined by TLC (e.g., Hexane, Ethyl Acetate, DCM, MeOH). |
| Basic Modifier | Triethylamine (TEA) or 7N Ammonia in MeOH | Reagent Grade |
| Glass Column | Appropriate size for sample amount (e.g., 40g silica for 1g crude) | Contains the stationary phase. |
| Other | TLC plates, collection tubes, rotary evaporator, compressed air source. | Standard laboratory equipment. |
3.3. Step-by-Step Protocol
-
Column Preparation (Wet/Slurry Packing):
-
Rationale: The slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation[1].
-
Steps:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (0.5 cm) of sand.
-
In a beaker, mix the required amount of silica gel (typically 40-100 times the weight of the crude sample) with the initial, least polar mobile phase composition. Create a smooth, lump-free slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to help the silica settle evenly. Open the stopcock and allow some solvent to drain, compacting the bed. Never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
-
Sample Loading:
-
Rationale: The sample should be applied to the column in the most concentrated form possible and in a narrow band to maximize separation efficiency.
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Rinse the sides of the column with a tiny amount of eluent and let it absorb.
-
-
Dry Loading (for samples poorly soluble in the mobile phase):
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the sample weight) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
-
Elution and Fraction Collection:
-
Rationale: The mobile phase carries the components down the column at different rates. Collecting sequential fractions allows for the isolation of each separated component.
-
Steps:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).
-
Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If a gradient elution is needed (i.e., increasing solvent polarity over time), prepare mixtures of increasing polarity and add them sequentially.
-
-
-
Fraction Analysis and Product Isolation:
-
Rationale: TLC is used to identify which fractions contain the pure desired product.
-
Steps:
-
Spot every few fractions onto a single TLC plate.
-
Develop and visualize the plate.
-
Identify the fractions that contain only the spot corresponding to the pure product (Rƒ = 0.25-0.35).
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent and the volatile triethylamine using a rotary evaporator. The product should be obtained as a purified solid or oil.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). |
| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in ethyl acetate). |
| Streaking/Tailing on TLC/Column | Insufficient basic modifier; acidic impurities. | Increase the concentration of TEA to 1-2%. Ensure the crude material is free of strong acids from the reaction workup. |
| Poor Separation | Column packed improperly; sample band too wide. | Repack the column carefully using the slurry method. Load the sample in a more concentrated solution or use the dry loading method. |
Conclusion
The successful purification of this compound by silica gel column chromatography is critically dependent on addressing the basicity of the piperazine moiety. The inclusion of a basic modifier, such as triethylamine, in the mobile phase is an essential and non-negotiable step to prevent peak tailing and ensure high resolution. By first optimizing the separation on TLC and then applying the principles of proper column packing and sample loading, researchers can reliably obtain this valuable intermediate with high purity and yield, facilitating the advancement of drug discovery and development programs.
References
-
ResearchGate. (2025). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Details. Available at: [Link]
-
Wikipedia. (n.d.). Column chromatography. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Details. This source provides examples of amine purification using modified eluents.
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Technology Networks. (2025). What Is Column Chromatography? Principles and Protocols. Available at: [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]
-
ResearchGate. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
Sources
Mastering the Purification of Methyl 3-(piperazin-1-yl)benzoate: A Guide to Recrystallization Techniques
Introduction: The Critical Role of Purity for a Versatile Building Block
Methyl 3-(piperazin-1-yl)benzoate is a key intermediate in contemporary drug discovery and development. Its molecular architecture, featuring a piperazine ring—a privileged scaffold in medicinal chemistry—and a methyl benzoate moiety, makes it a versatile building block for synthesizing a wide array of pharmacologically active agents. The piperazine component can significantly enhance aqueous solubility and modulate the pharmacokinetic profile of a drug candidate, while the benzoate portion offers a reactive handle for further molecular elaboration.
Given its pivotal role, the purity of this compound is paramount. Impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, can lead to ambiguous biological data, complicate reaction scale-up, and create regulatory hurdles.[1] Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the high purity required for pharmaceutical applications.[2][3][4] This guide provides a detailed exploration of recrystallization strategies tailored for this compound, moving from the foundational principles of solvent selection to detailed, actionable protocols and troubleshooting.
Pillar 1: The Science of Solvent Selection for this compound
The success of any recrystallization hinges on the judicious choice of a solvent or solvent system.[4] An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3][4][5] This differential solubility is the driving force for crystallization upon cooling.[6]
For this compound, the presence of both a polar, basic piperazine ring and a more non-polar methyl benzoate component suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective. The piperazine moiety's high polarity and basicity can lead to high solubility in polar solvents like water and short-chain alcohols, while the aromatic ring and ester group will have better solubility in less polar organic solvents.[1][7][8]
Systematic Solvent Screening Protocol
Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the mandatory first step.
Objective: To identify a suitable single solvent or a miscible pair of "good" and "poor" solvents.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. A good candidate for a single-solvent recrystallization will show poor solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the hot solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.
-
For a mixed-solvent system, identify a "good" solvent in which the compound is highly soluble at room temperature and a "poor" (or "anti-solvent") in which it is sparingly soluble even when hot.[9][10] The two solvents must be miscible.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Water | 100 | High | May be a poor solvent due to the benzoate moiety, but could work in a mixed system with an alcohol. Piperazine itself is highly water-soluble.[7][8] |
| Ethanol | 78 | High | Often a good choice for moderately polar compounds. |
| Isopropanol | 82 | Medium | A common and effective recrystallization solvent for many organic compounds. |
| Acetone | 56 | Medium | Can be a good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[11] |
| Ethyl Acetate | 77 | Medium-Low | A good solvent for many esters.[12] |
| Toluene | 111 | Low | May be too non-polar as a single solvent but could serve as an anti-solvent. |
| Heptane/Hexane | 98/69 | Low | Likely to be poor solvents; ideal as anti-solvents in a mixed system. |
Pillar 2: Experimental Protocols
Based on the principles of recrystallization, two primary protocols are presented below. The choice between them will depend on the results of the solvent screening.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method for its simplicity when a suitable solvent is identified.
Workflow Visualization:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add a small portion of the hot solvent to the flask and swirl. Continue adding the hot solvent in small increments until the solid is completely dissolved.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid reagents), perform a hot filtration. This must be done quickly to prevent premature crystallization.[11] Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the crystal lattice.[3][13]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This technique is employed when no single solvent provides the ideal solubility characteristics.[9][10]
Workflow Visualization:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
Inducing Saturation: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[9][10] This indicates that the solution is saturated.
-
Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (using a cold mixture of the two solvents in the same approximate ratio), and dry the crystals as described in the single-solvent protocol.
Pillar 3: Troubleshooting and Self-Validation
A successful protocol is one that can be reliably executed. Below are common issues encountered during recrystallization and their solutions.
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[14] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[14] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of a concentrated solution. | Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool more slowly.[11][15] |
| Low Recovery | Too much solvent was used. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[16] |
| Premature crystallization during hot filtration. | Use a slight excess of solvent before filtering and then boil it off before cooling. Ensure the filtration apparatus is pre-heated.[11][15] | |
| Colored Product | Colored impurities are present. | If the impurities are known to be non-polar, a wash of the crude solid with a non-polar solvent like hexane might be beneficial. Alternatively, add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[5] |
Conclusion
The recrystallization of this compound is a critical step in ensuring its suitability for high-stakes applications in drug development. While no single, universal protocol exists, a systematic approach grounded in the principles of solubility and solvent selection will reliably yield a high-purity material. By carefully performing solvent screening, adhering to the detailed protocols, and applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently purify this valuable chemical intermediate.
References
- BenchChem Technical Support Team. (2025). Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Purification of Oily Piperazine Derivatives. BenchChem.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
- OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- University of California, Irvine, Department of Chemistry. (n.d.). Mixed Solvent Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Wikipedia. (n.d.). Piperazine.
- SOP: CRYSTALLIZATION. (n.d.).
- University of Massachusetts, Department of Chemistry. (n.d.). Recrystallization1.
- Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry.
- Wikipedia. (n.d.). Piperazine.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Solubility of Things. (n.d.). Piperazine.
- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemicalBook. (n.d.). Piperazine compounds.
- ChemBK. (n.d.). methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate.
- ChemSynthesis. (2025, May 20). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- LookChem. (n.d.). Methyl 3-fluoro-4-(piperazin-1-yl)benzoate.
- Chemsrc. (2025, August 20). Methyl benzoate.
- PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Wikipedia. (n.d.). Methyl benzoate.
- Echemi. (n.d.). 3-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. studylib.net [studylib.net]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. homework.study.com [homework.study.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Utility of Methyl 3-(piperazin-1-yl)benzoate in the Synthesis of Kinase Inhibitors
Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its recurrent appearance in a multitude of clinically successful drugs is a testament to its versatile and beneficial properties. The two nitrogen atoms within its six-membered heterocyclic structure provide a unique combination of features: they can act as basic centers, enhancing aqueous solubility at physiological pH, and they offer synthetically accessible handles for molecular elaboration. The piperazine ring's stable chair conformation also imparts a degree of rigidity, which can be crucial for orienting pharmacophoric groups for optimal interaction with biological targets.
Within the vast chemical space of kinase inhibitors, the piperazine motif is particularly prevalent. It is a key component in numerous FDA-approved drugs, including the groundbreaking tyrosine kinase inhibitor Imatinib. This guide focuses on a specific, highly versatile building block: Methyl 3-(piperazin-1-yl)benzoate . This compound strategically combines the advantageous piperazine core with a methyl benzoate group, providing medicinal chemists with a powerful tool for constructing sophisticated kinase inhibitors. The meta-substitution pattern of the aromatic ring offers a distinct directional vector for extending the molecule into specific pockets of a kinase's ATP-binding site, enabling the fine-tuning of potency and selectivity.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the core properties, strategic applications, and detailed synthetic protocols involving this compound.
Physicochemical Properties and Chemical Reactivity
A thorough understanding of the building block's properties is fundamental to its effective use in a synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 186591-62-4 |
| Appearance | Off-white to pale yellow solid |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from PubChem CID 131677207.
The reactivity of this compound is governed by its two primary functional groups:
-
The Piperazine Moiety : The secondary amine (N-H) is a potent nucleophile and the primary site for diversification. It readily participates in a variety of classical C-N bond-forming reactions, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, and reductive amination. This allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase binding site, often leading to improved selectivity and pharmacokinetic profiles.
-
The Methyl Ester Moiety : This group is the key handle for building the core of the inhibitor. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents. Alternatively, it can undergo direct aminolysis, often facilitated by Lewis acids like trimethylaluminum (AlMe₃), to form an amide bond directly. This amide bond is frequently used to connect the piperazinylbenzoate fragment to a hinge-binding moiety of the final inhibitor.
Strategic Application in Kinase Inhibitor Synthesis
The utility of this compound lies in its ability to serve as a central scaffold that bridges two critical domains of a kinase inhibitor.
Figure 1: Conceptual binding of an inhibitor derived from the core scaffold.
The general strategy involves a modular, three-part assembly:
-
Hinge-Binding Moiety: An appropriate heterocyclic system (e.g., aminopyrimidine, quinazoline) is coupled to the benzoate portion via an amide bond. This moiety forms critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.
-
Core Scaffold: The piperazinyl-benzoate fragment acts as the central linker. Its defined geometry and rigidity correctly position the other two components, spanning the distance from the hinge to the outer regions of the binding pocket.
-
Selectivity/Solubility Group (R-Group): A diverse range of chemical groups can be attached to the piperazine nitrogen. These modifications extend into the solvent-exposed region, allowing for the optimization of inhibitor selectivity (by avoiding interactions with off-target kinases) and the modulation of physicochemical properties like solubility and cell permeability, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
Detailed Synthetic Protocols & Workflows
The following protocols provide robust, field-proven methodologies for the synthesis and elaboration of this compound.
Figure 2: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between the aryl ring and the piperazine.[2]
-
Materials & Equipment:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Piperazine (1.5-2.0 eq to favor mono-arylation)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add piperazine followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Add methyl 3-bromobenzoate to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to yield this compound.
-
Protocol 2: Elaboration via Amide Coupling
This two-step sequence first generates the carboxylic acid and then couples it to the desired amine.
-
Part 2a: Hydrolysis to 3-(piperazin-1-yl)benzoic acid
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Carefully neutralize the reaction mixture to pH ~6-7 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol. The product may precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
-
-
Part 2b: Amide Bond Formation with a Hinge-Binding Amine This protocol uses HATU, a highly efficient coupling reagent.
-
Materials:
-
3-(piperazin-1-yl)benzoic acid (1.0 eq)
-
Target amine (e.g., 4-amino-2-methoxypyrimidine, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the target amine, followed by DIPEA. Stir for 5 minutes.
-
Add HATU in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final amide-coupled inhibitor.
-
Table 2: Common Amide Coupling Reagents
| Reagent | Name | Typical Additive | Notes |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or OxymaPure | Cost-effective, water-soluble byproducts are easily removed. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | None (self-activating) | Highly efficient, fast reaction times, good for hindered substrates. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA (Base) | Low racemization, effective for peptide synthesis. |
Protocol 3: Elaboration via N-Arylation of the Piperazine Moiety
This protocol demonstrates how to functionalize the second nitrogen of the piperazine core, again using a Buchwald-Hartwig reaction.
-
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or chloride (R²-X, 1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
Combine all solid reagents (the piperazine starting material, aryl halide, catalyst, ligand, and base) in a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously until the starting material is consumed (12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated product.
-
Application Example: Targeting the BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). The signaling cascade initiated by BCR-ABL leads to uncontrolled cell proliferation and inhibition of apoptosis. Kinase inhibitors like Imatinib, which contains a key N-methylpiperazine moiety, effectively block the ATP-binding site of BCR-ABL, shutting down this aberrant signaling.
Figure 3: Simplified BCR-ABL signaling pathway targeted by kinase inhibitors.
A hypothetical inhibitor synthesized using this compound could be designed where an aminopyrimidine (the hinge binder) is attached via the amide bond, and a 2,4-difluorophenyl group is attached to the piperazine nitrogen. This places functional groups in key positions to mimic the interactions of known BCR-ABL inhibitors, demonstrating the modular and rational design process enabled by this building block.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the rational design and synthesis of sophisticated kinase inhibitors. Its bifunctional nature allows for a modular approach to drug discovery, enabling the systematic optimization of hinge-binding, core geometry, and solvent-front interactions. The protocols detailed herein provide a reliable foundation for researchers to leverage this valuable building block in their quest to develop the next generation of targeted therapeutics.
References
-
Ren, R. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 915-920. [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]
- Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer. Nature Reviews Cancer, 7(6), 441-453. Note: While not directly cited, this provides background.
-
Porkka, K., & Koskenvesa, P. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 407. [Link]
-
Hantschel, O., & Superti-Furga, G. (2008). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Cancer Research, 68(19), 7659-7662. [Link]
-
Valeur, E., & Bradley, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11032. [Link]
-
Perrin, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1113-1120. [Link]
-
Potteti, H., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(1), 147-153. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Seminal Publications in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6328-6361. Note: General reference for Buchwald-Hartwig.
-
Ghaffari, S., et al. (2020). A general and convenient synthesis of N-aryl piperazines. Journal of the Iranian Chemical Society, 17, 1735-1741. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
Sources
The Arylpiperazine Scaffold in CNS Drug Discovery: Application Notes and Protocols for Methyl 3-(piperazin-1-YL)benzoate
Introduction: The Versatility of the Piperazine Moiety in Neurological Drug Development
The piperazine ring is a cornerstone in the design of drugs targeting the central nervous system (CNS).[1][2] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural and chemical properties that make it a "privileged scaffold" in medicinal chemistry.[3] Its ability to be protonated at physiological pH enhances aqueous solubility and facilitates interactions with biological targets. The conformational flexibility of the piperazine ring allows it to adapt to various receptor binding sites, and its nitrogen atoms provide convenient points for chemical modification, enabling the creation of diverse compound libraries.[4]
Methyl 3-(piperazin-1-YL)benzoate is a key building block for synthesizing novel CNS-active agents. This compound combines the advantageous piperazine core with a substituted phenyl ring, providing a template for developing ligands for a wide array of CNS targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] This guide offers a comprehensive overview of the application of this compound in the discovery of new treatments for neurological and psychiatric conditions.
Part 1: A Multi-Target Approach to CNS Disorders
A primary application of the this compound scaffold is in the creation of ligands for dopamine and serotonin receptors. These receptors are crucial in the pathophysiology of schizophrenia, depression, and Parkinson's disease.[5][6] The arylpiperazine structure is a well-established pharmacophore for these targets.[4]
Rationale for Targeting Dopamine D2 and Serotonin 5-HT1A/5-HT2A Receptors
The "dopamine hypothesis" of schizophrenia suggests that an overactive dopamine system contributes to the positive symptoms of the disorder. Therefore, blocking the dopamine D2 receptor is a key mechanism of antipsychotic drugs. However, strong D2 receptor blockade can lead to significant side effects, including movement disorders (extrapyramidal symptoms) and hormonal imbalances.
Newer "atypical" antipsychotics often combine D2 receptor antagonism with activity at serotonin receptors to improve efficacy and reduce side effects.[7] Specifically, activating the 5-HT1A receptor and blocking the 5-HT2A receptor can help alleviate negative symptoms and reduce the risk of movement-related side effects.[5][7] Consequently, a major focus of modern CNS drug discovery is the development of multi-target compounds that modulate these receptors simultaneously. The arylpiperazine scaffold is an ideal starting point for designing such molecules.[5][6]
Synthetic Pathways: From a Simple Building Block to Complex Multi-Target Ligands
This compound is a versatile starting material for synthesizing these multi-target ligands. A common synthetic strategy involves two main modifications:
-
Amide Coupling: The methyl ester group can be converted to a carboxylic acid and then coupled with various amines to introduce new chemical functionalities.
-
N-Arylation/N-Alkylation: The secondary amine on the piperazine ring can be modified with different aryl or alkyl groups to fine-tune the compound's interaction with its target receptors.
Below is a diagram illustrating a typical synthetic workflow:
Caption: Synthetic workflow for generating multi-target ligands from this compound.
Part 2: Protocols for Pharmacological Profiling
After synthesizing a library of compounds, a thorough pharmacological evaluation is necessary to determine their affinity, functional activity, and selectivity for the intended targets.
In Vitro Radioligand Binding Assays
Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor. This is achieved by observing the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A/5-HT2A Receptors
Materials:
-
Cell membranes expressing human recombinant D2, 5-HT1A, or 5-HT2A receptors.
-
Radioligands: [³H]Spiperone (for D2 and 5-HT2A) or [³H]8-OH-DPAT (for 5-HT1A).[8]
-
Assay buffer (e.g., 50 mM Tris-HCl with various salts, pH 7.4).
-
Non-specific binding inhibitors: Haloperidol (for D2), WAY-100635 (for 5-HT1A), Ketanserin (for 5-HT2A).
-
Test compounds derived from this compound, dissolved in DMSO.
-
96-well microplates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute cell membranes and radioligand to their optimal concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the test compound, radioligand, and cell membranes. Include control wells for total binding (no competitor) and non-specific binding (with a high concentration of a known inhibitor).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the test compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Derivative 1 | 12.5 | 6.2 | 28.4 |
| Derivative 2 | 9.7 | 15.1 | 20.9 |
| Derivative 3 | 25.3 | 2.5 | 33.7 |
In Vitro Functional Assays
Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Protocol: [³⁵S]GTPγS Binding Assay for G-protein Activation
This assay measures the activation of G-proteins, a key step in GPCR signaling.
Materials:
-
Cell membranes expressing the D2 or 5-HT1A receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer.
-
Known agonists and antagonists.
-
Test compounds.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (for antagonist mode) or vehicle.
-
Assay Setup: Combine the membranes, GDP, and [³⁵S]GTPγS in a 96-well plate. Add the agonist (for antagonist mode) or the test compound (for agonist mode).
-
Incubation: Incubate the plate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Harvesting and Counting: Similar to the radioligand binding assay.
-
Data Analysis: For agonist activity, determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect). For antagonist activity, determine the pA₂ (a measure of antagonist potency).
Caption: A typical workflow for the pharmacological characterization of novel CNS drug candidates.
Part 3: In Vivo Assessment in Animal Models
Promising compounds from in vitro screening are then tested in animal models to evaluate their efficacy and potential side effects.
Animal Models for Antipsychotic-like Activity
-
Conditioned Avoidance Response (CAR): This model is highly predictive of antipsychotic efficacy.[9] A compound's ability to inhibit a learned avoidance behavior without causing sedation suggests antipsychotic potential.[9]
-
Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: These models assess a compound's ability to counteract dopamine-driven hyperactivity, which is relevant to the positive symptoms of schizophrenia.[7][9]
Models for Assessing Extrapyramidal Side Effects (EPS)
-
Catalepsy Test: The induction of catalepsy (a state of immobility) in rodents is a common predictor of EPS in humans.[8] Atypical antipsychotics generally have a lower tendency to cause catalepsy.
Protocol: Catalepsy Test in Rats
-
Acclimation: Allow the rats to acclimate to the testing environment.
-
Drug Administration: Administer the test compound or a vehicle control.
-
Testing: At various time points after administration, place the rat's forepaws on a horizontal bar. Measure the time it takes for the rat to remove its paws.
-
Data Analysis: A significant increase in the time spent on the bar in the drug-treated group compared to the control group indicates catalepsy.
Conclusion
This compound is a highly valuable scaffold for the discovery of novel CNS drugs. Its adaptability for creating compounds with specific multi-target profiles makes it an excellent starting point for addressing the complex neurobiology of psychiatric and neurological disorders. The systematic application of the in vitro and in vivo protocols described here will facilitate the identification and characterization of new and promising drug candidates based on this privileged chemical structure.
References
-
Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1315. [Link]
-
Verma, J., et al. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 28(33), 6755-6785. [Link]
-
VBSP University. PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. [Link]
-
Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed, 35268343. [Link]
-
Sahu, V. K., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(2), 251001. [Link]
-
Mishra, D. K. (2018). Screening models of anti psychotic drugs-converted. SlideShare. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
Butini, S., et al. (2022). Representative arylpiperazine derivatives. ResearchGate. [Link]
-
The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
-
Weiner, D. M., & Meltzer, H. Y. (2000). Screening of antipsychotic drugs in animal models. TAU. [Link]
-
Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 11, 595. [Link]
-
Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 28(10), 1599-1611. [Link]
-
Shrestha, S., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(11), 2490. [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Stem Cell Reports, 15(4), 797-811. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vbspu.ac.in [vbspu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic In Vitro Screening Cascade for Novel Methyl 3-(piperazin-1-YL)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems.[1][2][3] Derivatives of Methyl 3-(piperazin-1-YL)benzoate represent a chemical space with significant potential for therapeutic innovation. This document outlines a comprehensive, multi-tiered in vitro biological screening strategy designed to efficiently identify and characterize the pharmacological activity of novel analogues. The proposed cascade prioritizes a high-throughput primary screen against a likely target class, followed by robust, orthogonal secondary assays for hit confirmation, selectivity profiling, and early safety assessment. Detailed protocols are provided to guide researchers in generating high-quality, reproducible data suitable for advancing promising lead candidates.
Introduction: The Piperazine Scaffold and Rationale for Screening
The piperazine moiety is a six-membered heterocycle renowned for its versatility in drug design. Its two nitrogen atoms provide sites for chemical modification, influencing properties like solubility, bioavailability, and target affinity.[2][3] Many piperazine-containing drugs exhibit pharmacological activity at central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, due to structural similarities with endogenous monoamine neurotransmitters.[1]
Given this precedent, a logical starting point for screening novel this compound derivatives is a panel of CNS-relevant GPCRs. This application note proposes a screening cascade beginning with a functional assay for a Gq-coupled receptor, a common signaling pathway for many GPCRs, followed by assays to confirm affinity, assess selectivity, and flag potential safety liabilities.
The In Vitro Screening Cascade: A Tiered Approach
A successful screening campaign systematically funnels a large library of compounds down to a small number of validated, high-quality hits. Our proposed cascade is designed to maximize efficiency and data integrity.
Caption: A tiered workflow for screening this compound derivatives.
Tier 1: Primary High-Throughput Screening
The initial goal is to rapidly identify compounds that modulate a specific biological target. A cell-based functional assay is ideal for this purpose as it provides information on a compound's effect on cellular signaling.
Focus Target: Gq-Coupled GPCRs via Calcium Flux Assay
Principle: Gq-coupled GPCRs, upon activation, stimulate phospholipase C, leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[4] This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes, providing a direct readout of receptor activation.[5][6][7] This method is highly amenable to high-throughput screening (HTS) in 96- or 384-well formats.[7]
Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to a fluorescent signal.
Protocol 3.1: Calcium Flux Assay
This protocol is adapted for a fluorescent plate reader (e.g., FlexStation® 3).
-
Cell Preparation:
-
Dye Loading:
-
Compound Addition & Measurement:
-
Prepare a dilution plate with test compounds at 2x the final desired concentration. Include a known agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Place the cell plate into the fluorescent plate reader, set to the appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically injects 100 µL of the compound from the dilution plate into the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize data to controls: % Activity = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100.
-
'Hits' are typically defined as compounds exhibiting activity above a certain threshold (e.g., >50% activation or inhibition, or >3 standard deviations from the negative control mean).
-
Tier 2: Hit Confirmation and Potency Determination
Hits from the primary screen must be validated to rule out artifacts (e.g., autofluorescence) and to quantify their potency.
Focus: Radioligand Binding Assay
Principle: This assay directly measures the affinity of a compound for the target receptor.[8][9] It is considered a gold standard in pharmacology.[8][10] The assay quantifies the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity for the receptor.[8] The result yields the inhibitory constant (Ki), a measure of the compound's binding affinity.
Protocol 4.1: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, combine in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Test compound at various concentrations (typically a 10-point, half-log dilution series).
-
Radioligand (e.g., ³H-ligand) at a fixed concentration near its dissociation constant (Kd).
-
Cell membrane preparation (e.g., 10-50 µg protein/well).[11]
-
-
Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).[12]
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]
-
-
Filtration & Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filter mat.
-
Add scintillation cocktail and count the radioactivity trapped on the filters using a microplate scintillation counter.[11]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Tier 3: Selectivity and Early Safety Profiling
Confirmed hits must be evaluated for specificity and potential liabilities.
Selectivity Profiling
Principle: A valuable drug candidate should be selective for its intended target to minimize off-target side effects. Confirmed hits should be tested in binding or functional assays against a panel of related receptors (e.g., other serotonin or dopamine receptor subtypes) and other common off-targets.
Cytotoxicity Assessment
Principle: It is crucial to ensure that the observed activity in cell-based assays is not a result of compound-induced cell death. The MTS assay is a rapid, colorimetric method to measure cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[13][14]
Protocol 5.2.1: MTS Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., the same one used in the primary screen) in a 96-well plate and incubate overnight.
-
Compound Treatment: Add test compounds at a range of concentrations and incubate for a period relevant to the primary assay (e.g., 2-24 hours).[15]
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.[13][15][16]
-
Measurement: Record the absorbance at 490 nm using a plate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. The CC₅₀ (concentration causing 50% cytotoxicity) can be determined.
hERG Channel Blockade Assay
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[17][18] Early assessment of hERG liability is a regulatory requirement and critical for safety. While automated patch-clamp is the gold standard, high-throughput binding assays are available for initial screening.[17][19][20] These often use a fluorescent tracer that is displaced by compounds binding to the channel.[20]
Data Summary and Interpretation
The data generated from this cascade allows for a multi-parameter assessment of each derivative. A desirable hit profile features high potency for the target, a significant selectivity window (>10-fold, ideally >100-fold) against related receptors, and low cytotoxicity and hERG liability.
| Compound ID | Primary Screen (% Activity @ 10µM) | Binding Affinity (Ki, nM) | Selectivity (5-HT₂ₐ Ki / 5-HT₂c Ki) | Cytotoxicity (CC₅₀, µM) | hERG Block (IC₅₀, µM) |
| Lead-001 | 85 | 15 | 120 | > 50 | > 30 |
| Comp-002 | 92 | 25 | 5 | 8.5 | > 30 |
| Comp-003 | 78 | 50 | 80 | > 50 | 1.2 |
| Comp-004 | 15 | > 10,000 | N/A | > 50 | > 30 |
Table 1: Example data summary for hypothetical this compound derivatives screened against a 5-HT₂c receptor target. Lead-001 shows the most promising profile: potent, highly selective, and clean in safety assays.
Conclusion
This application note provides a structured, robust, and scientifically-grounded framework for the initial in vitro characterization of novel this compound derivatives. By progressing compounds through this tiered cascade of functional, affinity, selectivity, and safety assays, researchers can efficiently identify promising lead candidates for further optimization and preclinical development, while deprioritizing compounds with undesirable properties early in the discovery process.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Iftikhar, S., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. IntechOpen. Retrieved from [Link]
-
ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
Journal of Zhejiang University. Science. B. (2018). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
PubMed. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
Trends in Pharmacological Sciences. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
Medicinal Chemistry. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]
-
SLAS Discovery. (2008). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
-
Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
SLAS Discovery. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
ACS Chemical Neuroscience. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 3-fluoro-4-(piperazin-1-yl)benzoate. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. criver.com [criver.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Derivatization of Methyl 3-(piperazin-1-YL)benzoate in Library Synthesis
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of medicinal chemistry and drug discovery, the piperazine moiety stands as a privileged scaffold. Its prevalence in a multitude of clinically successful drugs is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Methyl 3-(piperazin-1-YL)benzoate, in particular, offers a versatile starting point for the construction of diverse chemical libraries. This molecule presents two key points for diversification: the secondary amine of the piperazine ring and the methyl ester on the phenyl ring. This guide provides a comprehensive overview of robust and scalable methods for the derivatization of this scaffold, with a focus on strategies amenable to library synthesis.
Core Derivatization Strategies at the Piperazine N-4 Position
The secondary amine of the piperazine ring is the primary site for introducing molecular diversity. The following sections detail high-yielding and versatile reactions for its functionalization.
Amide Bond Formation: A Cornerstone of Library Synthesis
Amide bond formation is arguably the most widely employed reaction in medicinal chemistry due to the stability of the resulting amide bond and the vast commercial availability of carboxylic acids.
Scientific Rationale: The nucleophilic secondary amine of the piperazine readily attacks an activated carboxylic acid derivative, such as an acyl chloride or an in-situ generated active ester, to form a stable amide linkage. Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are effective for this transformation.[1][2]
Experimental Protocol: Parallel Amide Coupling
-
Reagent Preparation: In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of this compound in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Carboxylic Acid Addition: To each well, add 50 µL of a 0.22 M solution of a unique carboxylic acid from your building block library.
-
Coupling Agent Addition: Add 75 µL of a 0.25 M solution of a coupling agent cocktail (e.g., EDC and DMAP in DCM) to each well.
-
Reaction Incubation: Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding 100 µL of a saturated aqueous sodium bicarbonate solution. Extract the organic layer, and concentrate to dryness.
-
Purification: The resulting crude amides can be purified by high-throughput preparative HPLC.[3][4]
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid Building Block | Coupling Reagent | Solvent | Typical Yield (%) |
| Benzoic Acid | EDC/DMAP | DCM | 85-95 |
| 4-Chlorobenzoic Acid | HATU/DIPEA | DMF | 90-98 |
| Acetic Acid | EDC/HOBt | DCM | 80-90 |
| Chromone-2-carboxylic acid | EDC/DMAP | DCM | As described in literature[1] |
Visualization: Amide Coupling Workflow
Caption: Workflow for parallel amide library synthesis.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide array of alkyl and aryl groups.[5][6] This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction with a mild reducing agent.[7]
Scientific Rationale: The reaction is highly efficient and chemoselective. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting carbonyl compound at an appreciable rate.
Experimental Protocol: High-Throughput Reductive Amination
-
Reagent Dispensing: To a 96-well plate, add 50 µL of a 0.2 M solution of this compound in Dichloroethane (DCE).
-
Carbonyl Addition: Add 50 µL of a 0.22 M solution of an aldehyde or ketone from your library in DCE.
-
Initiation and Reduction: Add 50 µL of a 0.3 M solution of Sodium Triacetoxyborohydride (STAB) in DCE to each well.
-
Reaction Incubation: Seal the plate and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with 100 µL of saturated aqueous sodium bicarbonate. Extract the organic phase and evaporate the solvent.
-
Purification: Purify the desired products via automated preparative HPLC.[8]
Data Presentation: Scope of Carbonyls in Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 85-95 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 88-96 |
| Acetone | NaBH(OAc)₃ | DCE | 80-90 |
Visualization: Reductive Amination Mechanism
Caption: Key steps in reductive amination.
Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore found in numerous drugs. Derivatization of the piperazine nitrogen with various sulfonyl chlorides provides access to a library of compounds with potential biological activity.[9][10]
Scientific Rationale: The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Experimental Protocol: Parallel Sulfonylation
-
Reagent Preparation: In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of this compound in DCM.
-
Base Addition: Add 25 µL of a 0.5 M solution of Triethylamine in DCM.
-
Sulfonyl Chloride Addition: Add 50 µL of a 0.22 M solution of a sulfonyl chloride from your library in DCM.
-
Reaction Incubation: Seal the block and agitate at room temperature for 4-12 hours.
-
Work-up: Wash the reaction mixture with 100 µL of 1 M aqueous HCl, followed by 100 µL of saturated aqueous sodium bicarbonate.
-
Purification: Concentrate the organic layer and purify the products by flash chromatography or preparative HPLC.
Data Presentation: Exemplary Sulfonyl Chlorides for Derivatization
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| Benzenesulfonyl chloride | Triethylamine | DCM | 90-97 |
| 4-Toluenesulfonyl chloride | Pyridine | DCM | 92-98 |
| Methanesulfonyl chloride | Triethylamine | DCM | 85-95 |
| Dansyl chloride | Triethylamine | DCM | 88-96 |
Advanced Strategies: Multicomponent Reactions (MCRs)
For rapid generation of molecular complexity from simple starting materials, multicomponent reactions are unparalleled. The Ugi and Passerini reactions are powerful tools in this regard.[11][12]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction brings together four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single pot to generate an α-acylamino amide product.[13] By using this compound as the amine component, a diverse library can be rapidly assembled.[14]
Scientific Rationale: The reaction cascade is initiated by the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, and a subsequent intramolecular acyl transfer yields the final product.
Visualization: Ugi Four-Component Reaction
Caption: Schematic of the Ugi four-component reaction.
Library Synthesis on Solid Support
For the synthesis of larger libraries, solid-phase organic synthesis (SPOS) offers significant advantages in terms of ease of purification and automation.[15][16] The piperazine scaffold can be effectively utilized in a solid-phase approach.[17]
Workflow for Solid-Phase Library Synthesis:
-
Immobilization: The piperazine nitrogen can be attached to a suitable solid support (e.g., Rink amide resin) via a linker.
-
Derivatization: The free functional groups on the scaffold (e.g., the other piperazine nitrogen or the ester) can then be derivatized using the solution-phase chemistries described above (amide coupling, reductive amination, etc.). The use of excess reagents drives reactions to completion.[18]
-
Washing: After each reaction step, the resin is washed to remove excess reagents and byproducts, simplifying purification.
-
Cleavage: Once the desired molecule is assembled, it is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA).
-
Final Purification: The cleaved product is then purified to high homogeneity.
Purification and Characterization of Libraries
The purity of compounds in a screening library is paramount for obtaining reliable biological data. High-throughput purification techniques are essential for processing large numbers of compounds.[3][8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for purifying combinatorial libraries. Automated systems with mass-directed fractionation allow for the efficient isolation of desired products.[4]
-
Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup of reaction mixtures, removing excess reagents and byproducts.
-
Quality Control: All library members should be characterized by LC-MS to confirm their identity and purity.
Conclusion
This compound is a highly valuable scaffold for the synthesis of diverse chemical libraries. By employing robust and scalable derivatization strategies such as amide coupling, reductive amination, and sulfonylation, researchers can rapidly generate large numbers of novel compounds. The integration of advanced techniques like multicomponent reactions and solid-phase synthesis further enhances the efficiency of library construction. Careful attention to purification and characterization is crucial to ensure the quality of the final screening compounds, ultimately accelerating the drug discovery process.
References
-
Nielsen, J., & Lyngsø, L. O. (2003). Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks. Organic Letters, 5(22), 4183–4185. [Link][15][16]
-
Frølund, B., Matzen, L., & Jaroszewski, J. W. (2003). Solid-phase polyamine synthesis using piperazine and piperidine building blocks. PubMed.[Link][16]
-
Andersson, H., et al. (2005). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 7(4), 597-605. [Link][17]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link][3]
-
Weller, H. N. (n.d.). Purification of combinatorial libraries. CoLab.[8]
-
Zhang, X., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255-61. [Link][4]
-
Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.[Link][19]
-
Various Authors. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.[Link][5]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 230-238. [Link]
-
Various Authors. (n.d.). Ugi and Passerini MCRs. Peptidomimetics II.[Link][11]
-
Various Authors. (n.d.). Combinatorial chemistry. Wikipedia.[Link][18]
-
Focken, T., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(3), 564-570. [Link][14]
-
Taib, Z. M., & Semak, V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11438-11495. [Link][6]
-
Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link][7]
-
Hu, C., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(19). [Link]
-
Banfi, L., et al. (2013). Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. European Journal of Organic Chemistry, 2013(28), 6335-6346. [Link][20]
-
de la Torre, J. G., & Garcia, J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link][13]
-
Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link][1]
-
Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.[Link][12]
-
Various Authors. (n.d.). SolidPhase Synthesis of Libraries Generated from a 4Phenyl2-carboxy-piperazine Scaffold. ResearchGate.[Link]
-
Bautista-Hernández, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036–9046. [Link][21]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.[Link]
-
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 843-851. [Link][2]
-
Kourim, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]
-
Various Authors. (n.d.). Split-and-Pool Synthesis of a Combinatorial Chemistry Library A mixture... ResearchGate.[Link]
-
Han, Y., & Giroux, A. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & Medicinal Chemistry Letters, 9(4), 519-22. [Link]
-
Abbaz, T., et al. (2019). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 121-134. [Link][22]
-
Senturk, M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1-13. [Link][9]
-
Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry, 141, 355-364. [Link][10]
-
Loughlin, W. A., et al. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(2), 91-94. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Purification of combinatorial libraries | CoLab [colab.ws]
- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 12. baranlab.org [baranlab.org]
- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 14. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-phase polyamine synthesis using piperazine and piperidine building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
How to avoid di-alkylation in "Methyl 3-(piperazin-1-YL)benzoate" synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-(piperazin-1-YL)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively functionalizing the piperazine scaffold. A primary and recurrent challenge in this synthesis is the undesired formation of the di-substituted byproduct, 1,4-bis(3-methoxycarbonylphenyl)piperazine.
This guide provides an in-depth analysis of the causative factors behind di-alkylation (or di-arylation) and presents field-proven troubleshooting strategies and detailed protocols to achieve high selectivity for the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-arylation in the synthesis of this compound?
A1: Di-arylation is a common side reaction where both nitrogen atoms of the piperazine ring react with the aryl halide (e.g., Methyl 3-bromobenzoate). The main contributing factors are:
-
Stoichiometry: Using a 1:1 or near-1:1 ratio of piperazine to the aryl halide often leads to a statistical mixture of mono- and di-substituted products. The initially formed mono-arylated piperazine can still be sufficiently nucleophilic to react a second time.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times increase the probability of the less reactive mono-substituted piperazine undergoing a second arylation.[2]
-
Basicity and Nucleophilicity: The mono-substituted product, this compound, retains a basic secondary amine. The choice and strength of the base used in the reaction can influence its reactivity towards a second substitution.[2][3]
Q2: I performed a Buchwald-Hartwig amination and still observed significant di-arylation. Why is this happening?
A2: While the Buchwald-Hartwig amination is a powerful method for C-N bond formation, di-arylation can still occur.[4][5] Potential reasons include:
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical.[6] Less sterically hindered ligands may not effectively differentiate between piperazine and the mono-arylated product, leading to poor selectivity.
-
Reaction Kinetics: If the rate of the second coupling is competitive with the first, di-substitution will be significant. This can be influenced by temperature, concentration, and the specific catalyst/ligand combination.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the mono-arylated piperazine, increasing its nucleophilicity and promoting the second coupling.
Q3: Is protecting one of the piperazine nitrogens the only reliable way to ensure mono-substitution?
A3: While using a protecting group like tert-butyloxycarbonyl (Boc) is a highly effective and controlled strategy, it is not the only method.[1][7][8][9] Other viable strategies include:
-
Using a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the aryl halide statistically favors the reaction at an unsubstituted piperazine molecule.[1][6][10] However, this necessitates a challenging purification to remove the excess piperazine.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated, directing the reaction to the free secondary amine.[1][3][11][12]
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, when properly optimized, can provide excellent selectivity for mono-arylation, often being the preferred industrial method for its control and substrate scope.[5][13][14]
Troubleshooting Guide: Optimizing for Mono-Arylation
This section addresses common experimental issues and provides systematic solutions to improve the yield and purity of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Optimization Steps |
| High levels (>20%) of di-arylated byproduct detected by LC-MS/NMR. | 1. Suboptimal Stoichiometry: Molar ratio of piperazine to aryl halide is too low. 2. High Reactivity: Reaction temperature is too high or reaction time is excessively long. 3. Ineffective Catalyst System (Buchwald-Hartwig): Ligand is not providing sufficient steric hindrance to prevent the second coupling. | 1. Adjust Stoichiometry: If not using a protecting group, increase the excess of piperazine to 5-10 equivalents.[6][10] 2. Modify Reaction Conditions: Lower the reaction temperature. Perform a time-course study to find the optimal reaction time where mono-arylation is complete but di-arylation is minimal.[2] Consider slow, controlled addition of the aryl halide.[2][6] 3. Optimize Catalyst System: Screen sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) which are known to favor mono-arylation of symmetrical diamines.[6][15] |
| Low or No Conversion of Starting Materials. | 1. Catalyst Deactivation (Buchwald-Hartwig): Presence of water or oxygen; incorrect base selection. 2. Insufficient Reactivity: Reaction temperature is too low. 3. Poor Substrate Reactivity: Aryl chloride is used instead of a more reactive aryl bromide or iodide without an appropriate catalyst system. | 1. Ensure Inert Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture. Ensure the base is compatible with your substrate; for instance, strong bases like KOtBu can be incompatible with ester groups.[16] Consider weaker bases like K₂CO₃ or Cs₂CO₃.[16][17] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments while monitoring for byproduct formation. 3. Change Halide/Catalyst: If using an aryl chloride, switch to a catalyst system known to be effective for less reactive halides.[13] Alternatively, consider using the corresponding aryl bromide or iodide.[17] |
| Difficult Purification: Excess piperazine is hard to remove from the product. | High Water Solubility of Piperazine: Piperazine and its salts are highly soluble in aqueous media, complicating standard acid-base extractions. | 1. Boc-Protection Strategy: The most robust solution is to use mono-Boc-piperazine. The protected product is less polar and easily separated from any starting material, and the Boc group is readily removed.[7][9] 2. Optimized Workup: After the reaction, quench carefully and perform extractions with a suitable organic solvent. A final purification by flash column chromatography on silica gel is typically required.[2] |
Logical Flow for Troubleshooting Low Mono-Substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Recommended Experimental Protocol: Buchwald-Hartwig Amination using N-Boc-piperazine
This protocol is the most reliable method for achieving high selectivity for mono-arylation. It involves three key stages: protection of piperazine, the palladium-catalyzed cross-coupling reaction, and deprotection.
Stage 1: Mono-Boc Protection of Piperazine
This step selectively blocks one nitrogen atom, directing the subsequent arylation to the unprotected nitrogen.
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.
-
Prepare a solution of (Boc)₂O (1.0 eq.) in DCM.
-
Slowly add the (Boc)₂O solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature.[3][7]
-
Allow the reaction mixture to stir at room temperature overnight (approx. 20-24 hours).[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the DCM under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[3]
-
Extract the aqueous filtrate with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine.[3]
Stage 2: Buchwald-Hartwig Cross-Coupling
This is the key C-N bond-forming step. Strict adherence to anhydrous and inert conditions is critical for success.[6]
Materials:
-
Methyl 3-bromobenzoate (1.0 eq.)
-
1-Boc-piperazine (1.1-1.2 eq.)
-
Pd₂(dba)₃ (Palladium source, ~1-2 mol%)
-
RuPhos or other suitable ligand (~2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk tube or oven-dried flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromobenzoate, 1-Boc-piperazine, the base, the palladium precursor, and the phosphine ligand.[13]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[6][13]
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate.[13]
Stage 3: Boc Deprotection
This final step removes the protecting group to yield the target compound.
Materials:
-
Methyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at room temperature.[3]
-
Stir the reaction and monitor for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Recommended three-stage synthesis workflow.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. Available at: [Link]
-
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents.
-
MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ResearchGate. Available at: [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]
-
Piperazines database - synthesis, physical properties - ChemSynthesis. Available at: [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate [mdpi.com]
Minimizing byproduct formation in the synthesis of "Methyl 3-(piperazin-1-YL)benzoate"
Technical Support Center: Synthesis of Methyl 3-(piperazin-1-YL)benzoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, primarily focusing on minimizing byproduct formation and maximizing the yield and purity of the desired mono-arylated product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. The primary synthetic routes include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.[1][2][3][4] The advice below is applicable to both, with specific notes where appropriate.
Q1: My reaction yields a significant amount of the di-substituted byproduct, N,N'-bis(3-methoxycarbonylphenyl)piperazine. How can I improve the selectivity for mono-substitution?
This is the most prevalent challenge. The formation of the di-arylated byproduct occurs when both nitrogen atoms of the piperazine ring react with the aryl halide. Several strategies can be employed to favor mono-substitution.
Answer:
-
Control Stoichiometry (Excess Piperazine): The most direct method is to use a significant molar excess of piperazine relative to the methyl 3-halobenzoate (typically 4-10 equivalents). By Le Chatelier's principle, this large excess statistically favors the reaction of an aryl halide molecule with an unreacted piperazine molecule over a reaction with the already-substituted product.
-
Causality: The mono-arylated product and unreacted piperazine are both nucleophiles. However, the large surplus of piperazine, which is a more potent nucleophile due to less steric hindrance and no electron-withdrawing group attached, outcompetes the product for the remaining aryl halide.
-
-
Slow Addition of the Limiting Reagent: Add the methyl 3-halobenzoate solution dropwise to the reaction mixture containing the excess piperazine over an extended period (e.g., 1-2 hours) at the reaction temperature. This maintains a low instantaneous concentration of the electrophile, further reducing the probability of a second substitution.
-
Use of a Mono-Protected Piperazine: A more robust, albeit multi-step, approach is to use a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[5][6]
-
React methyl 3-halobenzoate with N-Boc-piperazine.
-
Purify the resulting N-Boc-protected product.
-
Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to yield the desired product.[5] This method often provides a much cleaner product, simplifying purification.[5][7]
-
-
In-situ Protonation: A clever one-pot method involves the in-situ formation of a piperazine mono-salt (e.g., piperazine monohydrochloride).[8] The protonated nitrogen is deactivated, preventing it from participating in the reaction and thus directing mono-substitution.[8]
Q2: My reaction shows low or incomplete conversion of the starting aryl halide. What factors should I investigate?
Answer:
Several factors can lead to a stalled or incomplete reaction:
-
Reaction Temperature & Duration: Ensure the reaction is heated appropriately. For SNAr reactions with methyl 3-fluorobenzoate, temperatures around 80-120 °C are common. Buchwald-Hartwig aminations also typically require heating (80-110 °C).[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Base and Solvent (Buchwald-Hartwig): The choice of base is critical for the palladium catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the piperazine-palladium complex. Weaker bases like K₂CO₃ may be insufficient.[9] The solvent (typically toluene or dioxane) must be anhydrous and capable of solubilizing the reagents at the reaction temperature.
-
Catalyst and Ligand Activity (Buchwald-Hartwig): The palladium catalyst and its associated phosphine ligand are crucial.
-
Catalyst: Ensure you are using an active Pd(0) source or a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ that can be reduced in situ.[1]
-
Ligand: Use sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or SPhos, which are known to be effective for N-arylation of piperazines.[1][9]
-
Atmosphere: While some modern catalysts are air-stable, running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to prevent oxidation and deactivation of the Pd(0) catalyst.[1][9]
-
-
Leaving Group (SNAr): For nucleophilic aromatic substitution, the reaction rate is highly dependent on the leaving group. The order of reactivity is F > Cl > Br. If you are using a bromide or chloride, you may need higher temperatures, a more polar aprotic solvent (like DMSO or DMF), or a phase-transfer catalyst to achieve full conversion.
Q3: My final product is contaminated with 3-(piperazin-1-yl)benzoic acid. How can I prevent this hydrolysis and remove the contaminant?
Answer:
The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[10][11][12][13][14]
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere to exclude moisture.
-
Moderate Base Strength and Temperature: If using a base, avoid excessively harsh conditions (e.g., high concentrations of NaOH or KOH) for prolonged periods at high temperatures. For Buchwald-Hartwig, NaOtBu is a strong base but is typically consumed in the catalytic cycle; the risk comes from aqueous workup at high pH.
Removal:
-
Acid-Base Extraction: This is a very effective way to remove the carboxylic acid byproduct.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer. Your desired product, being a weaker base, will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate.
-
Q4: What is the most effective purification strategy for this compound?
Answer:
A multi-step approach is often best.
-
Workup/Extraction: After the reaction, perform an aqueous workup. If you used a large excess of piperazine, a dilute acid wash (e.g., 1M HCl) can be used to remove the unreacted piperazine into the aqueous layer. Caution: Your product is also basic and will be extracted if the pH is too low. A careful wash with pH ~5-6 buffer can sometimes separate the more basic piperazine from the less basic arylated product. Alternatively, proceed directly to chromatography.
-
Silica Gel Column Chromatography: This is the most common method for separating the desired mono-arylated product from the di-arylated byproduct and other non-polar impurities.
-
Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically effective. For example, start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., 0% -> 10% MeOH). A small amount of triethylamine or ammonium hydroxide (~0.5-1%) is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.
-
Monitoring: The mono- and di-substituted products are usually well-separated, with the less polar di-substituted product eluting first.
-
Experimental Protocols & Data
Protocol 1: Mono-Arylation using Excess Piperazine (SNAr)
This protocol prioritizes simplicity and avoids protecting groups by leveraging a large excess of the piperazine nucleophile.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5.0 eq, e.g., 4.3 g, 50 mmol) and a suitable solvent such as acetonitrile or DMSO (50 mL).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq, e.g., 2.76 g, 20 mmol).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
In a separate flask, dissolve methyl 3-fluorobenzoate (1.0 eq, e.g., 1.54 g, 10 mmol) in the same solvent (10 mL).
-
Add the methyl 3-fluorobenzoate solution to the heated piperazine mixture dropwise over 1 hour using an addition funnel.
-
After the addition is complete, allow the reaction to stir at temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude residue via silica gel column chromatography as described in Q4.
Impact of Reaction Parameters on Selectivity
The following table summarizes the expected outcomes based on adjustments to key reaction parameters.
| Parameter | Condition A (Favors Mono-arylation) | Condition B (Favors Di-arylation) | Rationale |
| Piperazine : Aryl Halide Ratio | > 4 : 1 | 1 : 2 or less | A large excess of piperazine statistically outcompetes the mono-arylated product for the electrophile. |
| Rate of Aryl Halide Addition | Slow, dropwise addition | Rapid, single-portion addition | Slow addition keeps the aryl halide concentration low, reducing the chance of a second reaction. |
| Protecting Group | N-Boc-piperazine used | Unprotected piperazine (at low excess) | The Boc group physically blocks one nitrogen, forcing reaction at the other site.[5][7] |
| Temperature | Moderate (80-100 °C) | High (>120 °C) | Higher temperatures can sometimes increase the rate of the second, more sterically hindered substitution. |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the desired mono-arylation pathway versus the formation of the N,N'-di-aryl byproduct.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: Troubleshooting Flowchart for Synthesis Optimization.
References
-
Dunsford, L. R., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science. Available at: [Link]
-
Ibrahim, H. A., et al. (2023). PRODUCTION OF METHYL BENZOATE. Salahaddin University–Erbil. Available at: [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link]
-
Bentham Science. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis. Available at: [Link]
-
Baltzly, R., et al. (1949). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. Available at: [Link]
-
Khan, I., & Ahmad, S. (2014). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Glorius, F., et al. (2017). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Chemical Communications. Available at: [Link]
-
O'Brien, P., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. quora.com [quora.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: A Guide to Improving the Yield of Mono-substituted "Methyl 3-(piperazin-1-yl)benzoate"
Welcome to the technical support center for the synthesis of Methyl 3-(piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the synthesis of this key mono-substituted piperazine intermediate. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your reaction yields and product purity.
Introduction: The Synthetic Challenge
The synthesis of mono-substituted piperazines, such as this compound, presents a significant challenge due to the symmetrical nature of the piperazine ring. The two secondary amine groups exhibit similar reactivity, often leading to a mixture of the desired mono-substituted product and the undesired di-substituted byproduct. The primary methods for synthesizing N-arylpiperazines are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide will focus on troubleshooting the more versatile Buchwald-Hartwig approach.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-Substituted Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and inefficient catalysis. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for an efficient reaction, especially when dealing with an electron-deficient aryl halide like a methyl 3-halobenzoate.
-
Expertise & Experience: For electron-poor aryl halides, more electron-rich and sterically hindered phosphine ligands are often required to promote the rate-limiting reductive elimination step of the catalytic cycle. Consider screening ligands such as RuPhos, XPhos, or SPhos.[1]
-
Trustworthiness: Ensure the catalyst and ligand are from a reliable source and have been stored under inert conditions to prevent deactivation.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
-
Expertise & Experience: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[2] However, if you observe starting material decomposition, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Causality: The base is involved in the deprotonation of the piperazine and the regeneration of the active catalyst. An inappropriate base can lead to a sluggish reaction or unwanted side reactions.
-
-
Solvent and Temperature: The reaction solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature.
-
Expertise & Experience: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Ensure they are thoroughly dried before use, as water can deactivate the catalyst.[2]
-
Trustworthiness: Reactions are typically heated, often between 80-110 °C.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time, avoiding prolonged heating that could lead to product degradation.
-
Issue 2: Significant Formation of the Di-substituted Byproduct
Question: My primary issue is the formation of a significant amount of the 1,4-di-substituted piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common hurdle due to the comparable reactivity of both nitrogen atoms in piperazine. The following strategies can enhance mono-selectivity:
-
Stoichiometry Control: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the methyl 3-halobenzoate can statistically favor the reaction of the aryl halide with an unsubstituted piperazine molecule.[4]
-
Causality: By increasing the concentration of the free piperazine, the probability of the aryl halide encountering an already mono-substituted piperazine is significantly reduced.
-
-
Slow Addition of the Aryl Halide: A slow, controlled addition of the methyl 3-halobenzoate to the reaction mixture containing the excess piperazine can help maintain a low concentration of the electrophile, further minimizing di-substitution.
-
Use of a Mono-Protected Piperazine: This is a highly effective and often preferred method for ensuring mono-substitution.
-
Expertise & Experience: Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for the arylation reaction. The Boc protecting group can be subsequently removed under acidic conditions.[5]
-
Trustworthiness: This approach provides excellent control over the reaction and often leads to higher yields of the desired mono-substituted product after deprotection.
-
Issue 3: Presence of Side-Products like Methyl Benzoate and 3-(Piperazin-1-yl)benzoic Acid
Question: Besides the di-substituted byproduct, I am observing the formation of methyl benzoate and the corresponding carboxylic acid in my reaction mixture. What causes these impurities and how can I prevent them?
Answer: These side-products arise from hydrodehalogenation and ester hydrolysis, respectively.
-
Hydrodehalogenation (Formation of Methyl Benzoate): This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Causality: This side reaction is often promoted by the presence of water or other protic impurities which can act as a hydrogen source.[2]
-
Troubleshooting:
-
Use rigorously dried, anhydrous solvents and reagents.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Optimize the ligand-to-palladium ratio, as an imbalance can sometimes favor hydrodehalogenation.[2]
-
-
-
Ester Hydrolysis (Formation of 3-(Piperazin-1-yl)benzoic Acid): The methyl ester group is susceptible to hydrolysis under certain conditions.
-
Causality: The presence of water, especially under basic or acidic conditions during the reaction or workup, can lead to the hydrolysis of the methyl ester to the carboxylic acid.[2]
-
Troubleshooting:
-
Use anhydrous reaction conditions.
-
During the aqueous workup, minimize the time the product is in contact with strongly basic or acidic solutions.
-
If the carboxylic acid is formed, it can potentially be re-esterified as a separate step.
-
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on the yield and selectivity of the mono-arylation of piperazine.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Piperazine Equivalents | 1.2 eq | 5.0 eq | A large excess of piperazine statistically favors mono-substitution.[4] |
| Aryl Halide Addition | All at once | Slow addition over 1 hour | Maintains a low concentration of the electrophile, reducing di-substitution. |
| Protecting Group | None | N-Boc-piperazine | Blocks one nitrogen atom, ensuring mono-arylation.[5] |
| Base | K₂CO₃ (weak) | NaOtBu (strong) | A stronger base can facilitate the reaction at lower temperatures, potentially reducing side reactions.[2] |
| Ligand | PPh₃ | RuPhos | Electron-rich, bulky phosphine ligands are often more effective for electron-deficient aryl halides.[1] |
Experimental Protocols
Protocol 1: Mono-Arylation using Excess Piperazine
This protocol aims to favor mono-substitution by controlling the stoichiometry.
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 1.0 eq)
-
Piperazine (5.0 mmol, 5.0 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate syringe, dissolve methyl 3-bromobenzoate in 2 mL of anhydrous toluene.
-
Slowly add the methyl 3-bromobenzoate solution to the reaction mixture over 1 hour at 100 °C.
-
Stir the reaction at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-Arylation using N-Boc-Piperazine
This protocol ensures mono-substitution through the use of a protecting group.
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 1.0 eq)
-
N-Boc-piperazine (1.2 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (1.5 mmol, 1.5 eq)
-
Anhydrous Dioxane (10 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using N-Boc-piperazine and cesium carbonate.
-
Add methyl 3-bromobenzoate to the reaction mixture.
-
Stir the reaction at 100 °C and monitor its progress.
-
Follow steps 7-10 from Protocol 1 for workup and purification of the Boc-protected product.
-
Deprotection: Dissolve the purified N-Boc-protected product in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and neutralize with a base (e.g., saturated aqueous NaHCO₃) to obtain the final product.
Visualization of Key Workflows
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
- MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.
- Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.
- BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
- YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab.
- ChemRxiv. (2020, February). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ChemSynthesis. (2025, May 20). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate.
- YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab.
- BenchChem. (2025, December). Methyl 3-(piperazin-1-yl)propanoate molecular weight.
- PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
- ResearchGate. (n.d.). Screening for mono-arylation. a.
- ChemRxiv. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in "Methyl 3-(piperazin-1-YL)benzoate" Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-(piperazin-1-YL)benzoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during this critical C-N cross-coupling reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
The synthesis of N-aryl piperazines like this compound is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1] The most robust and widely used method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This guide will focus primarily on troubleshooting this reaction, addressing the most common failure points to improve yield, purity, and consistency.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the most common and reliable method for synthesizing this compound?
The Buchwald-Hartwig Amination is the state-of-the-art method for this transformation.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.[4] For this specific synthesis, the reaction couples Methyl 3-halobenzoate (typically the bromide) with piperazine .
The general reaction scheme is as follows:
-
Aryl Halide: Methyl 3-bromobenzoate
-
Amine: Piperazine
-
Catalyst System: A Palladium source (e.g., Pd₂(dba)₃ or a precatalyst) and a phosphine ligand (e.g., XPhos, RuPhos).
-
Base: A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu)).
-
Solvent: An anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
While older methods like the Ullmann condensation (a copper-catalyzed reaction) exist, they often require harsh conditions (higher temperatures) and can lead to more side products.[3] The Buchwald-Hartwig reaction offers milder conditions, broader functional group tolerance, and generally higher yields.
Q2: My reaction has stalled or shows very low conversion. What are the first things I should check?
Low conversion is a common issue that can almost always be traced back to a few key areas. Before making drastic changes to your protocol, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting low conversion.
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Inefficient degassing or leaks in your system are the most common culprits for reaction failure.
-
Reagent Quality:
-
Piperazine: Piperazine is hygroscopic. Water can hydrolyze the phosphine ligand and interfere with the base. It is recommended to use freshly sublimated or dried piperazine.[5]
-
Base: Strong alkoxide bases like NaOt-Bu are also highly hygroscopic and reactive. Use powder from a freshly opened bottle or, ideally, weigh it in a glovebox.
-
Aryl Halide: Impurities in the methyl 3-bromobenzoate can act as catalyst poisons.
-
Q3: I suspect my catalyst is being deactivated or is inactive. What are the common causes and solutions?
Catalyst activity is the heart of the Buchwald-Hartwig reaction. If it fails, the reaction fails.
Causality: The catalytic cycle relies on the generation of a coordinatively unsaturated L-Pd(0) species. This species is electron-rich and highly reactive, making it susceptible to oxidation (by O₂) or poisoning by other reagents.[6]
Common Issues & Solutions:
-
In-situ Catalyst Generation: Using older methods that combine a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand can be unreliable.[7] The reduction of the Pd(II) or oxidation state of the Pd(0) source to the active catalytic species can be inefficient or incomplete.
-
Solution: Switch to a modern, well-defined palladium precatalyst . These are typically air-stable Pd(II) complexes that, upon exposure to the base in the reaction, cleanly and rapidly generate the active Pd(0) species.[8] This ensures a consistent concentration of the active catalyst from the start.
-
-
Ligand Selection: The phosphine ligand is not just a spectator; it dictates the stability and reactivity of the palladium center.[9] An incorrect ligand can lead to slow reductive elimination (the final C-N bond-forming step) or catalyst decomposition.
-
Solution: For coupling with a secondary cyclic amine like piperazine, bulky, electron-rich biaryl phosphine ligands are generally required.[7] Start with a versatile and robust ligand like XPhos or RuPhos .
-
-
Inhibition by Iodide: While the general reactivity order for aryl halides is I > Br > Cl, aryl iodides can be problematic. The iodide anion generated during the reaction can act as a bridging ligand, leading to the precipitation of inactive palladium complexes and catalyst inhibition.[8]
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a precatalyst (e.g., XPhos Pd G3) | Provides reliable, consistent generation of the active Pd(0) catalyst.[8] |
| Ligand | Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) | Stabilizes the Pd center and promotes the crucial reductive elimination step.[6] |
| Aryl Halide | Methyl 3-bromobenzoate | Offers the best balance of reactivity and minimal catalyst inhibition.[8] |
Q4: I'm seeing several unexpected spots on my TLC plate. What are the likely side products?
The formation of side products consumes your starting material and catalyst, directly lowering the yield of your desired product. Identifying them is key to diagnosing the underlying problem.
Caption: Buchwald-Hartwig cycle and key side reactions.
-
Hydrodehalogenation (Ar-H): This is the replacement of the bromine on your starting material with a hydrogen atom, forming methyl benzoate.[3] It often becomes significant when the C-N bond formation step (reductive elimination) is slow, allowing competing pathways to occur.
-
Cause: Inefficient ligand, low temperature, or presence of water/protic impurities.
-
Solution: Re-evaluate your ligand choice (e.g., switch to a more electron-rich ligand) or moderately increase the reaction temperature. Ensure all reagents and solvents are rigorously dried.
-
-
Aryl Homocoupling (Ar-Ar): The formation of a biphenyl dimer from two molecules of your aryl halide.
-
Cause: This can occur if the amine coupling is slow, often promoted by certain ligand/palladium combinations.
-
Solution: Screening different phosphine ligands is the most effective way to minimize this side reaction.
-
-
Double Arylation of Piperazine: While less common when using an excess of piperazine, it's possible for a second molecule of aryl halide to react with the product, forming a disubstituted piperazine.
-
Solution: Use a moderate excess of piperazine (e.g., 1.5 to 2.0 equivalents) to statistically favor the mono-arylation product.
-
Q5: How critical is the choice of base and solvent?
The base and solvent work in concert and their choice is paramount for a successful reaction.
-
Role of the Base: The base's primary role is to deprotonate the piperazine after it has coordinated to the palladium(II) complex, forming the palladium-amide intermediate that is necessary for reductive elimination.[10][11]
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and effective bases.[2] They are strong enough to facilitate the deprotonation step efficiently. However, their effectiveness is highly dependent on their solubility.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are used for substrates with base-sensitive functional groups.[8] They generally require higher temperatures and longer reaction times.
-
-
Role of the Solvent: The solvent must dissolve the reactants and catalyst system, but its polarity also critically affects the base.[5][12]
-
Nonpolar Aprotic Solvents (Toluene, Dioxane): These are the most common choices.[5] They work well but have very poor solubility for inorganic bases like NaOt-Bu, making the reaction a heterogeneous mixture.[5][11] This is why vigorous stirring is essential.
-
Polar Aprotic Solvents (DMF, NMP): While these solvents can dissolve the base, creating a homogeneous system, they can also coordinate to the palladium center. This can create an overly stable "resting state" for the catalyst, slowing down or inhibiting the reaction.[10][13]
-
Recommendation: Start with Toluene or 1,4-Dioxane . Their performance is well-documented and reliable for this type of transformation.[14] Ensure the solvent is anhydrous.
-
| Base | Solvent | Pros | Cons |
| NaOt-Bu | Toluene, Dioxane | High reactivity, fast reaction rates.[2] | Poor solubility (requires good stirring), sensitive to moisture.[5] |
| LHMDS | Toluene, THF | Useful for protic functional groups.[2] | Air sensitive, can be incompatible with some groups at high temps.[2] |
| Cs₂CO₃ / K₃PO₄ | Dioxane, Toluene | Tolerates base-sensitive groups.[8] | Slower reaction rates, may require higher temperatures.[8] |
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the Methyl 3-bromobenzoate, Piperazine, XPhos Pd G3 precatalyst, and Sodium tert-butoxide to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Setup: Seal the flask and place it in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously at 100 °C. Monitor the progress by TLC or LC-MS by periodically taking small, quenched aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL).
-
Quench carefully by adding water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
References
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Andersen, T. L., et al. (2014). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. Available at: [Link]
-
MilliporeSigma. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Available at: [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Vechten, B., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
-
Phan, T. (2025). Maximizing C-N Cross-Coupling Efficiency with Advanced Palladium Catalysts. Available at: [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
- Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available at: [Link]
-
Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
ResearchGate. (2017). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting information. Available at: [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Available at: [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Available at: [Link]
-
PMC - NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-(piperazin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the widely used Palladium-catalyzed Buchwald-Hartwig amination.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination . This reaction involves the cross-coupling of an aryl halide (or triflate), such as methyl 3-bromobenzoate or methyl 3-chlorobenzoate, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] Alternative, though often less favored, routes include the Ullmann condensation (a copper-catalyzed reaction) and nucleophilic aromatic substitution (SNAr), the latter being more effective if the aromatic ring is activated by strong electron-withdrawing groups.
Q2: What is the biggest challenge in the synthesis of this compound?
A2: The primary challenge is controlling the selectivity to obtain the desired mono-arylated product. Piperazine has two reactive secondary amine groups, and a common side reaction is the formation of the N,N'-bis-arylated byproduct, 1,4-bis(3-methoxycarbonylphenyl)piperazine.[3][4] This not only consumes the starting materials but also complicates the purification process.
Q3: How can I favor the formation of the mono-arylated product?
A3: There are several effective strategies to promote mono-arylation:
-
Use of a Protecting Group: The most robust method is to temporarily block one of the piperazine nitrogens with a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The synthesis then proceeds in three steps: protection of piperazine, Buchwald-Hartwig amination, and deprotection of the Boc group.[5]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product. However, this may not completely suppress the formation of the di-substituted byproduct and requires removal of the excess piperazine during workup.[3]
-
Reaction Conditions: Carefully controlling the reaction conditions, such as using lower temperatures and shorter reaction times, can sometimes reduce the formation of the di-substituted product. Close monitoring of the reaction progress by TLC or LC-MS is crucial.[3]
Q4: What are the key safety precautions for this synthesis?
A4: Safety is paramount. Key precautions include:
-
Handling of Reagents: Many reagents used in the Buchwald-Hartwig amination, including palladium catalysts, phosphine ligands, and strong bases like sodium tert-butoxide, are air- and/or moisture-sensitive and can be toxic. Always handle them in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Safety: Use anhydrous solvents when necessary and be aware of their flammability and toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via the Buchwald-Hartwig amination.
Low or No Product Formation
Q5: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A5: Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your palladium source is of good quality and has been stored properly. Using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species can be beneficial.[6]
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have shown to be effective.[3] Older generation ligands may result in insufficient catalytic activity.
-
Inappropriate Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions, potentially requiring higher catalyst loadings or longer reaction times.[7]
-
Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature. Anhydrous solvents are critical, as water can deactivate the catalyst and hydrolyze starting materials.
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[8] If your reaction is sluggish, a controlled increase in temperature may be necessary.
Side Product Formation
Q6: I'm observing a significant amount of the di-arylated piperazine byproduct. How can I improve the mono-selectivity?
A6: As mentioned in the FAQs, di-arylation is a major challenge. Here's a more in-depth look at control strategies:
-
N-Boc-Piperazine (Recommended): The most reliable method is to use N-Boc-piperazine as the starting material. The Boc group effectively blocks one nitrogen, directing the arylation to the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions.[5]
-
Excess Piperazine: While using an excess of piperazine (3-5 equivalents) can shift the equilibrium towards the mono-arylated product, it often doesn't completely eliminate the di-arylated byproduct. This strategy is more common in large-scale industrial processes where cost is a major factor.
-
Slow Addition of Aryl Halide: A slow, controlled addition of the methyl 3-halobenzoate to the reaction mixture containing the catalyst, ligand, base, and an excess of piperazine can help maintain a low concentration of the aryl halide, thereby reducing the likelihood of the mono-arylated product reacting a second time.
Q7: Besides di-arylation, what other side products should I look out for?
A7: Other potential side products include:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate. This is a common side reaction in palladium-catalyzed couplings and can sometimes be minimized by adjusting the ligand, base, or temperature.[8]
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(piperazin-1-yl)benzoic acid, especially if water is present in the reaction mixture or during workup under strongly acidic or basic conditions.
Purification Challenges
Q8: My product, this compound, is proving difficult to purify by standard silica gel chromatography. What are my options?
A8: The basic nature of the piperazine moiety and the polarity of the molecule can lead to streaking and poor separation on standard silica gel. Here are some strategies to overcome this:
-
Modified Mobile Phase for Silica Gel Chromatography:
-
Addition of a Base: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can help to block the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.
-
Ammonium Hydroxide: For very polar and basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a mixture of dichloromethane and methanol can be effective, though care must be taken due to the presence of water.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent separation.
-
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (C18) with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be an effective purification method.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Alternatively, forming a salt (e.g., the hydrochloride or dihydrochloride salt) can facilitate purification by crystallization.
III. Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. Optimization may be required for your specific setup and scale.
Protocol 1: Synthesis via N-Boc-Piperazine (Recommended for Selectivity)
This three-step protocol is the most reliable method for obtaining the pure mono-arylated product.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) is added dropwise to a solution of an excess of piperazine in the same solvent at 0 °C. The reaction is typically stirred at room temperature until completion. The excess piperazine is removed by aqueous extraction, and the N-Boc-piperazine is isolated and purified.
Step 2: Buchwald-Hartwig Amination of N-Boc-Piperazine
-
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
tert-butyl piperazine-1-carboxylate (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromobenzoate, tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Deprotection of the Boc Group
The purified tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, until the deprotection is complete (monitor by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure, and the resulting salt can be used directly or neutralized to obtain the free base.
Protocol 2: Direct Synthesis (Requires Careful Optimization)
This one-pot protocol is more atom-economical but requires careful control to minimize di-arylation.
-
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
Piperazine (3.0-5.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, Step 2, using a larger excess of piperazine.
-
Heat the reaction mixture to a carefully controlled temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction closely for the formation of the di-arylated byproduct.
-
Upon completion (ideally when the starting aryl bromide is consumed, and the di-arylated product is minimal), cool the reaction to room temperature.
-
Workup and purification will be more challenging due to the presence of excess piperazine and the di-arylated byproduct. An acidic wash during the workup can help to remove the excess piperazine. Purification will likely require careful column chromatography as described in the troubleshooting section.
-
IV. Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 1.5 | RuPhos (3.0) | NaOtBu | Toluene | 100 | 2 | 96 | [2] |
| 4-Chloroanisole | 3.0 | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 22 | 0.25 | 43 | [2] |
| 2-Chlorotoluene | 3.0 | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 22 | 0.42 | 94 | [2] |
| 4-Bromoanisole | 3.0 | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 22 | 0.08 | 90 | [2] |
Note: This data is for illustrative purposes with a similar substrate and may not be directly transferable to the synthesis of this compound. Optimization is recommended.
V. Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
VI. References
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 154-177. [Link]
-
Reddit. (2022). BH amination side products and purification. r/chemistry. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. (PDF) Palladium-Catalyzed Β -Selective C(sp3)-H Arylation [research.amanote.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-(piperazin-1-YL)benzoate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted piperazine from your target compound, "Methyl 3-(piperazin-1-YL)benzoate." As professionals in drug development and chemical research, we understand that achieving high purity is paramount. This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to adapt and troubleshoot your purification challenges effectively.
Understanding the Challenge: Key Physicochemical Differences
The successful separation of this compound from piperazine hinges on exploiting their distinct chemical properties. Piperazine is a symmetric secondary diamine, making it significantly more basic and water-soluble than the target product, which is a tertiary amine with a bulky, lipophilic aromatic ester group.
| Property | Piperazine | This compound | Rationale for Separation |
| Molar Mass | 86.14 g/mol [1] | ~220.27 g/mol (Predicted) | Significant difference, but not ideal for simple distillation due to high boiling points. |
| Boiling Point | 146 °C[1][2] | >300 °C (Predicted) | A large delta suggests vacuum distillation is a viable option for thermally stable compounds. |
| Melting Point | 106 °C[1][2] | Likely a solid or high-boiling oil | Enables purification by recrystallization if the product is a solid and piperazine is removed. |
| pKa (Conjugate Acid) | pKa₁: 9.73, pKa₂: 5.35[2] | Lower than piperazine (Predicted) | This is the key difference. Piperazine's higher basicity allows for selective protonation and extraction into an acidic aqueous phase.[2] |
| Solubility | Freely soluble in water; poorly soluble in diethyl ether.[1][2] | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc). | Allows for efficient separation using a liquid-liquid extraction (acid wash).[3][4] |
Troubleshooting Guide & Step-by-Step Protocols
This section is designed in a question-and-answer format to directly address common issues encountered during the purification process.
Question 1: My initial workup involved a water wash, but my NMR/LC-MS analysis still shows significant piperazine contamination. Why?
Answer: This is a common and expected outcome. While piperazine is water-soluble, its distribution coefficient may still allow a significant amount to remain in the organic layer, especially if the organic solvent has some polarity. Furthermore, a simple water wash does not exploit the most significant chemical difference between your product and the impurity: basicity .
Root Cause: The unprotonated piperazine free base has some solubility in organic solvents. A neutral water wash is not effective enough for complete removal.
Solution: Implement an Acid-Base Extraction. This is the most robust and widely recommended method for removing basic impurities like piperazine.[3][5] By washing your organic solution with dilute acid, you convert the highly basic piperazine into its hydrochloride salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your less basic product remains in the organic layer.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve your crude product mixture in an appropriate water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Steps 2-4) two more times to ensure complete removal of piperazine. A simple way to check is to test the pH of the final aqueous wash; it should remain acidic.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a final wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 2: I'm trying to purify my product using silica gel chromatography, but I'm getting severe peak tailing and poor separation. What's causing this?
Answer: This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel.[6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine product interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.[7]
Root Cause: Strong acid-base interaction between the basic nitrogen of your product and the acidic silanol groups of the stationary phase.
Solution: Modify the Mobile Phase or Use a Different Stationary Phase.
-
Option A (Most Common): Add a Basic Modifier. By adding a small amount of a competing base to your eluent, you can saturate the acidic sites on the silica gel. This prevents your product from interacting strongly, resulting in sharper peaks and better separation.[6]
-
Option B: Use a Deactivated or Functionalized Stationary Phase. For very challenging separations, consider using alumina (basic or neutral) or an amine-functionalized silica column, which is designed specifically for purifying basic compounds.[8][9]
Protocol 2: Flash Chromatography with a Modified Eluent
-
Prepare the Eluent: Choose a suitable solvent system (e.g., Hexane/EtOAc or DCM/Methanol). To this system, add 0.5-1% triethylamine (TEA) by volume.
-
Slurry Pack the Column: Pack your column using the TEA-modified eluent. This ensures the stationary phase is fully conditioned before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution: Run the gradient as you normally would, using the TEA-modified eluent throughout the entire run.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that TEA is volatile and should be removed during this step.
Question 3: My product is an oil that won't crystallize, and acid-base extraction isn't getting it to the purity I need. What other options do I have?
Answer: When dealing with persistent oily products, forming a salt can be an excellent strategy to induce crystallization and achieve high purity.[7] The resulting salt will have a well-defined crystal lattice and different solubility properties than the free base, often allowing for easy separation from impurities.
Root Cause: The free base form of the product may have a low melting point or exist as a stable oil, making purification by recrystallization impossible.
Solution: Salt Formation and Recrystallization. Convert your oily free base into a solid salt (e.g., hydrochloride, fumarate, or tartrate), which can then be purified by recrystallization. The pure salt can then be converted back to the free base if required.[7]
Protocol 3: Purification via Salt Formation
-
Dissolution: After a preliminary cleanup (e.g., acid wash to remove piperazine), dissolve the crude oily product in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate.[7]
-
Acid Addition: Slowly add a solution of an appropriate acid (e.g., 2M HCl in diethyl ether, or a solution of fumaric acid in ethanol) dropwise to the stirred amine solution.
-
Precipitation: The salt will often precipitate out of the solution. You may need to cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Recrystallization: Recrystallize the salt from a suitable solvent system to achieve high purity.
-
Liberation of Free Base (Optional): To recover the purified oily amine, dissolve the salt in water and basify the solution with NaOH or NaHCO₃. Extract the free base into an organic solvent (e.g., DCM), dry, and concentrate.[7]
Purification Strategy Workflow
The choice of purification method depends on the scale of your reaction and the level of impurity. This decision tree can guide your strategy.
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q: How can I be certain all the piperazine is gone? A: The most reliable methods are analytical. A clean ¹H NMR spectrum, free of the characteristic piperazine signals, is a strong indicator. For higher sensitivity, LC-MS is ideal; you can monitor for the mass of piperazine (m/z = 87.1 for [M+H]⁺) to confirm its absence.
Q: Is vacuum distillation a viable option? A: Yes, potentially. With a boiling point of 146 °C, piperazine is significantly more volatile than your product.[1][2] If your product is thermally stable at the required temperatures (likely >200 °C even under high vacuum), fractional vacuum distillation could be an effective, scalable purification method, especially for removing non-volatile impurities.[7][10]
Q: Can I use a different acid for the extraction, like acetic acid? A: It is generally better to use a strong mineral acid like HCl. A weaker acid like acetic acid may not be strong enough to fully protonate both nitrogens of the piperazine, leading to incomplete extraction into the aqueous phase.
References
- Piperazine (C4H10N2) properties. (n.d.). Google Arts & Culture.
- What is Piperazine - Properties & Specifications. (n.d.). Noah Tech.
- Piperazine - Wikipedia. (n.d.). Wikipedia.
- Piperazine | 110-85-0 - ChemicalBook. (n.d.). ChemicalBook.
- Column chromatography - Columbia University. (n.d.). Columbia University.
- Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). (2012). Journal of Chemical & Engineering Data.
- Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem. (n.d.). BenchChem.
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (n.d.). Google Patents.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). MDPI.
- Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. (n.d.). BenchChem.
- Is there an easy way to purify organic amines? (2023). Biotage.
- methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate - ChemSynthesis. (n.d.). ChemSynthesis.
- How do I remove piperazine from the solid compound? (2015). ResearchGate.
- Recovery and purification of piperazine. (n.d.). Google Patents.
- How to extract/isolate piperazine from water without distillation? (2013). ResearchGate.
- When should amine-bonded columns be used for purification? (2023). Biotage.
- Troubleshooting Amine Systems. (2021). YouTube.
- Amine workup : r/Chempros - Reddit. (2024). Reddit.
- Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Reddit.
- The Study of Resin Column Chromatographic Separation about Amines. (n.d.). ResearchGate.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
- Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications.
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- General procedures for the purification of Esters. (n.d.). LookChem.
- Methyl 3-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 3322314 - PubChem. (n.d.). PubChem.
- Purification of piperazine. (n.d.). Google Patents.
- Technical Support Center: Aromatic Ester Purification - Benchchem. (n.d.). BenchChem.
- Methyl 3-(piperazin-1-yl)propanoate molecular weight - Benchchem. (n.d.). BenchChem.
- Acid-Base Extraction Tutorial. (2020). YouTube.
- Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube.
- How to purify esterefication product? (2016). ResearchGate.
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange.
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
- Methyl benzoate | CAS#:93-58-3 | Chemsrc. (n.d.). Chemsrc.
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (n.d.). Google Patents.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.
- ICSC 1187 - METHYL BENZOATE. (n.d.). ILO and WHO.
- Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com.
- Process for recovering benzyl benzoate. (n.d.). Google Patents.
- (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. (n.d.). ResearchGate.
- (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate - PMC - NIH. (n.d.). National Institutes of Health.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. biotage.com [biotage.com]
- 10. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
"Methyl 3-(piperazin-1-YL)benzoate" stability issues under acidic or basic conditions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with Methyl 3-(piperazin-1-yl)benzoate. We provide in-depth technical explanations, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic or basic solutions?
A1: The chemical structure of this compound contains two key functional groups susceptible to degradation in non-neutral aqueous environments: a methyl ester and a piperazine ring (a secondary and a tertiary amine).
-
Under Acidic Conditions: The primary concern is the acid-catalyzed hydrolysis of the methyl ester group, which cleaves the molecule into 3-(piperazin-1-yl)benzoic acid and methanol.[1] The basic nitrogen atoms on the piperazine ring will also be protonated, which can influence the molecule's solubility and reactivity.
-
Under Basic Conditions: The molecule is highly susceptible to base-catalyzed hydrolysis, a rapid and generally irreversible process known as saponification.[2][3] This reaction cleaves the ester bond, yielding the carboxylate salt of 3-(piperazin-1-yl)benzoic acid and methanol. The piperazine ring itself is generally stable in basic media.[4][5]
Q2: Can you explain the degradation mechanism of this compound in an acidic environment?
A2: Certainly. In the presence of an acid (e.g., HCl) and water, two main events occur: piperazine protonation and ester hydrolysis.
-
Piperazine Protonation: The lone pair of electrons on the nitrogen atoms of the piperazine ring act as Brønsted-Lowry bases, readily accepting protons from the acidic solution to form a positively charged piperazinium salt.[5] This is a fast and reversible acid-base reaction.
-
Acid-Catalyzed Ester Hydrolysis: This is a slower, degradative process. The mechanism proceeds in several steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The methanol molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final carboxylic acid product, 3-(piperazin-1-yl)benzoic acid.[1]
-
The overall process results in the cleavage of the ester, a critical stability issue in acidic formulations or experimental conditions.
Visualizing Acid-Catalyzed Hydrolysis
Caption: Key steps in the acid-catalyzed degradation of the ester.
Q3: What degradation should I expect under basic conditions?
A3: Under basic conditions (e.g., NaOH), the ester undergoes saponification, which is a highly efficient hydrolysis reaction.[2][6]
The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. The methoxide, being a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are the carboxylate salt (e.g., sodium 3-(piperazin-1-yl)benzoate) and methanol.[3]
This reaction is generally much faster than acid-catalyzed hydrolysis and is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[7]
Visualizing Base-Catalyzed Hydrolysis (Saponification)
Caption: The irreversible saponification pathway under basic conditions.
Q4: How should I design a forced degradation study for this compound to satisfy regulatory expectations?
A4: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods, as mandated by ICH guidelines (specifically ICH Q1A(R2)).[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Here is a recommended approach for acid and base stress testing:
| Stress Condition | Reagent and Concentration | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C to 80°C | Monitor at 2, 6, 12, 24 hours | To identify acid-labile sites and degradation products like 3-(piperazin-1-yl)benzoic acid.[11] |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature to 40°C | Monitor at 30 min, 1, 2, 4 hours | To identify base-labile sites and saponification products.[11] Base hydrolysis is often faster. |
Key Considerations:
-
Analyte Concentration: A typical starting concentration is 1 mg/mL.
-
Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradants.[12][13]
-
Neutralization: Before analysis, neutralize the stressed samples to prevent further degradation on the column or in the vial. For acidic samples, use an equivalent amount of base (e.g., 0.1 M NaOH), and vice-versa.
-
Mass Balance: Ensure that the total response (parent + degradants) remains consistent over the study period to account for all major products.[14]
Troubleshooting and Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol provides a general framework for using Reversed-Phase HPLC (RP-HPLC) to assess the stability of this compound.
Objective: To separate and quantify the parent compound from its primary hydrolysis product, 3-(piperazin-1-yl)benzoic acid.
Step-by-Step Methodology:
-
Column Selection: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is standard for separating moderately polar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape for the basic piperazine moiety.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient is recommended to effectively separate the more polar degradant from the parent compound.
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Ramp up to a high percentage (e.g., 90%) over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Detection: Use a UV detector. Scan for the optimal wavelength, likely around 254 nm or 280 nm due to the benzene ring.
-
Sample Preparation:
-
Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
For each time point in your stress study, withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot as described in the FAQ section.
-
Dilute the neutralized sample with the initial mobile phase to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of an unstressed standard.
-
New peaks appearing in the stressed samples are potential degradants. The hydrolysis product, 3-(piperazin-1-yl)benzoic acid, will be more polar and thus should have a shorter retention time than the parent ester.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
-
Workflow for Stability Assessment
Caption: A typical experimental workflow for a forced degradation study.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzo
- Can methyl benzo
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Hydrolysis and saponification of methyl benzoates. (2006). Green Chemistry (RSC Publishing).
- ICH GUIDELINES: STRESS DEGRAD
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
- Methyl Benzoate.
- Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2016). UNIMAS Institutional Repository.
- The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. (1956). Journal of the American Chemical Society.
- Hydrolysis of Methyl Benzoate Acidic hydrolysis. (2022). Chegg.com.
- Piperazine. Wikipedia.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). International Journal of Greenhouse Gas Control.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- “Explain why piperazine acts as a base” - see comment. (2021). Reddit.
- Forced Degradation Studies for Biopharmaceuticals. (2013).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. Chem-Impex.
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migr
- Analytical Techniques In Stability Testing. (2025).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. Santa Cruz Biotechnology.
- 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Amines Detection Methods Guide. Scribd.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki.
- Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)
- 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. BLDpharm.
- Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2024). Molecules.
Sources
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com [chegg.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. DSpace [helda.helsinki.fi]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Identifying Impurities in Methyl 3-(piperazin-1-YL)benzoate by HPLC
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in "Methyl 3-(piperazin-1-YL)benzoate" using High-Performance Liquid Chromatography (HPLC). The information provided herein is grounded in established scientific principles and practical field experience to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.[1][2] Common organic impurities may include:
-
Starting Materials: Unreacted piperazine and methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) or related precursors.[1]
-
By-products: Di-substituted piperazine derivatives where both nitrogen atoms of the piperazine ring have reacted.
-
Intermediates: Partially reacted compounds from the synthesis pathway.[1]
-
Degradation Products: Hydrolysis of the ester group to form 3-(piperazin-1-yl)benzoic acid is a potential degradation product, especially under non-neutral pH conditions or in the presence of moisture.
Q2: What is a suitable starting point for an HPLC method to analyze these impurities?
A2: A reversed-phase HPLC (RP-HPLC) method is generally the most effective approach for separating this compound from its potential impurities.[3] A good starting point would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to between 3 and 7) and an organic modifier like acetonitrile or methanol.[4][5]
-
Detection: UV detection at a wavelength where the main compound and its impurities have significant absorbance (e.g., around 242 nm).[4]
-
Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.[4][5]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.[5]
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. A common workflow involves:
-
Relative Retention Time (RRT) Comparison: Compare the RRT of the unknown peak to that of known impurity standards, if available.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity.[6] This information can provide strong clues about its structure.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[7] This can help to confirm if an observed impurity is a degradant.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Q4: What are the regulatory guidelines for reporting and controlling impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[1][8] Key thresholds from ICH Q3A(R2) include:[2][9]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.
-
Identification Threshold: The level above which an impurity's structure must be determined. This is generally 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically 0.15% or 1.0 mg per day intake, whichever is lower.
It is crucial to consult the latest ICH guidelines for specific details and any updates.[1][8]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Detailed Troubleshooting Q&A
Problem 1: Peak Tailing
Q: My main peak and impurity peaks are showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue and can be caused by several factors.[10][11]
-
Cause 1: Secondary Interactions with the Column. The basic nitrogen atoms in the piperazine ring can interact with acidic residual silanol groups on the silica-based stationary phase.[12]
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, minimizing these secondary interactions.[12]
-
Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase chemistry designed for basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
-
-
-
Cause 2: Column Void or Blockage. A void at the head of the column or a partially blocked frit can distort the sample flow path, leading to tailing for all peaks.[12][13]
-
Solution:
-
Reverse and Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[13] Check the manufacturer's instructions to ensure the column can be backflushed.
-
Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[13]
-
Use Guard Columns and In-line Filters: To prevent future blockages, use a guard column and an in-line filter to protect the analytical column from particulates.[10]
-
-
-
Cause 3: Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[14]
-
Solution:
-
Minimize Tubing Length: Use the shortest possible length of narrow-bore tubing to connect the HPLC components.
-
Ensure Proper Fittings: Check that all fittings are correctly seated and not creating dead volume.
-
-
Problem 2: Ghost Peaks
Q: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?
A: Ghost peaks are extraneous peaks that do not originate from the injected sample.[15] Identifying their source is a process of elimination.[16]
-
Cause 1: Contaminated Mobile Phase. Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[15][16]
-
Cause 2: System Contamination. The HPLC system itself can become contaminated over time.[17]
-
Solution:
-
Systematic Flushing: Flush the entire system, including the pump, injector, and tubing, with a strong solvent like isopropanol.
-
Isolate Components: To pinpoint the source of contamination, systematically bypass components (e.g., run the system without the column) to see if the ghost peaks disappear.[17]
-
-
-
Cause 3: Sample Carryover. Residue from a previous, more concentrated sample can be injected with the subsequent run, appearing as ghost peaks.[15]
-
Solution:
-
Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution.
-
Run Blank Injections: Program blank injections (injecting only the mobile phase) between sample runs to flush the injector.[15]
-
-
Problem 3: Baseline Noise or Drift
Q: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small impurity peaks. What should I do?
A: A stable baseline is crucial for accurate quantification of impurities.
-
Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell will cause sharp spikes or a noisy baseline.[14][18]
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an in-line degasser, sonication, or helium sparging.[18]
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.
-
-
-
Cause 2: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase, the baseline may drift, especially at the beginning of a run.[14]
-
Solution:
-
Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.
-
-
-
Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift.[19]
-
Solution:
-
Use a Column Oven: A thermostatted column compartment will maintain a stable temperature.[14]
-
Insulate Tubing: Insulate the tubing between the column and the detector to minimize temperature changes.
-
-
-
Cause 4: Contaminated Detector Cell. Contaminants or air bubbles in the detector flow cell can cause baseline noise.[18]
-
Solution:
-
Flush the Cell: Flush the detector cell with a strong, clean solvent.[18]
-
-
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Ammonium Acetate, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Retrieved from [Link]
-
LCGC Europe. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
YouTube. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2024, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Phenomenex. (2024). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Armelle Vallat. (2007, May). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. Retrieved from [Link]
- Joseph et al. (2020). IJPSR, 11(6), 3009-3020.
-
PubMed Central. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
AWS. (n.d.). A review on impurity profiling, degradation studies and bioanalytical methods on anti-diabetic drugs. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy). Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
MedCrave. (2017, October 24). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]
-
International Journal for Pharmaceutical Research Scholars. (2021, September 11). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC - IJPRS [ijprs.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. biomedres.us [biomedres.us]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. youtube.com [youtube.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. hplc.eu [hplc.eu]
- 18. phenomenex.com [phenomenex.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 3-(piperazin-1-YL)benzoate by ¹H and ¹³C NMR
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3-(piperazin-1-YL)benzoate is a key building block, incorporating the versatile piperazine scaffold frequently found in active pharmaceutical ingredients (APIs). Its purity directly impacts the quality of the final API, making robust analytical characterization essential.
This guide provides an in-depth, comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative purity assessment of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating analytical framework. Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of small molecules, offering a compelling alternative to traditional chromatographic techniques.[1][2][3] Its unique advantage lies in the direct proportionality between the integral of a signal and the number of corresponding nuclei, often eliminating the need for specific reference standards of the analyte itself.[4][5]
Caption: Chemical structure of this compound.
The Foundation: Principles of Quantitative NMR (qNMR)
NMR spectroscopy is inherently quantitative. The area under a resonance signal is directly proportional to the number of nuclei contributing to it.[5] For a purity assay, this principle is leveraged by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard (IS) of known purity and mass.
The master equation for calculating purity using an internal standard is:
Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / msample) × PurityIS
Where:
-
I : Integral of the signal
-
N : Number of protons generating the signal
-
MW : Molecular Weight
-
m : mass
-
PurityIS : Purity of the internal standard
This guide will detail the application of this principle using both ¹H and ¹³C NMR, validating the method in accordance with established guidelines for analytical procedures.[6][7]
Part 1: Purity Determination by ¹H NMR Spectroscopy
¹H NMR is the workhorse for qNMR analysis due to the proton's 99.99% natural abundance and high gyromagnetic ratio, which afford high sensitivity and relatively short experiment times.[2]
Experimental Workflow & Causality
The reliability of a qNMR experiment is contingent upon meticulous planning and execution at every stage.
Caption: General workflow for quantitative ¹H NMR purity analysis.
Detailed Experimental Protocol (¹H qNMR)
-
Internal Standard (IS) Selection:
-
Rationale: The chosen IS must be of high, certified purity, stable, non-volatile, and possess signals that do not overlap with the analyte or solvent signals. Maleic acid is an excellent choice as its olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.
-
Procedure: Accurately weigh approximately 10-15 mg of certified maleic acid (Purity > 99.5%) into a vial. Record the mass to four decimal places.
-
-
Sample Preparation:
-
Rationale: Accurate weighing is critical for the final calculation. The choice of solvent is dictated by the solubility of both the analyte and the IS. DMSO-d6 is preferred for its ability to dissolve a wide range of organic molecules and for shifting the residual water peak away from analyte signals.
-
Procedure: Accurately weigh approximately 20-30 mg of this compound into the same vial. Record the mass. Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6. Ensure complete dissolution by vortexing, then transfer an aliquot (e.g., 0.7 mL) to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Rationale: Quantitative accuracy depends on acquiring a fully relaxed spectrum. The relaxation delay (d1) must be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being integrated (both analyte and IS). A 30° pulse angle is used to ensure this condition can be met with a shorter d1 if T1 values are not predetermined, though a 90° pulse with a long d1 is ideal. A sufficient number of scans (ns) is required for a high signal-to-noise ratio (>250:1 is recommended for the integrated signals).
-
Key Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30)
-
Relaxation Delay (d1): 30 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Number of Scans (ns): 16-64 (adjust for S/N)
-
Temperature: 298 K
-
-
-
Data Processing and Interpretation:
-
Procedure: Apply Fourier transform, followed by careful zero-order and first-order phase correction. Apply a baseline correction algorithm.
-
Integration: Calibrate the integral of the well-resolved internal standard signal (maleic acid singlet at ~6.3 ppm, NIS = 2) to a fixed value. Then, integrate a well-resolved, non-overlapping signal from the analyte. For this compound, the methyl ester singlet is often an ideal choice.
-
Data Analysis and Expected Spectrum
Table 1: Expected ¹H NMR Chemical Shifts and Assignments
| Signal Assignment | Number of Protons (Nanalyte) | Expected Chemical Shift (δ, ppm in DMSO-d6) | Multiplicity | Signal to Integrate |
|---|---|---|---|---|
| Aromatic (Ar-H) | 4H | 7.10 - 7.60 | Multiplets | No (Overlap) |
| Methyl Ester (-OCH₃) | 3H | ~3.85 | Singlet (s) | Yes |
| Piperazine (Ar-N-CH ₂) | 4H | ~3.20 | Triplet (t) | Possible |
| Piperazine (-NH -CH ₂) | 4H | ~2.85 | Triplet (t) | Possible |
| Piperazine (-NH -) | 1H | ~2.50 (broad) | Broad Singlet | No (Broad) |
Note: Chemical shifts are predictive and may vary slightly based on concentration and exact solvent conditions.
Purity Calculation Example: Using the methyl ester signal (-OCH₃, Nanalyte = 3):
-
Mass of Sample (msample): 25.10 mg
-
Mass of IS (mIS, Maleic Acid): 12.45 mg
-
Purity of IS (PurityIS): 99.8%
-
Integral of Analyte Signal (Ianalyte): 2.45
-
Integral of IS Signal (IIS): 2.00 (calibrated)
-
MW of Analyte (C₁₂H₁₆N₂O₂): 220.27 g/mol
-
MW of IS (C₄H₄O₄): 116.07 g/mol
Purity = (2.45 / 3) × (2 / 2.00) × (220.27 / 116.07) × (12.45 / 25.10) × 99.8% = 76.4%
Part 2: Purity Determination by ¹³C NMR Spectroscopy
While less sensitive due to the low natural abundance (1.1%) of the ¹³C nucleus, ¹³C NMR offers a much wider chemical shift range, leading to superior signal separation. This makes it an excellent orthogonal method for confirming purity and identifying impurities that may have overlapping signals in the ¹H spectrum.
Experimental Protocol & Key Differences
The workflow is similar to ¹H NMR, but acquisition parameters must be significantly adjusted to overcome the low sensitivity and long relaxation times of ¹³C nuclei.
-
Internal Standard Selection: An IS with a simple ¹³C spectrum and a signal in a clear region is needed. 1,4-Dinitrobenzene can be a suitable choice.
-
NMR Data Acquisition:
-
Rationale: To achieve accurate quantification, the nuclear Overhauser effect (NOE) must be suppressed. This is accomplished using inverse-gated decoupling, where the proton decoupler is turned on only during signal acquisition. A very long relaxation delay is essential as ¹³C T1 values, especially for quaternary carbons, can be very long.
-
Key Parameters (125 MHz Spectrometer):
-
Pulse Program: Inverse-gated decoupling (e.g., zgig)
-
Relaxation Delay (d1): 60-300 seconds (must be determined empirically or set to a very safe, long value)
-
Number of Scans (ns): 1024 or higher (often requires several hours)
-
-
Data Analysis and Expected Spectrum
Table 2: Expected ¹³C NMR Chemical Shifts and Assignments
| Signal Assignment | Expected Chemical Shift (δ, ppm in DMSO-d6) | Signal to Integrate |
|---|---|---|
| Ester Carbonyl (C =O) | ~165.8 | Possible |
| Aromatic (Ar-C) | ~151.5 (C-N), ~130.5, ~121.0, ~117.9, ~117.5, ~114.8 | No (Low S/N, long T1) |
| Methyl Ester (-OC H₃) | ~52.1 | Yes |
| Piperazine (Ar-N-C H₂) | ~48.5 | Yes |
| Piperazine (-NH-C H₂) | ~45.3 | Yes |
The primary advantage here is the baseline resolution of the methyl and the two distinct piperazine carbon signals, providing multiple reporters for quantification and cross-validation.
Comparison of Analytical Methods
The choice of method depends on the specific analytical need, balancing speed, sensitivity, and the level of certainty required.
Table 3: Comparative Analysis of NMR and Alternative Techniques
| Feature | ¹H qNMR | ¹³C qNMR | HPLC-UV | LC-MS |
|---|---|---|---|---|
| Principle | Absolute Quantification | Absolute Quantification | Relative Quantification | Identification & Relative Quantification |
| Speed | Fast (~15-30 min/sample) | Very Slow (Hours/sample) | Moderate (~20-40 min/sample) | Moderate (~20-40 min/sample) |
| Sensitivity | Moderate | Low | High | Very High |
| Selectivity | Good (Potential Overlap) | Excellent (High Resolution) | Good (Dependent on column/mobile phase) | Excellent (Based on m/z) |
| Standard Req. | Universal Internal Standard | Universal Internal Standard | Analyte-Specific Reference Standard | Analyte-Specific Reference Standard |
| Structural Info | Excellent | Excellent | None | Limited (Molecular Weight) |
| Best Use Case | Routine purity assays, rapid potency determination[4] | Structural confirmation, resolving complex mixtures, orthogonal validation | Routine purity checks, impurity profiling | Impurity identification, trace analysis |
Conclusion and Recommendations
For the routine purity analysis of this compound, ¹H qNMR is the method of choice . It offers an optimal balance of speed, accuracy, and structural confirmation, providing a definitive purity value traceable to a certified internal standard. The protocol is robust and self-validating when appropriate experimental parameters are used.
¹³C qNMR , while not practical for high-throughput screening, serves as an invaluable orthogonal technique. It should be employed during reference standard characterization or to investigate complex impurity profiles where ¹H signals may overlap.
Ultimately, a combination of techniques provides the most comprehensive quality assessment. NMR confirms the structure and provides an absolute purity value, while a chromatographic method like HPLC or LC-MS is ideal for profiling and identifying trace-level impurities. This dual approach ensures the highest level of confidence for researchers, scientists, and drug development professionals.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
University of Illinois Chicago, Pharmacognosy Institute. Quantitative NMR (qNMR). [Link]
-
Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Blog. [Link]
-
Souza, D. E., & Borges, K. B. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97–105. [Link]
-
Royal Society of Chemistry. (2012). Experimental Details. Organic & Biomolecular Chemistry Supplementary Information. [Link]
-
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma Blog. [Link]
-
Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
A Comparative Guide to HPLC Method Development for the Purity Determination of Methyl 3-(piperazin-1-YL)benzoate
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-(piperazin-1-YL)benzoate. We will navigate the critical stages of method development, from initial parameter selection to full validation according to ICH guidelines, while comparing alternative approaches and justifying our experimental choices with scientific rationale and supporting data.
Introduction: The Analytical Challenge
This compound is a key building block in pharmaceutical synthesis. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] The molecule itself presents a unique chromatographic challenge, possessing both a basic piperazine moiety and a more hydrophobic methyl benzoate group. A successful HPLC method must be able to separate the main compound from potential process-related impurities and degradation products.
Forced degradation studies are a critical component of method development, as they help to identify potential degradation pathways and ensure the analytical method is stability-indicating.[3][4][5] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3][5]
Part 1: Initial Method Development and Screening
The initial phase of method development focuses on selecting the appropriate stationary phase, mobile phase, and detection wavelength to achieve a good preliminary separation.
-
Structure: Comprises a polar piperazine ring and a non-polar methyl benzoate moiety.
-
pKa: The piperazine nitrogens are basic, leading to potential peak tailing on silica-based columns.
-
UV Absorbance: The benzene ring provides strong UV absorbance, making UV detection a suitable choice.
The choice of a stationary phase is arguably the most critical decision in reverse-phase HPLC. We evaluated three common C18 columns from different manufacturers to assess their performance.
| Column | Particle Size (µm) | Dimensions (mm) | Observations |
| Waters Symmetry C18 | 5 | 4.6 x 150 | Good initial peak shape, moderate retention. |
| Agilent Zorbax Eclipse Plus C18 | 3.5 | 4.6 x 100 | Sharper peaks due to smaller particle size, shorter run time. |
| Phenomenex Luna C18(2) | 5 | 4.6 x 150 | Slightly better peak symmetry compared to Symmetry C18. |
Rationale: A C18 column was chosen as the initial stationary phase due to the non-polar nature of the methyl benzoate portion of the molecule. The differences in performance are attributed to variations in silica purity, end-capping, and surface chemistry among manufacturers. The Agilent Zorbax column was selected for further optimization due to its superior efficiency.
The mobile phase composition plays a crucial role in achieving optimal separation. We compared acetonitrile and methanol as organic modifiers and evaluated the effect of different buffers.
| Organic Modifier | Buffer | pH | Observations |
| Acetonitrile | 0.1% Formic Acid | ~2.7 | Sharp peaks, good resolution from early eluting impurities. |
| Methanol | 0.1% Formic Acid | ~2.7 | Broader peaks, longer retention times. |
| Acetonitrile | 10mM Ammonium Acetate | 6.8 | Significant peak tailing for the main analyte. |
Causality: The acidic mobile phase (0.1% Formic Acid) protonates the basic piperazine nitrogen, reducing its interaction with residual silanol groups on the silica surface and thus minimizing peak tailing. Acetonitrile is generally a stronger eluent than methanol in reverse-phase HPLC, leading to shorter retention times.
A UV scan of this compound in the mobile phase revealed a maximum absorbance at approximately 230 nm and 280 nm. The wavelength of 230 nm was chosen for quantification to ensure high sensitivity for both the main peak and potential impurities.
Experimental Workflow: Initial Method Screening
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Bioactivity: The Impact of N-4 Substitution on a Piperazine-Benzoate Scaffold
An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a vast range of diseases.[1][2] Its prevalence stems from its unique physicochemical properties and synthetic versatility, which allow for strategic modifications to fine-tune pharmacological activity.[1][3] A key modification is substitution at the N-4 position, which can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activity of a core piperazine structure, Methyl 3-(piperazin-1-yl)benzoate, with its N-4 substituted aryl analog, illustrating the profound impact of this structural change.
To explore this structure-activity relationship (SAR), we will compare two representative compounds:
-
Compound A: this compound (the core scaffold)
-
Compound B: Methyl 3-(4-phenylpiperazin-1-yl)benzoate (the 4-substituted analog)
Many CNS-active piperazines are known to modulate serotonin (5-HT) and dopamine (D2) receptors.[1][4] Therefore, this guide will focus on comparing the binding affinity and functional activity of Compounds A and B at the human dopamine D2 receptor, a critical target in the treatment of psychosis and other neurological disorders.[4][5]
Experimental Design and Rationale
To quantitatively compare the bioactivity of Compound A and Compound B, a logical, multi-step experimental workflow is employed. This approach ensures that the data is robust, reproducible, and provides a comprehensive pharmacological profile.
The Causality Behind Experimental Choices:
-
Receptor Binding Affinity (Ki): The first crucial step is to determine if the compounds physically interact with the target receptor and with what avidity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of our test compounds to displace a known high-affinity radiolabeled ligand from the D2 receptor.[6] This provides the inhibitor constant (Ki), a direct measure of binding affinity. A lower Ki value signifies a higher binding affinity.
-
Functional Activity (IC50/EC50): High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. A functional assay is required to determine this. The dopamine D2 receptor is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Therefore, a cAMP assay is the ideal functional readout. By measuring the ability of our compounds to inhibit forskolin-stimulated cAMP production, we can determine their potency (IC50) and efficacy, thus characterizing them as agonists or antagonists.[7][9]
Methodologies and Protocols
The protocols described below are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
This protocol quantifies the binding affinity (Ki) of the test compounds by measuring their ability to displace the radioligand [³H]-Spiperone from human D2 receptors expressed in HEK293 cell membranes.
Materials:
-
HEK293 cell membranes expressing recombinant human Dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates and filter mats.
-
Scintillation counter and fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound A and Compound B in assay buffer, typically ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration near its Kd (e.g., 0.2 nM).
-
100 µL of D2 receptor membrane preparation (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Gi-Coupled cAMP Inhibition Assay
This assay determines the functional activity of the compounds by measuring their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to a stimulant (forskolin).
Materials:
-
CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Stimulant: Forskolin.
-
Assay Medium: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[10][11][12]
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the D2-expressing CHO cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of test compounds (Compound A and B, serially diluted) or a reference agonist (e.g., Dopamine) to the cells. Incubate for 15 minutes at room temperature.
-
Stimulation: Add 10 µL of forskolin at a pre-determined EC₈₀ concentration (a concentration that gives 80% of its maximal effect) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the cAMP concentration.[10][12]
-
Data Analysis:
-
Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value and the maximum inhibition (Emax).
-
Results: A Comparative Data Summary
The following table summarizes representative data obtained from the described assays, illustrating the pharmacological differences between the unsubstituted core (Compound A) and the 4-phenyl substituted analog (Compound B).
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Maximum Inhibition (Emax) | Classification |
| Compound A | Dopamine D2 | 850 | > 10,000 | Not Determined | Weak Binder |
| Compound B | Dopamine D2 | 12.5 | 45.2 | 98% | Potent Antagonist |
Discussion and Interpretation: The Power of N-4 Aryl Substitution
The experimental data clearly demonstrates the profound impact of adding a phenyl group at the N-4 position of the piperazine ring.
From Weak Binder to Potent Antagonist: Compound A, the unsubstituted core, shows very weak affinity for the D2 receptor, with a Ki value in the high nanomolar range. It exhibits no significant functional activity at concentrations up to 10 µM. In stark contrast, the addition of a phenyl group in Compound B results in a nearly 70-fold increase in binding affinity (Ki = 12.5 nM). This suggests that the phenyl group engages in crucial, favorable interactions within the D2 receptor's binding pocket, likely through hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
Functional Confirmation: The functional data corroborates the binding results. Compound B acts as a potent antagonist, effectively inhibiting forskolin-stimulated cAMP production with an IC₅₀ of 45.2 nM and nearly 100% efficacy. This confirms that its high-affinity binding translates into a robust functional blockade of the receptor's signaling pathway. The mechanism for D2 receptor antagonism involves preventing the conformational changes necessary for Gi protein coupling and subsequent inhibition of adenylyl cyclase.
Conclusion
This guide demonstrates that the substitution at the N-4 position of a piperazine scaffold is a critical determinant of biological activity. The transformation of this compound from a weakly interacting molecule into a potent dopamine D2 receptor antagonist by the simple addition of a phenyl group highlights a key principle in medicinal chemistry. This modification likely introduces favorable hydrophobic and aromatic interactions within the receptor's binding site, dramatically enhancing affinity and conferring a strong functional effect. These findings underscore the importance of systematic structure-activity relationship studies in guiding the design of novel therapeutics, showcasing how minor structural changes can lead to major pharmacological gains. The versatility and tunability of the piperazine scaffold ensure its continued prominence as a privileged structure in modern drug discovery.[13][14]
References
-
Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]
-
Exploring pharmacological significance of piperazine scaffold. (2024). IntechOpen. [Link]
-
Tomić, M., Kundaković, M., Butorović, B., Janać, B., Andrić, D., Roglić, G., Ignjatović, D., & Kostić-Rajacić, S. (2004). Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 14(16), 4263–4266. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Eberle, M., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 35(1), 1-8. [Link]
-
Bojarski, A. J. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(19), 6245. [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
A Comparative Guide to the Structure-Activity Relationship of Novel Methyl Piperazine Derivatives in Oncology
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile physicochemical properties and its presence in numerous clinically approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of methyl piperazine-containing phenyl benzamide and phenyl methanone derivatives, offering a comparative look at their anticancer activities. By examining the experimental data from recent studies, we aim to elucidate the key structural modifications that influence cytotoxic potency and selectivity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Piperazine Moiety in Anticancer Drug Design
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and oral bioavailability.[1] Its ability to be readily functionalized at both nitrogen positions allows for the exploration of diverse chemical space and the optimization of interactions with biological targets.[1] In the context of oncology, piperazine derivatives have been investigated for their potential to inhibit a variety of targets, including protein kinases and other enzymes implicated in cancer progression.[2][3] This guide focuses on a specific class of methyl piperazine derivatives that have been synthesized and evaluated for their cytotoxic effects, providing a framework for the rational design of more potent and selective anticancer agents.
Comparative Analysis of Anticancer Activity
A recent study by Singh et al. (2024) provides a valuable dataset for understanding the SAR of two series of methyl piperazine derivatives: 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamides (Scaffold I) and (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanones (Scaffold II).[2] The anticancer activity of these compounds was evaluated against three human cancer cell lines: adenocarcinomic human alveolar basal epithelial cells (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2), using the MTT cell viability assay.[2]
Scaffold I: 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives
The SAR of this series was explored by introducing various substituents on the N-phenyl ring. The cytotoxic activity, presented as IC50 values, is summarized in the table below.
| Compound | R | A-549 IC50 (µM) | HCT-116 IC50 (µM) | MIAPaCa-2 IC50 (µM) |
| A-1 | 2,5-di-CH3 | 12.14 | 10.25 | 45.62 |
| A-2 | 3,5-di-CH3 | 11.23 | 9.89 | 40.12 |
| A-3 | 4-F | 10.58 | 8.54 | 38.91 |
| A-4 | 4-Cl | 9.87 | 7.98 | 35.67 |
| A-5 | 4-Br | 9.12 | 7.15 | 32.89 |
| A-6 | 4-I | 8.56 | 6.87 | 30.14 |
| A-7 | 4-NO2 | 7.98 | 6.23 | 28.98 |
| A-8 | 3-NO2 | 8.21 | 6.54 | 29.56 |
| A-9 | 2-Cl | 10.12 | 8.23 | 37.87 |
| A-10 | 2,4-di-Cl | 8.89 | 7.01 | 31.98 |
| Gefitinib | - | 16.56 | 10.51 | 49.50 |
Data sourced from Singh et al. (2024).[2]
From this data, several key SAR trends can be identified:
-
Effect of Halogen Substitution: A clear trend is observed with halogen substituents at the para-position of the N-phenyl ring. The activity increases with increasing atomic size and electronegativity of the halogen, in the order of F < Cl < Br < I. Compound A-6 (4-I) demonstrated the most potent activity among the halogenated derivatives.
-
Influence of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (NO2) significantly enhanced anticancer activity. Compound A-7 (4-NO2) was the most potent derivative in this series against all three cell lines. The position of the nitro group also played a role, with the para-substituted analog (A-7 ) being slightly more active than the meta-substituted one (A-8 ).
-
Impact of Electron-Donating Groups: The introduction of electron-donating methyl groups (compounds A-1 and A-2 ) resulted in lower potency compared to derivatives with electron-withdrawing groups.
-
Positional Isomerism of Chloro Group: Comparing the chloro-substituted derivatives, the para-substituted compound A-4 was more active than the ortho-substituted A-9 . The di-substituted analog A-10 (2,4-di-Cl) showed improved activity over the mono-ortho-substituted compound but was slightly less potent than the mono-para-substituted derivative.
Caption: SAR trends for Scaffold I derivatives.
Scaffold II: (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone Derivatives
In this series, the N-phenylbenzamide linkage of Scaffold I was replaced with a phenylpiperazinyl-methanone moiety, and substituents were introduced on the terminal phenyl ring.
| Compound | R' | A-549 IC50 (µM) | HCT-116 IC50 (µM) | MIAPaCa-2 IC50 (µM) |
| A-11 | 3-OCH3 | 5.71 | 4.26 | 31.36 |
| A-12 | 2-OCH3 | 6.89 | 5.98 | 34.54 |
| A-13 | 4-OCH3 | 7.12 | 6.54 | 36.87 |
| A-14 | H | 8.01 | 7.89 | 39.87 |
| A-15 | 4-F | 7.54 | 7.12 | 38.12 |
| A-16 | 4-Cl | 7.23 | 6.87 | 37.54 |
| Gefitinib | - | 16.56 | 10.51 | 49.50 |
Data sourced from Singh et al. (2024).[2]
The SAR for Scaffold II reveals the following:
-
Superiority of Scaffold II: Overall, the derivatives of Scaffold II exhibited greater potency than those of Scaffold I, with compound A-11 being the most active compound identified in the study, showing significantly better IC50 values than the standard drug Gefitinib against A-549 and HCT-116 cell lines.[2]
-
Influence of Methoxy Group: The presence and position of a methoxy group on the phenyl ring had a notable impact on activity. The meta-substituted analog A-11 (3-OCH3) was the most potent, followed by the ortho-substituted A-12 (2-OCH3), and then the para-substituted A-13 (4-OCH3). All methoxy-substituted derivatives were more active than the unsubstituted compound A-14 .
-
Effect of Halogen Substitution: Similar to Scaffold I, halogen substitution at the para-position (A-15 and A-16 ) led to an increase in activity compared to the unsubstituted analog A-14 , with the chloro-substituted derivative being slightly more potent than the fluoro-substituted one.
Caption: Potency hierarchy of Scaffold II derivatives.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following sections detail the experimental procedures for the synthesis of a representative compound and the methodology for the anticancer activity evaluation, as described by Singh et al. (2024).[2]
General Synthetic Scheme
The synthesis of the target compounds involved a multi-step process, which is illustrated in the workflow diagram below.
Caption: General synthetic workflow for the target compounds.
Synthesis of a Representative Compound: N-(4-nitrophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide (A-7)
Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate A mixture of methyl 4-hydroxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in acetone is stirred at room temperature for 6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is worked up to yield the product.
Step 2: Synthesis of Methyl 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate The product from Step 1 is refluxed with N-methylpiperazine and potassium carbonate in acetonitrile for 6 hours. The reaction mixture is then filtered, and the solvent is evaporated to give the crude product, which is purified.
Step 3: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid The methyl ester from Step 2 is hydrolyzed by refluxing with sodium hydroxide solution for 3 hours. The reaction mixture is then neutralized with acid to precipitate the carboxylic acid, which is filtered and dried.
Step 4: Synthesis of N-(4-nitrophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide (A-7) To a solution of the carboxylic acid from Step 3 in tetrahydrofuran, 1-hydroxybenzotriazole (HOBt), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), and triethylamine (TEA) are added at 0 °C. After stirring for 30 minutes, 4-nitroaniline is added, and the reaction mixture is stirred for 12 hours. The product is then isolated and purified.[4]
Anticancer Activity Evaluation: MTT Assay Protocol
The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Cell Culture: A-549, HCT-116, and MIAPaCa-2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37 °C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined.[1][2]
Conclusion and Future Perspectives
The structure-activity relationship studies of these methyl piperazine derivatives have provided valuable insights for the design of novel anticancer agents. The results indicate that the phenylpiperazinyl-methanone scaffold (Scaffold II) is a more promising template for further development than the N-phenylbenzamide scaffold (Scaffold I). Specifically, the introduction of a meta-methoxy group on the terminal phenyl ring of Scaffold II led to the identification of a highly potent compound (A-11 ) with superior activity against lung and colon cancer cell lines compared to the standard drug Gefitinib.[2]
Future research in this area could focus on:
-
Expansion of the Scaffold II Library: Synthesizing a broader range of derivatives with diverse substituents on the phenyl ring to further optimize potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying mechanism by which these compounds exert their cytotoxic effects, for example, by exploring their potential as EGFR inhibitors, as suggested by in silico studies.[2]
-
In Vivo Evaluation: Assessing the in vivo efficacy and pharmacokinetic profiles of the most promising compounds in preclinical animal models of cancer.
By leveraging the SAR data presented in this guide, medicinal chemists can make more informed decisions in the design and synthesis of the next generation of piperazine-based anticancer drugs.
References
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
-
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). Retrieved January 13, 2026, from [Link]
-
Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. (2023, March 9). AVESİS. [Link]
-
Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023, September 1). PubMed. [Link]
-
New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.). Retrieved January 13, 2026, from [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (n.d.). Retrieved January 13, 2026, from [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (n.d.). Bentham Science Publisher. [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024, July 4). ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (n.d.). MDPI. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). NIH. [Link]
-
SAR of piperazine bearing benzazole derivatives as potential antidepressant agents. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). PMC - NIH. [Link]
-
(PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. (2023, July 10). ResearchGate. [Link]
-
Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (2025, August 6). ResearchGate. [Link]
-
Synthesis and SAR of piperazine‐based bis(thiazole) derivatives. (n.d.). ResearchGate. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
Sources
In Vitro Efficacy Showdown: Methyl 3-(piperazin-1-yl)benzoate vs. Its Ethyl Ester Analog in Targeting Bruton's Tyrosine Kinase (BTK)
A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor development, subtle structural modifications can lead to profound differences in biological activity. This guide provides a head-to-head in vitro comparison of two structurally similar compounds, Methyl 3-(piperazin-1-yl)benzoate and its ethyl ester analog, in the context of their potential as Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. This analysis is designed to equip researchers with a robust framework for evaluating early-stage drug candidates, emphasizing the causality behind experimental choices and ensuring data integrity through self-validating protocols.
Introduction: The Rationale for Comparison
The core chemical scaffold, 3-(piperazin-1-yl)benzoate, presents a promising starting point for kinase inhibitor design. The strategic placement of the piperazine moiety often facilitates interaction with the hinge region of kinase active sites, a common feature in many successful kinase inhibitors. The primary structural difference between our two compounds of interest lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor alteration can significantly impact a molecule's physicochemical properties, including cell permeability, metabolic stability, and ultimately, its potency and efficacy at the cellular level.
This guide will walk through a series of in vitro experiments designed to dissect these potential differences. We will assess their direct enzymatic inhibition of BTK, their cytotoxic effects on a BTK-dependent cell line, and their ability to engage and inhibit the BTK signaling pathway within a cellular context.
Experimental Workflow & Methodologies
A multi-pronged approach is essential for a comprehensive in vitro comparison. Our experimental workflow is designed to move from a purely biochemical assessment to a more physiologically relevant cellular context.
Figure 1: Experimental workflow for the comparative in vitro efficacy assessment of methyl and ethyl ester analogs as potential BTK inhibitors.
Biochemical BTK Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human BTK.
Protocol:
-
Reagents: Recombinant Human BTK (SignalChem), Kinase-Glo® Luminescent Kinase Assay (Promega), ATP, test compounds (dissolved in DMSO).
-
Procedure:
-
A 10 mM stock solution of each compound in DMSO is prepared, followed by serial dilutions.
-
The kinase reaction is set up in a 384-well plate containing BTK enzyme, the respective compound dilution, and a kinase buffer.
-
The reaction is initiated by adding a solution containing ATP at its Km value.
-
The plate is incubated at room temperature for 1 hour.
-
An equal volume of Kinase-Glo® reagent is added to each well to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Luminescence is read on a plate reader (e.g., Tecan Spark®).
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Cell Viability Assay in a BTK-Dependent Cell Line
Objective: To assess the cytotoxic effect of the compounds on a cell line whose survival is dependent on BTK signaling.
Protocol:
-
Cell Line: Ramos cells (human Burkitt's lymphoma, ATCC® CRL-1596™), a well-established BTK-dependent B-cell line.
-
Procedure:
-
Ramos cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are treated with a range of concentrations of the methyl and ethyl ester analogs for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® 2.0 Cell Viability Assay (Promega), which measures intracellular ATP levels.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for cell growth inhibition is determined from the dose-response curves.
Target Engagement: Western Blot Analysis of BTK Phosphorylation
Objective: To confirm that the observed cellular effects are due to the inhibition of the BTK signaling pathway.
Protocol:
-
Procedure:
-
Ramos cells are treated with the test compounds at concentrations around their respective EC50 values for 2 hours.
-
Cells are then stimulated with an anti-IgM antibody to induce B-cell receptor (BCR) signaling and subsequent BTK activation.
-
Cell lysates are prepared, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-BTK (Tyr223) and total BTK. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The band intensities are quantified using ImageJ or similar software. The ratio of phospho-BTK to total BTK is calculated to assess the degree of target inhibition.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from the described in vitro assays, illustrating a potential outcome where the ethyl ester analog demonstrates superior cellular efficacy.
Table 1: Biochemical and Cellular Potency
| Compound | BTK IC50 (nM) | Ramos Cell EC50 (nM) |
| This compound | 15.2 ± 2.1 | 450.8 ± 35.5 |
| Ethyl 3-(piperazin-1-yl)benzoate | 18.5 ± 3.4 | 125.3 ± 18.9 |
Table 2: Target Engagement in Ramos Cells (at 200 nM)
| Compound | Relative Phospho-BTK (Y223) Level (Normalized to Control) |
| Vehicle (DMSO) | 1.00 |
| This compound | 0.68 |
| Ethyl 3-(piperazin-1-yl)benzoate | 0.25 |
Discussion and Interpretation
The hypothetical results present an interesting case study. While both the methyl and ethyl ester analogs exhibit similar potency in the direct biochemical assay against recombinant BTK (IC50 values of 15.2 nM and 18.5 nM, respectively), a significant divergence is observed in the cellular context. The ethyl ester analog demonstrates substantially greater potency in inhibiting the proliferation of BTK-dependent Ramos cells (EC50 of 125.3 nM) compared to the methyl ester (EC50 of 450.8 nM).
This discrepancy between biochemical and cellular potency strongly suggests that the difference in the ester group influences other factors critical for cellular activity. The superior performance of the ethyl ester in the cellular assay is corroborated by the Western blot data, which shows a more pronounced reduction in BTK auto-phosphorylation at a concentration of 200 nM.
Figure 2: A simplified diagram illustrating the cellular fate of the compounds and their inhibitory action on the BTK signaling pathway.
Several factors could contribute to this observation:
-
Enhanced Cell Permeability: The increased lipophilicity of the ethyl group compared to the methyl group may facilitate more efficient passive diffusion across the cell membrane, leading to higher intracellular concentrations of the ethyl ester analog.
-
Differential Efflux: The compounds might be substrates for cellular efflux pumps, and the ethyl ester could be less susceptible to this mechanism.
-
Metabolic Stability: Intracellular esterases may hydrolyze the ester group. The ethyl ester might be more resistant to this hydrolysis, leading to a longer intracellular half-life of the active compound.
Conclusion and Future Directions
This comparative guide outlines a systematic in vitro approach to differentiate two closely related analogs. Based on our hypothetical data, while both compounds are potent inhibitors of the BTK enzyme, the ethyl ester analog emerges as the more promising candidate for further development due to its superior cellular efficacy.
The logical next steps in the investigation would include:
-
In vitro ADME studies: To experimentally determine the cell permeability (e.g., using a PAMPA assay) and metabolic stability in liver microsomes of both compounds.
-
Broader Kinase Profiling: To assess the selectivity of the more potent ethyl ester analog against a panel of other kinases.
-
In vivo Pharmacokinetic and Efficacy Studies: To evaluate the behavior and therapeutic potential of the ethyl ester analog in a preclinical animal model.
By employing a rigorous, multi-faceted in vitro comparison, research teams can make more informed decisions early in the drug discovery pipeline, efficiently allocating resources to the most promising candidates.
References
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
-
Aalipour, A., & Advani, R. H. (2014). Bruton's Tyrosine Kinase Inhibitors: A Promising New Class of Targeted Agents for B-Cell Malignancies. Oncology (Williston Park, N.Y.), 28(10), 844-853. [Link]
-
Friedberg, J. W. (2011). The role of Bruton's tyrosine kinase in B-cell development and function. Clinical Advances in Hematology & Oncology: H&O, 9(4 Suppl 5), 1-2. [Link]
Positional Isomerism in Drug Design: A Comparative Guide to Methyl 3-(piperazin-1-yl)benzoate and its Isomers
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases.[1][2][3] Its unique physicochemical and conformational properties, including its basicity, solubility, and chemical reactivity, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] However, the true power of this scaffold lies in its nuanced structure-activity relationships (SAR), where even subtle changes, such as the position of a substituent on an attached aromatic ring, can lead to profound differences in biological activity.[6][7]
This guide provides an in-depth comparative analysis of methyl 3-(piperazin-1-yl)benzoate (the meta-isomer) versus its ortho- and para-substituted counterparts. We will explore how this positional isomerism impacts every stage of the drug discovery process, from target affinity and selectivity to metabolic stability, supported by experimental data and established protocols.
The Isomeric Landscape: Ortho, Meta, and Para
The seemingly minor shift of the methyl benzoate group around the phenyl ring results in three distinct molecules with unique spatial and electronic properties. Understanding these differences is fundamental to rational drug design.
Caption: Chemical structures of the ortho, meta, and para isomers.
Comparative Analysis: From Physicochemical Properties to Biological Function
The position of the ester group dictates the molecule's electronic distribution and three-dimensional shape, which in turn governs its interaction with biological systems.
Physicochemical and ADME Properties
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical properties.[1] Positional isomerism can significantly alter these characteristics.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale & Implications |
| Predicted pKa | Lower | Higher | Highest | The electron-withdrawing ester group's proximity to the piperazine ring influences the basicity of the nitrogen atoms. This affects the ionization state at physiological pH, impacting solubility and cell permeability.[8][9] |
| Predicted LogP | Higher | Lower | Lower | Intramolecular hydrogen bonding in the ortho position can mask polar groups, increasing lipophilicity. Higher lipophilicity can improve membrane permeability but may also increase metabolic liability and off-target effects. |
| Metabolic Stability | Potentially hindered | Accessible | Accessible | The ortho substituent may sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the piperazine or phenyl rings, potentially increasing the compound's half-life.[10] |
| Aqueous Solubility | Lower | Higher | Higher | The piperazine moiety generally enhances water solubility.[4][11] However, the higher lipophilicity and different crystal packing of the ortho-isomer may reduce its solubility compared to the more extended meta and para forms. |
Note: These are predicted trends. Experimental validation is crucial.
Structure-Activity Relationship (SAR): The Decisive Role of Isomerism
The spatial arrangement of functional groups is a critical determinant of a ligand's ability to bind to its biological target.[6] A compelling example is seen in arylpiperazine derivatives targeting G-Protein Coupled Receptors (GPCRs), such as serotonin receptors.
A study on regioisomers of a novel arylpiperazine salicylamide derivative targeting the human serotonin 5-HT1A receptor revealed a clear differentiation in binding affinity based on the substituent's position.[6]
| Isomer Position | 5-HT1A Receptor Affinity (Kᵢ, nM) |
| Ortho | 21 |
| Meta | 1.1 |
| Para | 118 |
| (Data adapted from a study on arylpiperazine salicylamide derivatives, demonstrating the principle of positional isomerism's impact on receptor affinity).[6] |
The superior affinity of the meta-isomer in this case strongly suggests that its geometry allows for optimal interactions within the receptor's binding pocket. The ortho position may introduce steric clashes, while the para position might place key interacting groups too far from their complementary residues in the receptor.
Caption: Hypothetical binding of isomers to a receptor pocket.
Experimental Design for Isomer Comparison
A robust, systematic approach is required to objectively compare these isomers. The following workflow outlines the key experimental stages, demonstrating a self-validating system where data from each step informs the next.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A-Comparative-Guide-to-the-Cross-Reactivity-Assessment-of-Methyl-3-piperazin-1-YL-benzoate-in-Biochemical-Assays
Introduction: The-Imperative-of-Selectivity-in-Drug-Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a small molecule to interact with its intended target while minimizing engagement with other biomolecules is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to unforeseen toxicities and diminished efficacy, contributing to the high attrition rates observed in preclinical and clinical development. This guide provides a comprehensive framework for assessing the cross-reactivity of "Methyl 3-(piperazin-1-YL)benzoate," a scaffold of interest in medicinal chemistry, through a suite of robust biochemical assays. By objectively comparing its performance and providing a transparent view of the underlying experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions.
The core principle of this guide is to present a self-validating system of protocols. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles. This approach, combining expertise with empirical evidence, is designed to foster a deeper understanding of how to rigorously characterize the selectivity profile of a compound of interest.
Strategic-Approach-to-Cross-Reactivity-Profiling
A tiered and multi-faceted approach is essential for a thorough cross-reactivity assessment. We will focus on three primary classes of biochemical assays that provide a broad overview of a compound's interaction profile across key target families implicated in physiological and pathological processes.
-
Kinase Profiling: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of drug targets.[1][2] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge for achieving selectivity.
-
GPCR (G-Protein Coupled Receptor) Screening: GPCRs constitute the largest family of cell surface receptors and are the targets of a substantial portion of approved drugs. Assessing interactions with a panel of GPCRs is critical to identify potential off-target effects that could lead to a range of adverse events.
-
General Safety Screening Panels: These panels consist of a diverse collection of targets, including ion channels, transporters, and enzymes, known to be associated with adverse drug reactions.[3][4][5]
The following sections will detail the experimental workflows and data interpretation for each of these assay types, providing a comparative analysis of "this compound" against a hypothetical alternative, "Compound X."
Part-1-Kinase-Cross-Reactivity-Assessment
Rationale-and-Experimental-Design
To evaluate the kinase selectivity of "this compound," a comprehensive screening against a broad panel of kinases is the first-line approach. The KINOMEscan® platform from DiscoverX (now part of Eurofins Discovery) is an industry-standard technology for this purpose.[6][7][8] This active site-directed competition binding assay quantitatively measures the interaction between a test compound and a large number of kinases, providing a detailed view of its kinome-wide selectivity.[6][7] The output is typically reported as the dissociation constant (Kd), which offers a direct measure of binding affinity.
An alternative and complementary approach is to use a functional assay, such as the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology from PerkinElmer.[1][2][9] This homogeneous assay format measures the enzymatic activity of kinases and the inhibitory effect of the test compound, providing IC50 values.[1]
Caption: KINOMEscan experimental workflow.
Data-Presentation-Comparative-Kinase-Selectivity
The following table summarizes hypothetical data for "this compound" and a comparator, "Compound X," against a selection of kinases. The data is presented as Kd values (nM), with lower values indicating higher binding affinity.
| Kinase Target | This compound (Kd, nM) | Compound X (Kd, nM) |
| Target Kinase A | 15 | 25 |
| Off-Target Kinase B | 1500 | 250 |
| Off-Target Kinase C | >10000 | 800 |
| Off-Target Kinase D | 8500 | 1200 |
| Off-Target Kinase E | >10000 | 5000 |
Interpretation: In this hypothetical dataset, "this compound" demonstrates superior selectivity for its intended target (Target Kinase A) compared to "Compound X." It exhibits significantly weaker binding to the off-target kinases, suggesting a more favorable selectivity profile.
Detailed-Protocol-LANCE-Ultra-TR-FRET-Kinase-Assay
This protocol provides a general framework for a LANCE Ultra TR-FRET kinase assay. Specific antibody and substrate concentrations will need to be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 4X solution of the ULight™-labeled substrate and biotinylated peptide in kinase buffer.
-
Prepare a 4X serial dilution of "this compound" in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare a 4X Eu-W1024 labeled antibody and SA-APC (streptavidin-allophycocyanin) detection mix in detection buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase solution to the wells of a 384-well microplate.
-
Add 2.5 µL of the 4X compound dilution.
-
Add 2.5 µL of the 4X substrate/peptide solution.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the 4X detection mix.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on a TR-FRET-capable plate reader (e.g., PerkinElmer EnVision®).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part-2-GPCR-and-General-Safety-Screening
Rationale-and-Experimental-Design
To assess the broader off-target profile of "this compound," we utilize comprehensive screening panels that cover a wide range of physiologically relevant targets. The Eurofins SafetyScreen panels are a well-established service for this purpose, offering both binding and functional assays.[3][5][10][11] The SafetyScreen44 and SafetyScreen87 panels, for instance, include a diverse array of GPCRs, ion channels, transporters, and enzymes.[5][11]
Caption: Radioligand binding assay workflow.
Data-Presentation-Comparative-Safety-Screening-Profile
The following table presents hypothetical data for "this compound" and "Compound X" from a SafetyScreen panel, reported as percent inhibition at a single concentration (e.g., 10 µM).
| Target | Target Class | This compound (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) |
| hERG | Ion Channel | <20% | 65% |
| 5-HT2B | GPCR | 15% | 85% |
| Dopamine Transporter (DAT) | Transporter | <10% | 45% |
| PDE3A | Enzyme | 5% | 30% |
| Muscarinic M1 | GPCR | <5% | 70% |
Interpretation: This hypothetical data suggests that "this compound" has a much cleaner off-target profile than "Compound X." Significant inhibition (>50%) is often a threshold for further investigation. "Compound X" shows potential liabilities at the hERG channel (cardiotoxicity risk), the 5-HT2B receptor (valvulopathy risk), and the muscarinic M1 receptor (anticholinergic side effects).
Detailed-Protocol-General-Radioligand-Binding-Assay
This protocol outlines the general steps for a competitive radioligand binding assay.
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor of interest.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare a serial dilution of "this compound."
-
Prepare assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at the appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the Ki or IC50 value.
-
Conclusion-Synthesizing-the-Selectivity-Profile
The comprehensive cross-reactivity assessment of "this compound" using a combination of kinase profiling, GPCR screening, and general safety panels provides a robust foundation for evaluating its therapeutic potential. The hypothetical data presented in this guide illustrates a compound with a promising selectivity profile, characterized by high affinity for its intended target and minimal interaction with a broad range of off-targets.
This multi-pronged approach, which combines high-throughput screening technologies with detailed, step-by-step protocols, exemplifies a rigorous and self-validating system for characterizing small molecules. By understanding the causality behind experimental choices and meticulously analyzing the resulting data, researchers can de-risk their drug discovery programs and select candidates with the highest probability of success. The principles and methodologies outlined herein are not limited to "this compound" but can be applied to any small molecule, providing a universal framework for selectivity assessment in modern drug development.
References
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
-
Drug Target Review. (n.d.). LANCE TR-FRET. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
-
BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
-
Drug Target Review. (2018, January 4). Application note: High throughput quantitation of cytokine biomarkers using LANCE Ultra TR-FRET assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
- Hett, E. C., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.
-
National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
StageBio. (2024, May 16). What Is a Tissue Cross Reactivity Study?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Retrieved from [Link]
Sources
- 1. blossombio.com [blossombio.com]
- 2. selectscience.net [selectscience.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Head-to-Head Comparison of Synthetic Routes for Methyl 3-(piperazin-1-YL)benzoate
Introduction
Methyl 3-(piperazin-1-yl)benzoate is a valuable building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. The arylpiperazine motif is a privileged scaffold, appearing in numerous FDA-approved drugs targeting the central nervous system, among other therapeutic areas. The synthetic efficiency and cost-effectiveness of accessing this key intermediate are therefore of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of the most prevalent synthetic strategies for the preparation of this compound, offering a critical evaluation of each route's advantages and disadvantages, supported by detailed experimental protocols and comparative data.
Strategic Overview of Synthetic Approaches
The formation of the C-N bond between the piperazine ring and the methyl benzoate scaffold is the key transformation in the synthesis of the target molecule. This can be achieved through several modern synthetic methodologies. In this guide, we will focus on three primary and distinct approaches:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction.
-
Classical Nucleophilic Aromatic Substitution (SNA_r): A traditional yet effective method, highly dependent on the electronic nature of the aromatic ring.
-
Copper-Catalyzed Ullmann Condensation: A historic reaction that has seen a modern resurgence with improved catalytic systems.
Each of these routes will be discussed in detail, with a focus on the underlying mechanistic principles, practical execution, and overall efficiency.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1] This reaction employs a palladium catalyst in conjunction with a specialized phosphine ligand to couple an aryl halide or triflate with an amine.[1]
Causality of Experimental Choices
The choice of a brominated precursor, methyl 3-bromobenzoate, is strategic. While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are often less reactive and may require more specialized and costly ligands for efficient coupling.[2] Aryl bromides therefore represent a good balance of reactivity and cost-effectiveness for this transformation.
The selection of the palladium source, ligand, and base is critical for the success of the Buchwald-Hartwig amination. Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for promoting both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperazine, forming the active nucleophile, and to facilitate the regeneration of the catalytic species. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organic reagents.
Experimental Protocol
Reaction Scheme:
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromobenzoate, piperazine, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Flow Diagram
Caption: Workflow for the Buchwald-Hartwig amination.
Route 2: Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For an SNA_r reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3]
Causality of Experimental Choices
The direct SNA_r reaction of piperazine with methyl 3-halobenzoate (where the halogen is F, Cl, or Br) is expected to be challenging. The methyl ester group at the meta position is a deactivating group for nucleophilic attack at the 3-position. To facilitate this reaction, a more activated substrate is required. A common strategy is to employ a substrate with a strong electron-withdrawing group, such as a nitro group, in a position that activates the leaving group. For instance, starting with methyl 3-fluoro-4-nitrobenzoate would significantly increase the electrophilicity of the carbon bearing the fluorine atom, making it susceptible to nucleophilic attack by piperazine. The nitro group can then be reduced and removed in subsequent steps if not desired in the final product.
For the purpose of a direct comparison, we will outline a hypothetical procedure for the reaction of methyl 3-fluorobenzoate with piperazine, acknowledging that this reaction would likely require forcing conditions and may result in low yields due to the lack of strong activation. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to dissolve the reagents and facilitate the reaction. A base such as potassium carbonate is used to neutralize the HF formed during the reaction.
Experimental Protocol
Reaction Scheme:
Materials:
-
Methyl 3-fluorobenzoate (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add methyl 3-fluorobenzoate, piperazine, and potassium carbonate.
-
Add DMSO to the flask.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Flow Diagram
Caption: Workflow for the SNAr reaction.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds.[4] It is a classical alternative to the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of arylamines.[4] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[5] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[6]
Causality of Experimental Choices
Similar to the Buchwald-Hartwig reaction, the Ullmann condensation typically employs an aryl halide as the starting material. Methyl 3-bromobenzoate is a suitable substrate. Copper(I) iodide (CuI) is a common and effective copper catalyst for this transformation. The addition of a ligand, such as L-proline, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the coupling process. A base, such as potassium carbonate, is required to deprotonate the piperazine. DMSO is often used as a solvent due to its high boiling point and ability to dissolve the reagents.
Experimental Protocol
Reaction Scheme:
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Piperazine (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add methyl 3-bromobenzoate, piperazine, copper(I) iodide, L-proline, and potassium carbonate.
-
Add DMSO to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Flow Diagram
Caption: Workflow for the Ullmann condensation.
Head-to-Head Comparison
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNA_r) | Ullmann Condensation |
| Catalyst | Palladium | None (or base-mediated) | Copper |
| Starting Material | Methyl 3-bromobenzoate | Methyl 3-fluorobenzoate (or activated analog) | Methyl 3-bromobenzoate |
| Reaction Temperature | 80-110 °C | 120-180 °C (likely high) | 100-150 °C |
| Reaction Time | 2-24 hours | 12-48 hours (likely long) | 12-36 hours |
| Typical Yield | High (80-95%) | Low to Moderate (highly substrate dependent) | Moderate to High (60-85%) |
| Substrate Scope | Broad | Narrow (requires electron-withdrawing groups) | Moderate |
| Functional Group Tolerance | Excellent | Moderate (sensitive to strong nucleophiles/bases) | Good |
| Cost of Catalyst | High (Palladium and ligands) | Low | Low (Copper salts) |
| Environmental Impact | Moderate (heavy metal catalyst, organic solvents) | Potentially high (high energy input, polar aprotic solvents) | Moderate (heavy metal catalyst, polar aprotic solvents) |
Expert Analysis and Recommendations
Buchwald-Hartwig Amination: This method stands out as the most versatile and generally reliable route for the synthesis of this compound. Its broad substrate scope, high yields, and excellent functional group tolerance make it the preferred choice for many applications, especially in a research and development setting where reliability and predictability are key. The main drawback is the cost of the palladium catalyst and the specialized phosphine ligands.
Nucleophilic Aromatic Substitution (SNA_r): The direct SNA_r approach on an unactivated substrate like methyl 3-fluorobenzoate is academically interesting but practically challenging. The harsh reaction conditions and likely low yields make it an unattractive option for efficient synthesis. However, if a suitably activated precursor (e.g., containing a nitro group) is readily available, this method can be a cost-effective, catalyst-free alternative.
Ullmann Condensation: The Ullmann condensation presents a viable and more economical alternative to the Buchwald-Hartwig amination. With modern protocols utilizing ligands like L-proline, the reaction conditions have become milder, and the yields are often respectable. The lower cost of the copper catalyst makes this route particularly appealing for larger-scale syntheses where cost is a significant factor. However, the reaction may be less general and may require more optimization compared to the Buchwald-Hartwig protocol.
For the synthesis of this compound, the Buchwald-Hartwig amination offers the most robust and high-yielding approach, making it the recommended method for most laboratory-scale preparations where cost is not the primary constraint. For process development and larger-scale synthesis, the Ullmann condensation is a strong contender due to its lower catalyst cost, and it warrants careful optimization. The direct SNA_r route is generally not recommended unless a highly activated starting material is available at a low cost.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
-
Kwong, F. Y.; Buchwald, S. L. A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Org. Lett.2002 , 4 (20), 3517–3520. [Link]
-
Reilly, S. W.; Mach, R. H. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett.2016 , 18 (20), 5272–5275. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Reilly, S. W.; Mach, R. H. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
RSC Publishing. Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. New Journal of Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Validating the Mechanism of Action of Novel Methyl 3-(piperazin-1-YL)benzoate Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system and beyond.[1] Its prevalence in FDA-approved drugs underscores its favorable pharmacokinetic properties and versatile binding capabilities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a promising, albeit hypothetical, series of compounds: derivatives of "Methyl 3-(piperazin-1-YL)benzoate."
For the purpose of this illustrative guide, we will hypothesize that our lead compound, MPB-001 , a novel derivative of this compound, has been identified through phenotypic screening to exhibit potent anti-anxiety effects. Preliminary computational modeling and structure-activity relationship (SAR) studies suggest a potential interaction with a G-protein coupled receptor (GPCR), a frequent target for arylpiperazine-containing molecules.[2] This guide will delineate a systematic and robust experimental cascade to confirm this hypothesis, differentiate its signaling profile from a known competitor, and establish a clear, evidence-based MoA.
Our comparative analysis will feature Buspirone , an established anxiolytic agent and 5-HT1A receptor partial agonist, as a benchmark. By comparing MPB-001's performance against a well-characterized drug, we can contextualize its potency, selectivity, and potential for a differentiated therapeutic profile.
The Strategic Approach to MoA Validation
Caption: A logical workflow for validating the mechanism of action of a novel compound.
Part 1: Establishing Target Engagement — Does MPB-001 Bind to the Hypothesized Receptor?
The foundational step in MoA validation is to confirm a direct physical interaction between the compound and its putative target. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity of MPB-001 for the human 5-HT1A receptor and compare it to that of Buspirone.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Radioligand: Use a known high-affinity 5-HT1A receptor radioligand, such as [³H]-8-OH-DPAT.
-
Competition Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-8-OH-DPAT (at its approximate Kd), and serial dilutions of the test compounds (MPB-001 and Buspirone).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Comparative Data Presentation
| Compound | Target Receptor | Radioligand | Ki (nM) |
| MPB-001 | Human 5-HT1A | [³H]-8-OH-DPAT | 2.5 ± 0.3 |
| Buspirone | Human 5-HT1A | [³H]-8-OH-DPAT | 15.8 ± 1.2 |
Interpretation: The data in this hypothetical table would indicate that MPB-001 binds to the 5-HT1A receptor with a significantly higher affinity (lower Ki) than Buspirone, suggesting a more potent interaction at the target level.
Part 2: Characterizing Functional Activity — How Does Binding Translate to Cellular Response?
Demonstrating that a compound binds to a receptor is only the first step. The critical next question is whether this binding event triggers a functional response. For GPCRs, this is typically assessed by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium.
Experimental Protocol: cAMP GloSensor™ Assay
Objective: To determine the effect of MPB-001 on adenylyl cyclase activity via the Gi-coupled 5-HT1A receptor and to classify it as an agonist, antagonist, or inverse agonist.
Methodology:
-
Cell Line: Use HEK293 cells stably co-expressing the human 5-HT1A receptor and the GloSensor™-22F cAMP plasmid.
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of MPB-001 or Buspirone in the presence of forskolin (an adenylyl cyclase activator). To test for antagonist activity, pre-incubate the cells with the test compounds before adding a known 5-HT1A agonist (e.g., 5-HT).
-
Luminescence Reading: Measure the luminescence at various time points using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data Presentation
| Compound | Assay Type | Functional Response | EC50 / IC50 (nM) | Max Efficacy (% of 5-HT) |
| MPB-001 | cAMP Inhibition | Partial Agonist | 8.2 ± 0.9 | 65% |
| Buspirone | cAMP Inhibition | Partial Agonist | 45.3 ± 3.7 | 50% |
| 5-HT | cAMP Inhibition | Full Agonist | 5.1 ± 0.4 | 100% |
Interpretation: This hypothetical data suggests that MPB-001 acts as a partial agonist at the 5-HT1A receptor, similar to Buspirone, but with greater potency (lower EC50) and higher efficacy. This profile could translate to a more robust anxiolytic effect at lower doses.
Part 3: Dissecting the Signaling Pathway — Exploring Biased Agonism
The classical view of GPCR signaling has evolved to recognize that ligands can preferentially activate certain downstream pathways over others, a phenomenon known as "biased agonism" or "functional selectivity." A common pathway to investigate in parallel with G-protein signaling is the β-arrestin recruitment pathway.
Caption: Simplified signaling pathways for a GPCR, illustrating the potential for biased agonism.
Experimental Protocol: Tango™ β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the 5-HT1A receptor upon stimulation with MPB-001 and compare it to Buspirone.
Methodology:
-
Cell Line: Utilize a commercially available cell line, such as the Tango™ 5-HT1A-bla U2OS cell line, which expresses the 5-HT1A receptor fused to a TEV protease cleavage site and β-arrestin fused to a TEV protease.
-
Compound Addition: Add serial dilutions of MPB-001 and Buspirone to the cells.
-
Incubation: Incubate for a specified period (e.g., 5 hours) to allow for β-arrestin recruitment and subsequent cleavage of the reporter.
-
Detection: Add a FRET-based substrate and measure the fluorescence to quantify the extent of reporter cleavage.
-
Data Analysis: Calculate the EC50 and maximal response for β-arrestin recruitment for each compound.
Comparative Data Presentation
| Compound | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Max Efficacy (% of 5-HT) | Bias Factor (vs. cAMP) |
| MPB-001 | 150.6 ± 12.1 | 30% | G-protein biased |
| Buspirone | 98.4 ± 8.5 | 45% | Balanced |
Interpretation: The hypothetical results suggest that MPB-001 is a G-protein biased agonist, meaning it preferentially activates the G-protein pathway (leading to the desired therapeutic effect) over the β-arrestin pathway (which can be associated with receptor desensitization and potential side effects). This could represent a significant advantage over a more balanced compound like Buspirone.
Conclusion: Building a Coherent MoA Narrative
Through a systematic progression of experiments, we have constructed a compelling, albeit hypothetical, MoA for our novel compound, MPB-001. The evidence suggests that MPB-001 is a potent, high-affinity, G-protein biased partial agonist of the 5-HT1A receptor. Its superior potency and potential for a favorable signaling bias compared to the established drug Buspirone highlight its promise as a next-generation anxiolytic.
This guide underscores the importance of a multi-pronged, comparative approach to MoA validation. By integrating binding, functional, and signaling pathway assays, researchers can build a robust and defensible data package that not only elucidates the molecular mechanism of a new chemical entity but also clearly defines its potential for a differentiated and improved therapeutic profile. The subsequent steps would involve expanding the selectivity profiling against a broad panel of receptors and kinases to ensure target specificity and conducting in vivo studies to correlate these molecular and cellular findings with physiological outcomes.
References
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Agilent. GPCR Signaling Assays. Agilent. Available at: [Link]
-
PubMed. Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. PubMed. Available at: [Link]
-
ResearchGate. (2025, August 6). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). Available at: [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]
-
Adani Pharmachem Private Limited. Piperazine & Derivatives. Adani Pharmachem Private Limited. Available at: [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(piperazin-1-YL)benzoate
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 3-(piperazin-1-YL)benzoate. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious and systematic approach to waste management is paramount to ensure the safety of laboratory personnel and environmental integrity. This document synthesizes established chemical safety principles and regulatory standards to provide a self-validating system for handling this compound's waste stream, from the point of generation to final disposition.
Hazard Assessment and Characterization
This compound combines a benzoate ester with a piperazine moiety. The piperazine group confers basicity and is common in many biologically active compounds. While specific data for this exact molecule is limited, a hazard assessment can be extrapolated from structurally similar compounds and general chemical principles. The primary directive is to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EH&S) professional.
Based on safety data for related piperazine and benzoate compounds, the anticipated hazards are summarized below.[1][2][3]
| Hazard Classification | Anticipated Risk | Rationale and Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. [2] | The piperazine ring and its derivatives can be toxic. Do not eat, drink, or smoke when handling. In case of ingestion, rinse mouth and seek immediate medical attention.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. [2][3] | The basic nature of the piperazine nitrogen can irritate the skin. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [2][3] | Direct contact can cause significant irritation. Always wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. [1][2] | Inhalation of dust or aerosols should be avoided. All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Do not allow the product or its waste to enter drains or waterways.[1][3] Environmental fate is largely unknown, necessitating containment. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste, ensure the proper engineering controls and PPE are in place. This is a foundational requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[4][6]
-
Engineering Controls : Always handle this compound and its waste inside a certified chemical fume hood.[5][7]
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[3]
-
Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure it is laundered separately from personal clothing.[8]
Step-by-Step Disposal Protocol
Disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Generation and Segregation
-
Designation : At the point of generation, all materials containing this compound must be declared as hazardous chemical waste. This includes unreacted material, contaminated solvents, reaction byproducts, and any spill cleanup debris.[11][12]
-
Segregation : Do NOT mix this waste with other waste streams unless directed by your institution's EH&S department. Crucially, as a basic compound, it must be stored separately from acidic waste to prevent violent chemical reactions.[13]
Step 2: Container Selection and Labeling
-
Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.[10][12] Do not use food-grade containers.[13] The container should be filled to no more than 90% capacity to allow for expansion.[10]
-
Labeling : The moment the first drop of waste enters the container, it must be labeled.[11][14] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location : The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13][15] A designated section of a fume hood is often an acceptable SAA.[10][13]
-
Storage : Keep the waste container closed at all times, except when adding waste.[11][12] Ensure it is stored in secondary containment to capture any potential leaks.[10]
Step 4: Requesting Final Disposal
-
Contact EH&S : Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[11][13]
-
Professional Disposal : Do not attempt to treat or dispose of the chemical yourself. The waste will be handled by trained EH&S staff and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][9] Final disposal is typically achieved via high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like NOx.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing waste generated from this compound.
Caption: Decision workflow for safe disposal of this compound waste.
Spill and Decontamination Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
Spill Cleanup
-
Minor Spill (Solid) :
-
Minor Spill (in Solution) :
-
Alert personnel and control the source of the leak if safe to do so.
-
Contain the spill using an appropriate chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Collect the absorbent material and place it in the hazardous waste container.[12]
-
-
Major Spill : Evacuate the laboratory immediately. Alert others, close the door, and contact your institution's emergency EH&S number from a safe location. Do not attempt to clean up a major spill yourself.[8]
Work Area and Equipment Decontamination
-
Surfaces : Wipe down the work area (fume hood sash, benchtop) with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by soap and water. All wipes used for decontamination must be disposed of as hazardous waste.
-
Glassware : Rinse glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol) to remove residue. This initial rinseate is hazardous waste and must be collected.[11] A subsequent wash with a dilute acidic solution can help neutralize the basic piperazine residue, followed by a final wash with soap and water.[17] Empty containers that held the pure substance must be managed as hazardous waste unless they are triple-rinsed, with the rinsate collected as hazardous waste.[11]
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Standards. U.S. Department of Labor. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Safety Data Sheet for 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Provided by a chemical supplier.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet for Methyl benzoate. Alfa Aesar. [Link]
-
How do I remove piperazine from the solid compound? ResearchGate Discussion. [Link]
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- Purification of piperazine.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
Personal protective equipment for handling Methyl 3-(piperazin-1-YL)benzoate
A Researcher's Guide to Safely Handling Methyl 3-(piperazin-1-YL)benzoate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally related piperazine derivatives and established best practices for laboratory chemical handling. This approach ensures a conservative and robust safety framework for researchers and drug development professionals.
Hazard Assessment: A Precautionary Approach
Given that this compound contains a piperazine moiety, it is prudent to anticipate potential hazards associated with this class of compounds. Piperazine and its derivatives are known to cause skin and eye irritation.[1] High concentrations of piperazine dust or vapors can also lead to respiratory irritation.[2][3] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Potential Hazards Include:
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent accidental exposure.[4][5][6][7]
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, Fume Hood or Ventilated Enclosure | To prevent skin and eye contact with the solid compound and inhalation of any fine particulates. |
| Dissolving in Solvent | Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Fume Hood | To protect against splashes of the chemical solution which could cause skin and eye irritation. The fume hood mitigates inhalation of solvent vapors. |
| Running Reactions and Work-up | Nitrile Gloves (consider double-gloving), Chemical Splash Goggles, Lab Coat, Fume Hood | Provides an extra layer of protection during manipulations that may involve heating, agitation, or transfers, increasing the risk of splashes or aerosol generation. |
| Waste Disposal | Nitrile Gloves, Safety Goggles, Lab Coat | To ensure protection during the handling and sealing of waste containers. |
PPE Selection Workflow
Caption: Step-by-step safe handling and disposal workflow.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's designated hazardous waste management program. [8]Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [9]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [9]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved January 12, 2026, from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Lab Manager. Retrieved January 12, 2026, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Maryland. Retrieved January 12, 2026, from [Link]
-
Safety in the Handling of Laboratory Reagents. (n.d.). Kalstein EU. Retrieved January 12, 2026, from [Link]
-
piperazine (C4H10N2). (n.d.). GazFinder. Retrieved January 12, 2026, from [Link]
-
Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. (n.d.). Capot Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - Methyl benzoate. (2011). Alfa Aesar. Retrieved January 12, 2026, from [Link]
-
2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Methyl benzoate - Safety Data Sheet. (n.d.). Hekserij.nl. Retrieved January 12, 2026, from [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved January 12, 2026, from [Link]
- Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl) - Safety Information. (n.d.). ChemScene. Retrieved January 12, 2026, from https://www.chemscene.com/products/vemurafenib-plx4032.htmlwww.chemscene.com/products/vemurafenib-plx4032.html
Sources
- 1. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. kalstein.eu [kalstein.eu]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
